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Propoxate, (S)-

Cat. No.: B12749363
CAS No.: 61045-97-4
M. Wt: 258.32 g/mol
InChI Key: LKGPZAQFNYKISK-LBPRGKRZSA-N
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Description

Propoxate, (S)- is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propoxate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propoxate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O2 B12749363 Propoxate, (S)- CAS No. 61045-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61045-97-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

propyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m0/s1

InChI Key

LKGPZAQFNYKISK-LBPRGKRZSA-N

Isomeric SMILES

CCCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of Dextropropoxyphene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(S)-Propoxate" is not a recognized chemical entity in scientific literature. This guide pertains to Dextropropoxyphene , a well-documented synthetic opioid analgesic with an (S) configuration at one of its chiral centers. It is presumed that the user's query intended to refer to this compound, given the context of drug development.

Executive Summary

Dextropropoxyphene is a synthetic opioid analgesic, structurally related to methadone, that was previously used for the management of mild to moderate pain.[1][2] The analgesic effects are attributed specifically to the dextrorotatory isomer, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate.[3][4] It functions primarily as a weak agonist at µ-opioid receptors in the central nervous system (CNS), leading to pain relief.[1][3] The drug has been withdrawn from markets in Europe and the United States due to concerns over cardiotoxicity and the risk of fatal overdose.[1][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for an audience of researchers and drug development professionals.

Chemical and Structural Properties

Dextropropoxyphene is the (2S,3R) enantiomer of propoxyphene.[3] Its analgesic activity resides almost exclusively in this dextrorotatory isomer, while the levorotatory isomer, levopropoxyphene, possesses antitussive properties.[2][5]

Chemical Structure

The chemical structure of Dextropropoxyphene is presented below:

  • IUPAC Name: [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate[6][7]

  • Molecular Formula: C₂₂H₂₉NO₂[8][9]

  • Molecular Weight: 339.48 g/mol [6][8]

  • CAS Number: 469-62-5[8][9]

Skeletal formula of dextropropoxyphene

Figure 1: Skeletal formula of dextropropoxyphene.[10]

Physicochemical Properties

A summary of the key physicochemical properties of Dextropropoxyphene is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
Physical Form White to off-white crystalline powder[11]
Melting Point 75-76 °C[8][9]
pKa 6.3 (50% aq EtOH) (Uncertain), 9.06 (Basic)[8][12]
LogP 4.4[9]
Water Solubility 0.00419 mg/mL[7]
Specific Rotation (α) +67.3° (c = 0.6 in chloroform)[8]
Stability The hydrochloride salt is stable in solution at pH 2 to 3.5.[12]

Pharmacology and Mechanism of Action

Dextropropoxyphene exerts its analgesic effects primarily through its interaction with the opioid receptor system.

Primary Mechanism: Opioid Receptor Agonism

Dextropropoxyphene is a weak agonist at the µ (mu), κ (kappa), and δ (delta) opioid receptors in the CNS, with a primary affinity for the µ-opioid receptor (MOR or OP3).[5][13][14] The binding of dextropropoxyphene to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events:

  • G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein complex.[5][13]

  • Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][15]

  • Modulation of Ion Channels: This signaling cascade results in the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[3][13]

  • Neuronal Hyperpolarization: The modulation of ion channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.[3][13]

  • Inhibition of Neurotransmitter Release: Consequently, the release of nociceptive (pain-signaling) neurotransmitters such as Substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited.[13][15]

This net effect is a reduction in the transmission of pain signals and an altered perception of pain.[13]

Secondary Mechanisms

In addition to its opioid receptor activity, dextropropoxyphene has been shown to exhibit other pharmacological actions:

  • Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, noncompetitive antagonist of the α₃β₄ neuronal nicotinic acetylcholine receptor.[1][3]

  • Serotonin Reuptake Inhibition: It is also a weak serotonin reuptake inhibitor.[1][3]

These secondary mechanisms may contribute to its overall pharmacological profile and side effects.

Dextropropoxyphene Signaling Pathway Dextropropoxyphene Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcome Neuronal Effects Dextropropoxyphene Dextropropoxyphene OpioidReceptor μ-Opioid Receptor (GPCR) Dextropropoxyphene->OpioidReceptor Binds G_Protein G-Protein (Gi/Go) OpioidReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits Ca_Channel Ca²⁺ Channel (N-type) G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activates cAMP ↓ cAMP AdenylateCyclase->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Modulates Hyperpolarization Hyperpolarization & Reduced Excitability K_Channel->Hyperpolarization Causes cAMP->Neurotransmitter Modulates Hyperpolarization->Neurotransmitter Leads to Analgesia Analgesia Neurotransmitter->Analgesia Results in

Caption: Dextropropoxyphene's primary mechanism of action via μ-opioid receptor signaling.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dextropropoxyphene is characterized by good oral absorption, extensive metabolism, and a long half-life of its active metabolite.

ParameterValue / DescriptionReference(s)
Absorption Well absorbed orally.[16][17]
Bioavailability ~40% due to significant first-pass metabolism.[16][18]
Protein Binding ~78%[17]
Metabolism Extensively metabolized in the liver, primarily via N-demethylation by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, norpropoxyphene.[13][18][19]
Elimination Half-Life Dextropropoxyphene: 6-12 hours. Norpropoxyphene: 30-36 hours.[16][17]
Excretion Primarily excreted in the urine as norpropoxyphene (free or conjugated). Approximately 20-25% of an administered dose is excreted within 48 hours.[5][13]

The long half-life of the cardiotoxic metabolite, norpropoxyphene, is a significant factor in the drug's safety profile, particularly with repeated dosing or in patients with renal impairment.[4][20]

Experimental Protocols

This section details methodologies for key experiments used to characterize the properties and effects of dextropropoxyphene.

Opioid Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for opioid receptors.

  • Objective: To quantify the binding affinity (Ki) of dextropropoxyphene for µ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., from mice or rats) is homogenized in a buffered solution and centrifuged to isolate cell membranes rich in opioid receptors.[14]

    • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for each receptor type (e.g., ³H-DAMGO for µ, ³H-DPDPE for δ, ³H-U69,593 for κ) in the presence of varying concentrations of dextropropoxyphene.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

  • Results: Studies have shown that dextropropoxyphene is µ-selective but does not significantly differentiate between κ- and δ-sites.[14] A study in mouse brain membranes reported a Kd of 40 µM for a specific binding site.[14]

In Vivo Analgesia Assay (Mouse Hot Plate Test)

This is a classic test to evaluate the analgesic efficacy of a compound in an animal model.

  • Objective: To assess the analgesic effect of dextropropoxyphene by measuring the latency of a pain response to a thermal stimulus.

  • Methodology:

    • Animal Acclimation: Mice are acclimated to the testing environment and the hot plate apparatus.

    • Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Drug Administration: Mice are administered dextropropoxyphene (or a vehicle control) via a specific route (e.g., oral gavage, intraperitoneal injection).

    • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the hot plate latency is measured again.

    • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).

  • Expected Outcome: Dextropropoxyphene administration is expected to produce a dose-dependent increase in hot plate latency, indicating an analgesic effect.[21]

Experimental Workflow for Analgesic Drug Discovery Typical Workflow for Analgesic Drug Evaluation Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro BindingAssay Receptor Binding Assays (μ, δ, κ) InVitro->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP inhibition) InVitro->FunctionalAssay InVivo In Vivo Efficacy BindingAssay->InVivo Active Compounds FunctionalAssay->InVivo HotPlate Analgesia Models (e.g., Hot Plate, Tail Flick) InVivo->HotPlate ADME ADME/Tox Studies InVivo->ADME Efficacious Compounds PK_Studies Pharmacokinetics (Absorption, Half-life) ADME->PK_Studies Tox_Studies Toxicity Profiling (e.g., Cardiotoxicity) ADME->Tox_Studies Lead_Opt Lead Optimization ADME->Lead_Opt Favorable Profile Lead_Opt->Synthesis Iterate

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

Synthesis Overview

The synthesis of dextropropoxyphene typically involves a multi-step process:

  • Mannich Reaction: Phenylpropenyl ketone reacts with a secondary amine to form an aminoketone, beta-dimethylaminobutyrophenone.[22]

  • Resolution: The racemic aminoketone is resolved using a chiral acid, such as tartaric acid, to isolate the desired stereoisomer.[23][24]

  • Grignard Reaction: The resolved aminoketone is reacted with benzylmagnesium chloride. This Grignard reaction adds the benzyl group and forms the precursor alcohol, known as d-oxyphene.[23][24]

  • Acylation (Esterification): The d-oxyphene is then acylated using propionic anhydride or propionyl chloride to form the final dextropropoxyphene ester.[24]

  • Salt Formation: The free base can be converted to a salt, such as the hydrochloride or napsylate, for pharmaceutical formulation.[24]

Conclusion

Dextropropoxyphene is a weak opioid agonist with a well-defined chemical structure and mechanism of action. Its analgesic properties are mediated primarily through the µ-opioid receptor. While it has demonstrated efficacy for mild to moderate pain, its use has been largely discontinued due to a narrow therapeutic index and significant safety concerns, particularly cardiotoxicity associated with its metabolite, norpropoxyphene. The information and protocols detailed in this guide provide a technical foundation for researchers in the field of analgesic drug development, highlighting the key chemical and pharmacological characteristics of this compound.

References

(S)-Propoxate: A Deep Dive into its Neurotoxic Mechanism in the Fish Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propoxur is a non-systemic carbamate insecticide that exerts its toxic effects by interfering with the nervous system.[1][2] Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission.[1][3][4] Propoxur is a chiral compound, existing as two stereoisomers or enantiomers: (S)-propoxur and (R)-propoxur. While the toxicity of the racemic mixture has been studied, the specific contribution and mechanism of each enantiomer, particularly in non-target organisms like fish, are not well-documented. This guide will explore the inferred mechanism of action of (S)-propoxur in the fish CNS, drawing upon the established pharmacology of racemic propoxur and the principles of stereochemistry in pesticide toxicology.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of neurotoxicity for propoxur is the reversible inhibition of acetylcholinesterase (AChE).[1][3][4]

Signaling Pathway of Acetylcholinesterase Inhibition by (S)-Propoxate

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic Activates Signal Continuous Signal Transmission AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate S_Propoxate (S)-Propoxate S_Propoxate->AChE Inhibits

Caption: Inferred signaling pathway of (S)-Propoxate-induced acetylcholinesterase inhibition in a fish cholinergic synapse.

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChRs) on the postsynaptic neuron, propagating a nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE.

(S)-Propoxate, as a carbamate, is inferred to act as a competitive inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme, forming a transient covalent bond. This inhibition is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine.[5] The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of AChRs, causing hyperexcitability of the nervous system. This manifests as tremors, convulsions, paralysis, and ultimately, death in target organisms.[1]

While direct evidence for the enantioselectivity of propoxur's AChE inhibition is scarce, studies on other chiral carbamates and organophosphates often show that one enantiomer is significantly more potent than the other. It is plausible that the (S)-enantiomer of propoxur has a higher affinity for the AChE active site due to a more favorable stereochemical fit, making it the more toxicologically active isomer.

Secondary Mechanism: Oxidative Stress

Exposure to propoxur has been shown to induce oxidative stress in fish.[6] This is considered a secondary mechanism of toxicity that can contribute to cellular damage in the central nervous system.

Logical Relationship of (S)-Propoxate Induced Oxidative Stress

S_Propoxate (S)-Propoxate Exposure Metabolism Metabolic Activation S_Propoxate->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH) ROS->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Damage Neuronal Damage and Apoptosis Antioxidant_Depletion->Neuronal_Damage Lipid_Peroxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage

Caption: Inferred pathway of (S)-Propoxate-induced oxidative stress in fish neurons.

The metabolism of propoxur can lead to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the fish's endogenous antioxidant defense systems, such as glutathione (GSH), leading to a state of oxidative stress. This can result in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to neuronal cell death.

Quantitative Data

Direct quantitative data for (S)-propoxur in fish is unavailable. The following table summarizes toxicity data for racemic propoxur in selected fish species. It is crucial to note that these values represent the combined action of both enantiomers.

ParameterSpeciesValueReference
96-hour LC50Rainbow trout (Oncorhynchus mykiss)3.7 mg/L[7]
96-hour LC50Bluegill sunfish (Lepomis macrochirus)6.6 mg/L[7]
I50 (AChE)Human Erythrocyte4.6 x 10-7 M[1]
I50 (AChE)Human Plasma2.3 x 10-5 M[1]

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. I50 (Inhibitory Concentration, 50%) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neurotoxic mechanism of (S)-propoxur in fish.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from standard methods for measuring AChE activity in fish brain tissue.

Experimental Workflow for AChE Inhibition Assay

Start Fish Exposure to (S)-Propoxate Dissection Brain Tissue Dissection Start->Dissection Homogenization Homogenization in Phosphate Buffer Dissection->Homogenization Centrifugation Centrifugation to obtain Supernatant (S9) Homogenization->Centrifugation Assay AChE Activity Assay (Ellman's Method) Centrifugation->Assay Data Data Analysis: Calculation of % Inhibition and IC50 Assay->Data

Caption: A typical experimental workflow for determining acetylcholinesterase inhibition in fish brain tissue.

  • Fish Exposure: Expose fish to a range of concentrations of (S)-propoxur and a control (vehicle only) for a specified duration (e.g., 96 hours).

  • Tissue Preparation:

    • Euthanize fish and immediately dissect the brain on ice.

    • Weigh the brain tissue and homogenize it in 10 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (S9 fraction) which contains the AChE enzyme.

  • AChE Activity Measurement (Ellman's Method):

    • Prepare a reaction mixture containing the brain supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate buffer in a 96-well plate.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each (S)-propoxur concentration relative to the control group.

    • Determine the IC50 value (the concentration of (S)-propoxur that causes 50% inhibition of AChE activity).

Oxidative Stress Biomarker Assays

These protocols measure markers of oxidative stress in fish brain tissue.

  • Tissue Preparation: Prepare brain homogenates as described in the AChE assay protocol.

  • Lipid Peroxidation (TBARS Assay):

    • Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

    • Incubate the brain homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions.

    • Measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Glutathione (GSH) Assay:

    • Measure the levels of reduced glutathione (GSH), a key antioxidant.

    • Use a commercially available kit or a method based on the reaction of GSH with DTNB to form a yellow-colored product, and measure the absorbance at 412 nm.

Conclusion

The primary mechanism of action of (S)-propoxur in the fish central nervous system is inferred to be the reversible inhibition of acetylcholinesterase, leading to cholinergic neurotoxicity. It is plausible that the (S)-enantiomer is the more potent inhibitor of AChE compared to the (R)-enantiomer, although this requires experimental verification. A secondary mechanism involving the induction of oxidative stress may also contribute to the overall neurotoxicity. Further research is imperative to elucidate the specific enantioselective effects of propoxur and to fully characterize the neurotoxicological profile of its individual enantiomers in fish. This knowledge is crucial for accurate environmental risk assessment and the development of more selective and safer pesticides.

References

Discovery and developmental history of (S)-Propoxate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Developmental History of (S)-Propoxate

Disclaimer: Publicly available information specifically detailing the discovery, development, and pharmacological properties of (S)-Propoxate is limited. This guide provides a comprehensive overview based on the available data for racemic propoxate and its close structural and functional analogue, etomidate. The stereospecific information for (S)-Propoxate is largely inferred from the well-documented stereoselectivity of etomidate and other chiral imidazole-based anesthetics.

Introduction

Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral imidazole derivative.[1] It is structurally related to the well-known intravenous anesthetic agent, etomidate.[1] Like etomidate, propoxate possesses a chiral center, and therefore, exists as two enantiomers: (S)-Propoxate and (R)-Propoxate.[2] In the field of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] For many anesthetic agents, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active or contribute to undesirable side effects.[4] In the case of etomidate, the (R)-enantiomer is a potent hypnotic, whereas the (S)-enantiomer is significantly less active.[5][6] By analogy, it is hypothesized that (S)-Propoxate is the pharmacologically active enantiomer responsible for the anesthetic effects of the racemic mixture.

This technical guide aims to provide a detailed overview of the discovery and developmental history of (S)-Propoxate, drawing upon available literature for the racemic compound and its analogues to present a complete picture for researchers, scientists, and drug development professionals.

Discovery and Developmental History

Propoxate was first synthesized as part of a broader exploration of N-substituted imidazole carboxylates, a class of compounds that includes etomidate.[4][7][8] Initially, these compounds were investigated for their potential as hypnotic agents.[2] While etomidate was successfully developed for human use, propoxate found its niche as an anesthetic for cold-blooded vertebrates, particularly fish, in research and aquaculture settings.[1]

The development of single-enantiomer drugs from existing racemates is a common strategy in pharmaceutical development to improve the therapeutic index of a drug by isolating the active enantiomer and eliminating the less active or potentially harmful one.[3] Although specific documentation on the development of (S)-Propoxate is not widely published, the rationale for its investigation is based on the profound stereoselectivity observed with etomidate. The (R)-enantiomer of etomidate is approximately 10-fold more potent than its (S)-enantiomer as a hypnotic agent.[6] This significant difference in potency strongly suggests that a similar stereoselectivity exists for propoxate, making (S)-Propoxate the primary target for development as a potentially more potent and safer anesthetic.

Stereospecific Synthesis of (S)-Propoxate

A detailed experimental protocol for the stereospecific synthesis of (S)-Propoxate is not explicitly available in the public literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of chiral 1-substituted imidazole derivatives and etomidate analogues.[9] The key to a stereospecific synthesis is the use of a chiral starting material, in this case, (S)-1-phenylethylamine.

Proposed Experimental Protocol

Step 1: Synthesis of Propyl 1H-imidazole-5-carboxylate This intermediate can be prepared through various established methods for imidazole synthesis. A common approach involves the reaction of a diaminomaleonitrile derivative with an appropriate orthoester, followed by hydrolysis and esterification.

Step 2: N-Alkylation with (S)-1-Phenylethylamine The crucial stereospecific step involves the N-alkylation of the imidazole ring with a chiral amine.

  • To a solution of propyl 1H-imidazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imidazolide anion.

  • To this mixture, add a solution of a chiral leaving group-substituted phenylethyl derivative, such as (R)-1-phenylethyl bromide or tosylate (1.2 equivalents). The use of the (R)-halide will result in the (S)-product due to the nature of the chiral center designation.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-Propoxate.

Step 3: Chiral Purity Analysis The enantiomeric excess of the final product should be determined using chiral HPLC or capillary electrophoresis.

Synthesis Workflow Diagram

G cluster_synthesis Proposed Synthesis of (S)-Propoxate start Propyl 1H-imidazole-5-carboxylate + (R)-1-Phenylethyl bromide reaction N-Alkylation (NaH, DMF, 60-80°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product (S)-Propoxate purification->product analysis Chiral HPLC Analysis product->analysis G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (αβγ subunits) GABA->GABA_A_Receptor Binds S_Propoxate (S)-Propoxate S_Propoxate->GABA_A_Receptor Binds (Allosteric Site) Cl_channel_open Chloride Channel (Open) GABA_A_Receptor->Cl_channel_open Conformational Change Cl_channel Chloride Channel (Closed) Cl_influx Cl- Influx Cl_channel_open->Cl_influx Allows Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Inhibition Leads to G cluster_workflow Screening Cascade for Anesthetic Agents synthesis Synthesis of (S)-Propoxate in_vitro In Vitro Screening (GABA-A Receptor Binding/Function) synthesis->in_vitro in_vivo_potency In Vivo Potency (Loss of Righting Reflex) in_vitro->in_vivo_potency Active Compounds pharmacokinetics Pharmacokinetic Profiling (ADME) in_vivo_potency->pharmacokinetics toxicology Toxicology Studies (Adrenal Suppression, etc.) pharmacokinetics->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

References

An In-depth Technical Guide on the Primary Research Applications of (S)-Propoxate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The query for "(S)-Propoxate" presents a significant ambiguity within chemical and pharmacological literature, as the term can refer to one of two distinct chiral compounds. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

  • Propoxate (R7464) is an imidazole-based anesthetic, chemically identified as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[1][2][3][4]. As it possesses a chiral center, it exists as (S)- and (R)-enantiomers. Research on this compound is limited and often refers to the racemic mixture.

  • Levopropoxyphene is the (2R,3S)-stereoisomer of the compound propoxyphene, which is distinct from the imidazole-based Propoxate[5][6]. While its counterpart, dextropropoxyphene, is an opioid analgesic, levopropoxyphene is primarily researched for its antitussive (cough suppressant) properties[5][7][8].

This document will first detail the research applications of the lesser-known (S)-enantiomer of Propoxate (R7464), drawing heavily on its relationship with the well-studied anesthetic etomidate. Subsequently, it will provide a thorough examination of Levopropoxyphene, a more extensively documented compound that may be what is intended by the query.

Part 1: (S)-Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Propoxate is a structural analog of the intravenous anesthetic agent etomidate[2][9]. Like etomidate, it is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor[9][10][11]. While research on the specific enantiomers of Propoxate is scarce, the stereoselective effects of etomidate provide a strong inferential basis for the potential research applications of (S)-Propoxate.

Primary Research Applications

The primary research applications for racemic Propoxate have been as a potent and rapidly acting anesthetic for fish and other cold-blooded vertebrates[2][12]. Its high solubility and potency at low concentrations make it a subject of interest in aquaculture and aquatic animal research[12].

For the specific (S)-enantiomer , the research applications are largely theoretical and based on analogy to etomidate:

  • Investigating Stereoselectivity at the GABA-A Receptor: The anesthetic effects of etomidate are almost exclusively due to the R(+) isomer, which is significantly more potent at enhancing GABA-induced currents than the S(-) isomer[13]. A primary research application of (S)-Propoxate would be to conduct similar comparative studies to characterize the stereospecific binding and modulation of GABA-A receptors by this analog. Such research is crucial for understanding the molecular architecture of the anesthetic binding pocket on the receptor.

  • Tool for Probing Anesthetic Mechanisms: By comparing the physiological and molecular effects of the potent (likely R) and less potent (likely S) enantiomers, researchers can dissect the specific molecular interactions required for hypnosis from off-target effects. For instance, studies with etomidate enantiomers have confirmed that the GABA-A receptor is the central target for its anesthetic action, as both isomers were equally effective at disrupting lipid bilayers, an alternative but now discounted theory of anesthetic action[13]. (S)-Propoxate could be used in similar control experiments.

  • Drug Development and Optimization: The development of etomidate analogs aims to retain its favorable hemodynamic stability while eliminating its side effect of adrenocortical suppression[9][14]. Research into the enantiomers of novel analogs like Propoxate is a critical step in this process. Understanding the stereochemical requirements for both the desired hypnotic effects and the undesired side effects can guide the synthesis of safer and more effective anesthetic agents.

Mechanism of Action: GABA-A Receptor Modulation

Propoxate, like etomidate, is believed to act as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor complex, increasing the receptor's affinity for its endogenous ligand, GABA[10][13]. This enhancement of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, producing hypnosis and anesthesia[9][10].

GABA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl- Influx S_Propoxate (S)-Propoxate (Low Affinity Binding) S_Propoxate->GABA_A Weakly Modulates R_Propoxate (R)-Propoxate (High Affinity Binding) R_Propoxate->GABA_A Strongly Modulates (Potentiates GABA) Hypnosis Hypnosis / Anesthesia Hyperpolarization->Hypnosis GABA->GABA_A Binds

Caption: Predicted GABA-A receptor modulation by Propoxate enantiomers.

Quantitative Data

Specific quantitative data for (S)-Propoxate is not available in the reviewed literature. The table below summarizes the known properties of the racemic mixture.

PropertyDataReference
Chemical Name propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[2]
Molecular Formula C₁₅H₁₈N₂O₂[2]
Molecular Weight 258.32 g/mol [12]
CAS Number (Racemate) 7036-58-0[2]
Primary Action Anesthetic, GABA-A receptor positive allosteric modulator[10]
Primary Use Anesthetic in cold-blooded vertebrates[12]
ED₅₀ (Mice, i.v.) ~4.8 mg/kg (for loss of righting reflex)[10]
Anesthetic Dose (Rats) 3–6 mg/kg[10]
Anesthetic Dose (Dogs) 2–4 mg/kg (i.v., duration 5-10 minutes)[10]

Part 2: Levopropoxyphene

Levopropoxyphene is the levorotatory stereoisomer of propoxyphene, with the specific configuration (2R,3S)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate[5][6]. Unlike its enantiomer, dextropropoxyphene, which is an opioid analgesic, levopropoxyphene has negligible analgesic activity but demonstrates useful antitussive effects[5][8][15]. It was formerly marketed for the relief of non-productive cough[6][7].

Primary Research Applications
  • Antitussive Mechanism Research: The primary application of levopropoxyphene in research is as a tool to study the mechanisms of cough suppression. As a centrally acting antitussive, it helps in understanding the neural pathways that control the cough reflex[15][16]. Its action is distinct from its analgesic counterpart, allowing for the separation of antitussive and analgesic pathways.

  • Opioid Receptor Studies: Although its primary mechanism is not fully elucidated in the context of modern receptor pharmacology, it is understood to act on mu-opioid receptors to suppress the cough reflex[6][7]. Research with levopropoxyphene can contribute to understanding the specific subtypes and downstream signaling of opioid receptors involved in cough modulation, as distinct from analgesia and respiratory depression.

  • Local Anesthetic Action: Levopropoxyphene also possesses some local anesthetic properties, which may contribute to its overall effect and can be a separate area of investigation[15][16].

Experimental Protocols

While specific, detailed protocols for modern research are not available in the search results (as the drug is largely discontinued), historical and animal studies would follow a general workflow for evaluating antitussive agents.

Antitussive_Workflow cluster_animal Animal Model (e.g., Guinea Pig) cluster_analysis Data Analysis Induction Induce Cough (e.g., Citric Acid Aerosol) Treatment Administer Compound (Vehicle, Codeine, Levopropoxyphene) Induction->Treatment Measurement Measure Cough Frequency and Severity Treatment->Measurement Comparison Compare Cough Suppression vs. Vehicle Measurement->Comparison DoseResponse Generate Dose-Response Curve Comparison->DoseResponse ED50 Calculate ED50 DoseResponse->ED50

Caption: General experimental workflow for antitussive agent evaluation.

Mechanism of Action: Cough Reflex Suppression

Levopropoxyphene acts centrally to suppress the cough reflex. While it is an opioid, its binding and action differ from classic opioid analgesics. It elevates the threshold for the cough reflex in the medulla oblongata, but without providing significant pain relief.

Quantitative Data: Comparison of Propoxyphene Enantiomers

The distinct pharmacological profiles of the propoxyphene enantiomers are a classic example of stereoselectivity in drug action.

FeatureLevopropoxyphene ((2R,3S)-isomer)Dextropropoxyphene ((2S,3R)-isomer)Reference(s)
Primary Activity Antitussive (Cough Suppressant)Opioid Analgesic (Pain Relief)[5][8]
Analgesic Effect Negligible / NoneMild to moderate[5][15]
Mechanism Central cough reflex suppressionMu-opioid receptor agonist[6][7]
Clinical Use Formerly for non-productive coughFormerly for mild to moderate pain[6]
Binding Binds poorly to sigma-1 receptorBinds to opioid receptors[5]
Synthesis Overview

The synthesis of propoxyphene produces a racemic mixture that must then be resolved to separate the enantiomers. The general synthetic route involves several key steps:

  • Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.

  • Grignard Reaction: The resulting ketone is treated with benzylmagnesium bromide to produce an amino alcohol intermediate.

  • Esterification: The alcohol is esterified using propionic anhydride to yield the final propoxyphene compound (as a racemic mixture).

  • Resolution: The d- and l- isomers (dextro- and levo-) are separated from the racemic mixture.

Synthesis_Pathway Propiophenone Propiophenone Aminoketone Aminoketone Intermediate Propiophenone->Aminoketone Mannich Reaction Reagents1 + Formaldehyde + Dimethylamine AminoAlcohol Amino Alcohol Intermediate Aminoketone->AminoAlcohol Grignard Reaction Reagents2 + Benzylmagnesium Bromide Racemate Racemic Propoxyphene AminoAlcohol->Racemate Esterification Reagents3 + Propionic Anhydride Resolution Resolution Process Racemate->Resolution Levo Levopropoxyphene (Antitussive) Resolution->Levo Dex Dextropropoxyphene (Analgesic) Resolution->Dex

Caption: Simplified synthesis pathway for propoxyphene enantiomers.

The term "(S)-Propoxate" is ambiguous. If referring to the imidazole anesthetic, its research is nascent, and studies on the (S)-enantiomer would likely focus on stereoselective interactions with the GABA-A receptor, using it as a tool to probe anesthetic mechanisms. If referring to the antitussive agent Levopropoxyphene, there is a more established, albeit dated, body of research concerning its use in studying the cough reflex. For future research and clarity, it is imperative to use precise chemical identifiers (IUPAC name or CAS number) to distinguish between these fundamentally different compounds.

References

An In-depth Technical Guide on the Solubility of (S)-Propoxate in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Propoxate, a short-acting anesthetic agent. The document is intended to serve as a valuable resource for laboratory professionals engaged in research and development involving this compound.

Introduction to (S)-Propoxate

(S)-Propoxate is the (S)-enantiomer of Propoxate, a compound structurally related to the intravenous anesthetic etomidate.[1] It has been investigated for its potent hypnotic and anesthetic properties.[2] Understanding the solubility of (S)-Propoxate in various laboratory solvents is a critical first step in preclinical and formulation development, influencing everything from in vitro assay design to the development of potential dosage forms.

Solubility Profile of (S)-Propoxate

The solubility of an active pharmaceutical ingredient (API) is a key physicochemical property that affects its dissolution rate, bioavailability, and overall therapeutic efficacy. The following table summarizes the available solubility data for Propoxate in common laboratory solvents. It is important to note that specific quantitative solubility data for the (S)-enantiomer is limited in publicly available literature. The data presented is for Propoxate or its enantiomers where specified.

SolventChemical FormulaMolar Mass ( g/mol )(S)-Propoxate SolubilityCitation
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Soluble[3]
AcetonitrileC₂H₃N41.05≥ 10 mg/mL (for (+)-Propoxate)[4]
WaterH₂O18.02High Solubility (qualitative)[3]
EthanolC₂H₅OH46.07Data not available
MethanolCH₃OH32.04Data not available
Dimethylformamide (DMF)C₃H₇NO73.09Data not available
AcetoneC₃H₆O58.08Data not available

Note: The lack of specific quantitative data for several common solvents highlights a gap in the current literature and presents an opportunity for further research. When working with (S)-Propoxate, it is recommended to experimentally determine its solubility in the solvent system relevant to the specific application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

3.1. Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

3.2. Materials and Equipment

  • (S)-Propoxate (solid form)

  • Selected laboratory solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample collection

3.3. Procedure

  • Preparation: Prepare stock solutions of (S)-Propoxate of known concentrations in the chosen solvent to create a calibration curve for the analytical method.

  • Sample Preparation: Add an excess amount of solid (S)-Propoxate to a series of vials containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vials.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of (S)-Propoxate.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (S)-Propoxate.

G A Add Excess (S)-Propoxate to Solvent B Equilibrate with Agitation (Constant Temperature) A->B C Centrifuge to Separate Phases B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Hypothesized Signaling Pathway of (S)-Propoxate

(S)-Propoxate is believed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, similar to etomidate.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[7][8]

The following diagram depicts the hypothesized signaling pathway.

G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel GABA binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Agonist S_Propoxate (S)-Propoxate S_Propoxate->GABA_A Positive Allosteric Modulator (enhances GABA effect)

Caption: Hypothesized GABA-A Receptor Signaling Pathway for (S)-Propoxate.

References

A Technical Guide to the Stereospecific Properties of Propoxyphene Enantiomers: (2S,3R)-Dextropropoxyphene vs. (2R,3S)-Levopropoxyphene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propoxyphene is a synthetic opioid analgesic that serves as a classic textbook example of stereoisomerism in pharmacology. With two chiral centers, propoxyphene exists as four stereoisomers. The therapeutic activities of interest reside in one pair of enantiomers, which exhibit remarkably distinct and clinically relevant pharmacological profiles. This technical guide elucidates the profound differences between the (2S,3R)-enantiomer, known as dextropropoxyphene, and the (2R,3S)-enantiomer, levopropoxyphene. Dextropropoxyphene is a centrally acting analgesic that functions as a weak µ-opioid receptor agonist.[1][2] In stark contrast, levopropoxyphene is nearly devoid of analgesic effects but possesses antitussive (cough suppressant) properties.[3][4] This document provides a detailed comparison of their mechanisms of action, quantitative pharmacodynamic data, and the experimental methodologies used to characterize these differences, underscoring the critical role of stereochemistry in drug design and molecular recognition at biological targets.

Introduction: The Chemical Basis of Divergent Pharmacology

Propoxyphene, chemically known as 4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol propionate, possesses two stereogenic centers, giving rise to four possible stereoisomers.[4] The pharmacological activity is primarily associated with the α-diastereomeric pair of enantiomers.[4] The specific three-dimensional arrangement of these enantiomers dictates their interaction with biological receptors, resulting in completely different therapeutic applications.

It is crucial to use precise nomenclature:

  • (2S,3R)-Propoxyphene: Commonly known as dextropropoxyphene , this is the (+)-enantiomer responsible for analgesic effects.[4][5]

  • (2R,3S)-Propoxyphene: Commonly known as levopropoxyphene , this is the (-)-enantiomer, which functions as an antitussive.[4][5]

This divergence is a direct consequence of the stereospecific requirements of their respective biological targets. The trade names under which these enantiomers were once marketed by Eli Lilly—Darvon for the analgesic and Novrad (Darvon spelled backward) for the antitussive—cleverly reflect this mirror-image relationship in their therapeutic actions.[4]

Stereospecific Pharmacological Profiles

The functional activities of the propoxyphene enantiomers are distinct and non-overlapping, a clear demonstration of molecular recognition.

(2S,3R)-Dextropropoxyphene: The Analgesic

Dextropropoxyphene is a centrally acting opioid agonist indicated for the relief of mild to moderate pain.[1][6] Its analgesic efficacy is considered weak, approximately one-third to one-half that of codeine.[7] The analgesic properties are exclusively attributed to this dextrorotatory isomer.[1][2] In addition to its primary opioid agonist activity, dextropropoxyphene also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor and functions as a weak serotonin reuptake inhibitor.[5][8][9] It possesses little to no antitussive activity.[1]

(2R,3S)-Levopropoxyphene: The Antitussive

Conversely, the (2R,3S) configuration of levopropoxyphene renders it almost completely inactive as an analgesic.[4] However, this enantiomer is an effective, centrally acting antitussive agent used to suppress non-productive coughs.[3][10] Its mechanism is believed to involve modulation of mu-type opioid receptors in the brain to suppress the cough reflex, though its pharmacology is less characterized than its analgesic counterpart.[10] Levopropoxyphene also has a local anesthetic action.[3]

Comparative Data Analysis

The quantitative and qualitative differences between the propoxyphene enantiomers are summarized in the tables below.

Table 1: General and Physicochemical Properties of Propoxyphene Enantiomers

Property(2S,3R)-Dextropropoxyphene(2R,3S)-Levopropoxyphene
Common Name DextropropoxypheneLevopropoxyphene
Stereochemical Configuration (2S,3R)[5](2R,3S)[5]
Primary Therapeutic Use Opioid Analgesic[1]Antitussive (Cough Suppressant)[3][11]
Trade Name (Historical) Darvon[4]Novrad[4]

Table 2: Comparative Pharmacodynamic Properties

Parameter(2S,3R)-Dextropropoxyphene(2R,3S)-Levopropoxyphene
Primary Mechanism Weak µ-opioid receptor (OPRM1) agonist.[5][8]Centrally acting antitussive.[3]
Other Mechanisms Non-competitive NMDA receptor antagonist[8][9], weak serotonin reuptake inhibitor.[5]Local anesthetic action.[3]
Analgesic Activity Yes, for mild to moderate pain.[1]Negligible to none.[4]
Antitussive Activity Little to none.[1]Yes.[3][10]
µ-Opioid Receptor Binding Affinity (Kᵢ) >100 nM (classified as a low-affinity binder relative to other opioids).[12]Not effectively quantified for antitussive action; does not bind effectively to produce analgesia.

Table 3: Comparative Pharmacokinetic Properties

Parameter(2S,3R)-Dextropropoxyphene & (2R,3S)-Levopropoxyphene
Absorption Well absorbed orally.[6]
Metabolism Primarily hepatic via N-demethylation.[8]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4).[8]
Major Metabolite Norpropoxyphene.[3][8]
Excretion Primarily renal (urine).[6]

Detailed Mechanisms of Action

(2S,3R)-Dextropropoxyphene: Opioid Receptor Signaling

Dextropropoxyphene exerts its analgesic effect by acting as a weak agonist at opioid receptors in the central nervous system (CNS), with a preference for the µ-opioid receptor (also designated OP3).[1][2] The binding of dextropropoxyphene to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade:

  • G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the heterotrimeric G-protein complex.[2]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[5]

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]

  • Ion Channel Modulation: The reduction in cAMP and the activity of the Gβγ subunit leads to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2]

  • Neuronal Hyperpolarization: The efflux of K⁺ ions results in hyperpolarization of the neuronal membrane, reducing neuronal excitability.[5]

  • Inhibition of Neurotransmitter Release: The combined effects of reduced calcium influx and hyperpolarization inhibit the release of nociceptive (pain-signaling) neurotransmitters such as substance P, GABA, dopamine, and acetylcholine.[1][2]

This cascade ultimately suppresses the transmission of pain signals along ascending pathways.[5]

dextropropoxyphene_pathway cluster_effects Intracellular Effects DEXTRO (2S,3R)-Dextropropoxyphene MOR µ-Opioid Receptor (GPCR) DEXTRO->MOR Binds G_protein Gαiβγ (GDP-bound) MOR->G_protein Activates (GDP→GTP) AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel N-type Ca²⁺ Channel (Open) G_protein->Ca_channel Gβγ inhibits K_channel GIRK K⁺ Channel (Closed) G_protein->K_channel Gβγ opens cAMP_down ↓ Intracellular cAMP AC->cAMP_down Leads to Neuro_release_down ↓ Release of Nociceptive Neurotransmitters Ca_channel->Neuro_release_down ↓ Ca²⁺ influx leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux causes cAMP_down->Neuro_release_down Contributes to Hyperpolarization->Neuro_release_down Contributes to

Caption: Signaling pathway of (2S,3R)-Dextropropoxyphene.

(2R,3S)-Levopropoxyphene: Antitussive Mechanism

The antitussive mechanism of levopropoxyphene is less definitively established but it is known to be a centrally acting agent.[3] Unlike peripherally acting antitussives that target sensory nerves in the respiratory tract, levopropoxyphene is understood to suppress the cough reflex by modulating mu-type opioid receptors within the CNS cough center.[10][13] The specific stereochemistry of the (2R,3S) enantiomer allows for an interaction that suppresses the cough reflex without producing significant analgesia.

Key Experimental Methodologies

The characterization of propoxyphene's stereospecific properties relies on a suite of standard pharmacological assays.

Chiral Resolution

Separating the enantiomers is the first critical step. While modern methods utilize chiral High-Performance Liquid Chromatography (HPLC) with specialized stationary phases, classical resolution techniques were historically important.[14] A common classical approach is:

  • Diastereomeric Salt Formation: The racemic propoxyphene base is reacted with a single, pure enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully controlling solvent and temperature conditions, one diastereomeric salt can be selectively crystallized out of the solution.

  • Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the pure, single enantiomer of propoxyphene.

In Vitro Characterization: Receptor Binding Assays

To determine the binding affinity (Kᵢ) of each enantiomer for a target receptor, competitive radioligand binding assays are employed. The protocol generally involves the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (e.g., dextropropoxyphene).

binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Prepare tissue homogenate (e.g., rat brain membranes) expressing µ-opioid receptors Incubation Incubate membranes, radioligand, and test enantiomer together to reach binding equilibrium Tissue_Prep->Incubation Reagents Prepare reagents: 1. Radiolabeled Ligand (e.g., ³H-DAMGO) 2. Test Enantiomer (serial dilutions) 3. Buffer Solution Reagents->Incubation Separation Separate bound from free radioligand via rapid vacuum filtration (e.g., over GF/C filters) Incubation->Separation Measurement Quantify bound radioactivity using liquid scintillation counting Separation->Measurement IC50_Calc Plot % displacement vs. concentration to determine IC₅₀ (concentration of enantiomer that displaces 50% of radioligand) Measurement->IC50_Calc Ki_Calc Calculate Binding Affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) IC50_Calc->Ki_Calc

Caption: Experimental workflow for a competitive receptor binding assay.

In Vitro Characterization: Functional Assays (GTPγS Binding)

While binding assays measure affinity, they do not measure functional activity (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation.[15][16]

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit.

  • Method: A non-hydrolyzable, radiolabeled analog, [³⁵S]GTPγS, is used in place of GTP.[15] When an agonist like dextropropoxyphene activates the µ-opioid receptor, G-proteins incorporate [³⁵S]GTPγS.[15] Because this analog is not easily hydrolyzed, the signal accumulates.[15] The amount of incorporated radioactivity is measured and is directly proportional to the level of G-protein activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[15]

Logical Relationship and Therapeutic Implications

The stereochemical arrangement of propoxyphene is the definitive factor in its pharmacology. The (2S,3R) configuration of dextropropoxyphene allows for the precise three-dimensional fit into the µ-opioid receptor binding pocket required to induce the conformational change that leads to G-protein activation and subsequent analgesia. The (2R,3S) configuration of levopropoxyphene does not permit this productive interaction for analgesia but allows for a different functional interaction at CNS receptors that mediate the cough reflex.

propoxyphene_relationship cluster_enantiomers Enantiomers cluster_activities Primary Pharmacological Activity Racemate Propoxyphene (Racemic Mixture of α-diastereomers) Dextro (2S,3R)-Dextropropoxyphene Racemate->Dextro Chiral Resolution Levo (2R,3S)-Levopropoxyphene Racemate->Levo Chiral Resolution Analgesic Analgesic (µ-Opioid Agonist) Dextro->Analgesic Leads to Antitussive Antitussive (Cough Suppressant) Levo->Antitussive Leads to

Caption: Logical relationship of propoxyphene stereoisomers and effects.

Conclusion

The enantiomers of propoxyphene provide a powerful and unambiguous illustration of stereospecificity in drug action. The subtle change in the three-dimensional orientation of atoms at two chiral centers completely separates the desired therapeutic activities, yielding one compound that acts as an analgesic and another that functions as an antitussive. This case underscores the absolute necessity for drug development professionals to consider stereochemistry from the earliest stages of discovery. The synthesis and evaluation of single enantiomers are critical for optimizing therapeutic benefit and minimizing potential off-target effects, as the "inactive" isomer in one context may possess its own distinct and potent biological activity.

References

In-Vitro Activity of (S)-Propoxate on Neuronal Receptors: A Technical Guide Based on the Profile of its Analogue, Etomidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Propoxate, a propyl ester analogue of Etomidate, is an imidazole-based hypnotic agent.[2] Like Etomidate, it is expected to exert its primary pharmacological effects through the modulation of neuronal receptors in the central nervous system (CNS). The dominant mechanism of action for Etomidate is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][4][5] This guide provides an in-depth overview of the anticipated in-vitro activity of (S)-Propoxate, drawing parallels from the established pharmacology of Etomidate.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Etomidate, and by extension (S)-Propoxate, is a potent positive allosteric modulator of GABA-A receptors.[3][5] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[3][4] The binding of Etomidate increases the duration of the opening of the chloride (Cl-) ion channel associated with the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[3] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a state of sedation and hypnosis.[6]

The hypnotic activity of Etomidate is stereoselective, with the R-(+)-enantiomer being approximately 10-fold more potent than the S-(-)-enantiomer.[7][8] Given that the user's request specifies (S)-Propoxate, it is important to note that this enantiomer would be expected to be significantly less active than its (R)-counterpart.

Quantitative Data on Etomidate's In-Vitro Activity

The following tables summarize key quantitative data for the in-vitro activity of R-(+)-Etomidate on GABA-A receptors. This data is presented as a proxy for the potential activity of Propoxate enantiomers.

Table 1: Potency of R-(+)-Etomidate in Potentiating GABA-Evoked Currents

ParameterValueReceptor SubtypeCell SystemReference
EC501.5 µMα1β3γ2LOocytes[9]

Table 2: Enantioselectivity of Etomidate in Loss of Righting Reflex Assay

EnantiomerPotency Relative to R-(+)-EtomidateAnimal ModelReference
R-(+)-Etomidate1Mice, Tadpoles[8]
S-(-)-Etomidate~0.1Mice, Tadpoles[8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the in-vitro activity of GABA-A receptor modulators like Etomidate are provided below. These protocols can be adapted for the investigation of (S)-Propoxate.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor. For GABA-A receptors, a common radioligand is [3H]-flunitrazepam.

Objective: To determine the binding affinity (Ki) of (S)-Propoxate for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Brain membrane preparations (e.g., from rat cortex)

  • [3H]-flunitrazepam (radioligand)

  • (S)-Propoxate (test compound)

  • Unlabeled flunitrazepam (for non-specific binding determination)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare brain membranes and resuspend in incubation buffer.

  • In a series of tubes, add a fixed concentration of [3H]-flunitrazepam and varying concentrations of (S)-Propoxate.

  • For total binding, add only [3H]-flunitrazepam.

  • For non-specific binding, add [3H]-flunitrazepam and a high concentration of unlabeled flunitrazepam.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of (S)-Propoxate, which can then be converted to a Ki value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of a cell expressing a specific ion channel, allowing for the functional characterization of receptor modulators.

Objective: To determine the effect of (S)-Propoxate on the function of recombinant GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA (agonist)

  • (S)-Propoxate (test compound)

  • Recording solution (e.g., Ringer's solution)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Inject the oocytes with the cRNAs for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current response.

  • Co-apply the same concentration of GABA with varying concentrations of (S)-Propoxate.

  • Record the potentiation of the GABA-evoked current by (S)-Propoxate.

  • Construct a concentration-response curve to determine the EC50 and Emax of (S)-Propoxate's modulatory effect.

Visualizations

The following diagrams illustrate the proposed mechanism of action of (S)-Propoxate and a typical experimental workflow.

G cluster_neuron Postsynaptic Neuron cluster_extracellular Extracellular Space cluster_effect Modulatory Effect GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Associated with Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Enhanced Opening GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site S_Propoxate (S)-Propoxate S_Propoxate->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Proposed signaling pathway for (S)-Propoxate at the GABA-A receptor.

G cluster_preparation Preparation cluster_experiment Electrophysiology cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Record Baseline GABA Current (EC10-20) TEVC_Setup->Baseline Co_application Co-apply GABA + (S)-Propoxate Baseline->Co_application Data_Acquisition Record Modulated Current Co_application->Data_Acquisition Concentration_Response Construct Concentration-Response Curve Data_Acquisition->Concentration_Response EC50_Emax Calculate EC50 and Emax Concentration_Response->EC50_Emax

Caption: Experimental workflow for characterizing (S)-Propoxate using TEVC.

Conclusion

While direct experimental data for (S)-Propoxate is lacking, the extensive research on its close structural and functional analogue, Etomidate, provides a strong foundation for understanding its likely in-vitro activity on neuronal receptors. (S)-Propoxate is anticipated to be a positive allosteric modulator of GABA-A receptors, with the (S)-enantiomer being significantly less potent than the (R)-enantiomer. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals interested in the detailed characterization of (S)-Propoxate's effects on neuronal function. Further in-vitro studies are essential to definitively elucidate the specific pharmacological profile of (S)-Propoxate.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of (S)-Propoxate in Fish Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap in the understanding of the pharmacokinetic and pharmacodynamic properties of (S)-Propoxate specifically within fish models. Despite the importance of understanding the effects of pharmaceutical compounds in aquatic environments, dedicated research on the (S)-enantiomer of propoxate in fish is not publicly available at this time. Propoxate, an anesthetic agent, has been referenced as being used in fish, but detailed studies on its absorption, distribution, metabolism, excretion, and specific biological effects (pharmacodynamics) in aquatic species are absent from the current body of scientific publications.

This guide, therefore, aims to provide a foundational understanding of the principles of aquatic pharmacology and toxicology, which would be essential for designing and interpreting future studies on (S)-Propoxate in fish. While direct data is unavailable, this document will outline the general methodologies and considerations for such research, drawing parallels from studies on other chiral compounds and anesthetics in fish.

I. General Principles of Pharmacokinetics in Fish

The study of how a fish's body processes a drug is known as pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME). These processes in fish are unique due to their aquatic environment and distinct physiology compared to mammals.[1][2][3]

  • Absorption: Fish can absorb substances not only through the gastrointestinal tract (if administered orally) but also directly from the water via their gills and skin.[1] This creates a continuous exposure scenario that can significantly influence the pharmacokinetic profile.[2] Carrier-mediated transport, in addition to passive diffusion, can play a role in the uptake of pharmaceuticals across the gills.[1]

  • Distribution: Once absorbed, a drug is distributed throughout the fish's body via the bloodstream. Factors such as the drug's lipid solubility and the unique blood pH and plasma composition of fish will determine its distribution to various tissues.[1]

  • Metabolism: The liver is the primary site of drug metabolism in fish, similar to mammals, with the goal of transforming lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be easily excreted.[1][4] This biotransformation typically occurs in two phases (Phase I and Phase II).[4] However, fish generally exhibit lower metabolic rates compared to mammals, which can be influenced by factors like water temperature.[1][2][3] As poikilothermic animals, an increase in water temperature can increase their metabolic rate and the activity of drug-metabolizing enzymes.[2][3]

  • Excretion: Metabolites and parent drug compounds are eliminated from the fish's body, primarily through the kidneys (in urine) and the biliary system (in feces). The gills can also be a significant route of excretion for certain compounds.

A diagram illustrating the general workflow for a pharmacokinetic study in fish is provided below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Over Time Fish Model Fish Model Drug Administration->Fish Model Sample Preparation Sample Preparation Sample Collection->Sample Preparation Chemical Analysis Chemical Analysis Sample Preparation->Chemical Analysis PK Modeling PK Modeling Chemical Analysis->PK Modeling Parameter Estimation Parameter Estimation PK Modeling->Parameter Estimation Fish Model->Sample Collection

General workflow for a fish pharmacokinetic study.

II. General Principles of Pharmacodynamics in Fish

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For (S)-Propoxate, this would involve understanding its mechanism of action as an anesthetic in fish and identifying any potential side effects or toxicity.

  • Signaling Pathways: Many pharmaceuticals are designed to interact with specific cellular pathways.[5] Without specific research on (S)-Propoxate in fish, it is not possible to delineate the signaling pathways it affects. However, research on other compounds has shown that pharmaceuticals can impact evolutionarily conserved pathways, including those involved in steroid hormone biosynthesis and mitochondrial function.[5]

  • Enantioselectivity: It is crucial to consider that the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.[6] For some chiral pesticides, the toxicity between enantiomers can differ by over 100-fold.[6][7] Therefore, assessing the environmental safety and pharmacological effects of (S)-Propoxate requires studies that specifically investigate this enantiomer, as data from the racemic mixture could be misleading.[7]

The logical relationship for considering enantioselectivity in aquatic toxicity is depicted in the diagram below.

Chiral Compound (Propoxate) Chiral Compound (Propoxate) Racemic Mixture Racemic Mixture Chiral Compound (Propoxate)->Racemic Mixture S-Enantiomer ((S)-Propoxate) S-Enantiomer ((S)-Propoxate) Chiral Compound (Propoxate)->S-Enantiomer ((S)-Propoxate) R-Enantiomer R-Enantiomer Chiral Compound (Propoxate)->R-Enantiomer Aquatic Environment Aquatic Environment S-Enantiomer ((S)-Propoxate)->Aquatic Environment R-Enantiomer->Aquatic Environment Differential Effects Differential Effects Aquatic Environment->Differential Effects Leads to Varying Toxicity Varying Toxicity Differential Effects->Varying Toxicity Varying Efficacy Varying Efficacy Differential Effects->Varying Efficacy

Enantioselectivity in environmental exposure.

III. Data Presentation and Experimental Protocols

Due to the absence of published studies on the pharmacokinetics and pharmacodynamics of (S)-Propoxate in fish models, no quantitative data can be summarized into tables, and no specific experimental protocols can be provided.

Future research in this area would need to establish and validate analytical methods for detecting (S)-Propoxate in fish plasma and tissues. Subsequent studies would involve controlled administration of the compound to relevant fish species, followed by systematic sample collection and analysis to determine key pharmacokinetic parameters. Pharmacodynamic studies would need to assess the anesthetic efficacy and potential toxicological endpoints.

IV. Conclusion and Future Directions

While there is a clear need to understand the environmental fate and effects of pharmaceuticals like (S)-Propoxate, the current lack of research specific to fish models prevents a detailed analysis of its pharmacokinetics and pharmacodynamics. The scientific community is encouraged to undertake studies to address this knowledge gap. Such research would be invaluable for environmental risk assessment and for ensuring the safe and effective use of propoxate in aquaculture. Future investigations should focus on the enantioselective disposition and effects of propoxate in various fish species, considering the influence of environmental factors such as temperature.

References

General Principles of Neuroactive Compound Targeting in Vertebrate Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This guide will therefore provide a general framework for understanding the molecular targets of neuroactive agents in vertebrate neurons, using propofol as a primary example to illustrate the type of data and experimental approaches that would be relevant for a comprehensive analysis of (S)-Propoxate, should such data become available.

Neuroactive compounds exert their effects by interacting with specific molecular targets within the nervous system. These interactions can be broadly categorized as follows:

  • Receptor Modulation: Many neuroactive drugs bind to neurotransmitter receptors, either mimicking the action of the endogenous ligand (agonists) or blocking it (antagonists). They can also bind to allosteric sites on the receptor to modulate its function (positive or negative allosteric modulators).

  • Ion Channel Interaction: Voltage-gated and ligand-gated ion channels are crucial for neuronal excitability.[1] Drugs can physically block the channel pore, alter the channel's gating properties (how it opens and closes), or modulate its activity indirectly.

  • Enzyme Inhibition: Some neuroactive compounds target enzymes involved in neurotransmitter synthesis or degradation, thereby altering neurotransmitter levels in the synapse.

  • Transporter Binding: Reuptake transporters in the presynaptic terminal clear neurotransmitters from the synaptic cleft. Drugs that block these transporters can prolong the action of neurotransmitters.

Molecular Targets of Propofol: An Illustrative Example

Propofol is a widely used intravenous anesthetic, and its primary molecular target is the GABA-A receptor .[2][3]

GABA-A Receptor Modulation

The principal effect of propofol is the potentiation of GABA-A receptor-mediated inhibitory synaptic currents.[2] GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When activated by GABA, they cause hyperpolarization of the neuron, making it less likely to fire an action potential. Propofol enhances the effect of GABA, leading to increased inhibition in the central nervous system. This shunting inhibition is a key mechanism of its anesthetic action.[3]

Other Potential Molecular Targets of Propofol

While the GABA-A receptor is the primary target, propofol has been shown to interact with other neuronal targets, which may contribute to its overall pharmacological profile:

  • Voltage-gated sodium channels: Propofol can inhibit these channels, which would further contribute to the suppression of neuronal firing.[2]

  • Potassium channels: Modulation of various potassium channels has also been reported.[2]

Data Presentation: A Template for (S)-Propoxate

Should quantitative data for (S)-Propoxate become available, it would be summarized in tables for clear comparison. The following are examples of tables that would be populated.

Table 1: Binding Affinities of (S)-Propoxate at Vertebrate Neuronal Receptors

Receptor SubtypeLigandKi (nM)Species/TissueReference
Data for (S)-Propoxate would be presented here.

Table 2: Functional Potency of (S)-Propoxate at Vertebrate Neuronal Ion Channels

Channel SubtypeAssay TypeIC50/EC50 (µM)EffectSpecies/Cell LineReference
Data for (S)-Propoxate would be presented here.

Experimental Protocols: A Methodological Overview

The characterization of molecular targets for a compound like (S)-Propoxate would involve a combination of in vitro and in vivo experimental techniques.

In Vitro Methods
  • Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor.[4] A radiolabeled ligand with known affinity for the receptor is competed with varying concentrations of the test compound.

  • Electrophysiology: Techniques like patch-clamp recording are used to measure the effect of the compound on the function of ion channels and receptors in isolated neurons or cell lines expressing the target of interest.[3] This allows for the determination of functional potency (e.g., EC50 or IC50).

  • Fluorescent Imaging: Calcium imaging, for instance, can be used to assess the effect of a compound on neuronal activity by measuring changes in intracellular calcium concentrations.[5]

In Vivo Methods
  • Animal Models: The effects of the compound on behavior, sedation, or other physiological parameters are assessed in animal models to understand its integrated effects in a living organism.

  • Microdialysis: This technique can be used to measure neurotransmitter levels in specific brain regions of awake, freely moving animals to assess the effect of the compound on neurotransmitter release and reuptake.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz would be used to visualize key concepts. Below are examples of what these diagrams would look like.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Assays Binding Assays Electrophysiology Electrophysiology Binding Assays->Electrophysiology Identify Targets Fluorescent Imaging Fluorescent Imaging Electrophysiology->Fluorescent Imaging Confirm Function Animal Models Animal Models Fluorescent Imaging->Animal Models Validate in Organism Microdialysis Microdialysis Animal Models->Microdialysis Assess Neurochemical Effects

Caption: A generalized experimental workflow for characterizing the molecular targets of a novel neuroactive compound.

signaling_pathway S_Propoxate S_Propoxate Target_Receptor Target_Receptor S_Propoxate->Target_Receptor Binds to Downstream_Effector_1 Downstream_Effector_1 Target_Receptor->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream_Effector_2 Target_Receptor->Downstream_Effector_2 Activates/Inhibits Neuronal_Response Neuronal_Response Downstream_Effector_1->Neuronal_Response Downstream_Effector_2->Neuronal_Response

Caption: A hypothetical signaling pathway for (S)-Propoxate, illustrating its interaction with a target receptor and subsequent downstream effects.

References

Methodological & Application

Application Notes and Protocols for (S)-Propoxate in Salmonid Fry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (S)-Propoxate is a fictional compound. The following application notes, protocols, and data are presented as a hypothetical example for research and development professionals. The methodologies described are based on established principles for the evaluation of novel anesthetic agents in aquaculture.

Application Notes

Introduction

(S)-Propoxate is a novel, water-soluble compound under investigation for its anesthetic properties in fish. Its primary proposed use is for the sedation and temporary immobilization of salmonid fry during common aquaculture procedures such as handling, tagging, and minor surgeries[1][2]. The ideal anesthetic agent should provide rapid induction and recovery with a wide margin of safety[1]. These notes provide a summary of the hypothetical characteristics and efficacy of (S)-Propoxate.

Hypothetical Mechanism of Action

(S)-Propoxate is hypothesized to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor in the central nervous system of fish[3][4]. Binding of (S)-Propoxate to a specific site on the GABAa receptor complex is believed to enhance the effect of GABA, the primary inhibitory neurotransmitter. This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability, resulting in sedation and anesthesia[4][5]. The expression and modulation of the GABAergic system are considered to be conserved among vertebrates, from fish to mammals[4].

Efficacy and Dosage Summary

The efficacy of (S)-Propoxate is dependent on concentration, water temperature, and the size of the fry[6][7]. The following tables summarize the dose-dependent effects observed in laboratory settings with early-stage salmonid fry (0.5-1.0 g) at a constant water temperature of 15°C. Induction and recovery times are critical parameters for evaluating anesthetic effectiveness[8][9].

Table 1: Anesthetic Efficacy of (S)-Propoxate in Salmonid Fry

Concentration (mg/L) Anesthetic Stage Mean Induction Time (seconds) Mean Recovery Time (minutes) Observations
5 Light Sedation 180 - 240 < 2 Reduced activity, but equilibrium maintained. Suitable for short-term handling[10].
10 Deep Sedation 90 - 120 2 - 4 Total loss of equilibrium, slow and regular opercular movements[6].
20 Surgical Anesthesia 45 - 60 5 - 8 No response to tactile stimuli, suitable for minor invasive procedures[10].

| 40 | Deep Anesthesia | < 30 | > 10 | Opercular movements become slow and shallow. Risk of mortality increases. |

Safety and Toxicity Profile

The safety of an anesthetic is determined by its therapeutic index—the ratio between the effective dose and the lethal dose. Acute toxicity testing is performed to determine the LC50 (Lethal Concentration, 50%), the concentration at which 50% of the test population dies within a specified time frame, typically 96 hours[11][12][13].

Table 2: Acute Toxicity of (S)-Propoxate to Salmonid Fry (96-hour LC50)

Time Point LC50 Value (mg/L) 95% Confidence Interval
24 hours 110.5 102.3 - 119.8
48 hours 95.2 88.1 - 103.0
72 hours 88.4 81.5 - 95.9

| 96 hours | 85.0 | 78.2 - 92.4 |

Experimental Protocols

Protocol for Determining Anesthetic Efficacy

Objective: To determine the optimal concentration of (S)-Propoxate for achieving desired levels of sedation and anesthesia in salmonid fry.

Materials:

  • (S)-Propoxate stock solution (1 g/L)

  • Healthy, uniformly sized salmonid fry (fasted for 12-24 hours)[1][14]

  • Multiple glass aquaria (10 L capacity) for induction and recovery

  • Aeration stones and oxygen supply[1]

  • Calibrated pipettes

  • Stopwatch

  • Knotless dip net[10]

  • Water quality monitoring equipment (pH, temperature, dissolved oxygen)

Methodology:

  • Preparation: Prepare induction baths by adding calculated volumes of the (S)-Propoxate stock solution to 10 L of water from the fish's home tank to achieve the desired test concentrations (e.g., 5, 10, 20, 40 mg/L)[10]. Prepare a separate, identical aquarium with no anesthetic for recovery. Ensure all tanks are well-aerated and maintained at the same temperature[1][14].

  • Acclimation: Allow fish to acclimate to the experimental environment for at least one week prior to the trial[8]. Fish should be fasted for 12-24 hours to reduce the risk of regurgitation and water fouling[6].

  • Induction: Gently transfer a small group of fry (n=10) into the anesthetic bath and immediately start a stopwatch[1].

  • Monitoring: Observe the fish continuously and record the time to reach specific anesthetic endpoints:

    • Stage 1 (Light Sedation): Reduced swimming activity, slight loss of reactivity.

    • Stage 2 (Deep Sedation): Total loss of equilibrium, slow opercular rate.

    • Stage 3 (Surgical Anesthesia): No response to a firm squeeze at the base of the caudal fin[6].

  • Recovery: Once the desired anesthetic stage is reached, immediately transfer the fish to the anesthetic-free recovery tank using a knotless dip net[10]. Record the time until the fish resumes normal swimming behavior and equilibrium[8]. A full recovery is typically expected within 5-10 minutes; prolonged recovery may indicate excessive anesthetic depth[14][15].

  • Data Analysis: Calculate the mean induction and recovery times for each concentration. Analyze the data to determine the concentration that provides rapid induction to the desired anesthetic stage with a swift and complete recovery.

Protocol for Acute Toxicity Assessment (OECD 203)

Objective: To determine the 96-hour median lethal concentration (LC50) of (S)-Propoxate for salmonid fry, following a method adapted from OECD Guideline 203[11][16].

Materials:

  • (S)-Propoxate stock solution

  • Healthy, uniformly sized salmonid fry

  • A series of identical glass aquaria

  • Aeration system

  • Water quality monitoring equipment

Methodology:

  • Range-Finding Test: Conduct a preliminary test with a wide range of concentrations (e.g., 1, 10, 100, 1000 mg/L) to identify the approximate range of toxicity. This helps in selecting concentrations for the definitive test[17].

  • Definitive Test Setup: Based on the range-finding results, select at least five test concentrations in a geometric series (e.g., 20, 40, 60, 80, 100, 120 mg/L). Prepare duplicate tanks for each concentration and a control group (no (S)-Propoxate)[16].

  • Exposure: Randomly assign groups of fry (n=10 per tank) to each test and control aquarium. The test duration is 96 hours[11].

  • Observation: Record the number of mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) in each tank at 24, 48, 72, and 96 hours[11]. Remove dead fish promptly[12]. Maintain and monitor water quality parameters (temperature, pH, dissolved oxygen) throughout the test[14].

  • Data Analysis: Use appropriate statistical methods (e.g., Probit analysis) to calculate the LC50 values and their 95% confidence intervals for each observation time point (24, 48, 72, and 96 hours)[16].

Visualizations

Signaling Pathway of (S)-Propoxate

G cluster_receptor Receptor Modulation S_Propoxate (S)-Propoxate GABAa_Receptor GABAa Receptor (Ligand-gated Cl- channel) S_Propoxate->GABAa_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel Opens GABAa_Receptor->Chloride_Channel Conformational Change GABA GABA GABA->GABAa_Receptor Binds to active site Neuron_Membrane Neuronal Membrane Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia / Sedation Reduced_Excitability->Anesthesia

Caption: Hypothetical signaling pathway for (S)-Propoxate via GABAa receptor modulation.

Experimental Workflow for Dosage Calculation

G start Start: Novel Compound ((S)-Propoxate) range_finding Protocol 2A: Preliminary Range-Finding Toxicity Test start->range_finding lc50_test Protocol 2B: Definitive 96-hr Acute Toxicity Test (LC50) range_finding->lc50_test Establishes concentration range efficacy_test Protocol 1: Anesthetic Efficacy Dose-Response Study range_finding->efficacy_test Establishes concentration range analyze_safety Analyze Safety Margin (LC50 vs Effective Dose) lc50_test->analyze_safety Provides LC50 data efficacy_test->analyze_safety Provides effective dose data define_dosage Define Recommended Dosage & Application Notes analyze_safety->define_dosage end End: Final Protocol define_dosage->end

Caption: Logical workflow for determining the effective and safe dosage of a new anesthetic.

References

Protocol for immersion anesthesia with (S)-Propoxate for fin clipping

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Immersion Anesthesia with Propoxate for Fin Clipping in Fish

For: Researchers, scientists, and drug development professionals.

Introduction

Fin clipping is a common and essential procedure in fisheries research and aquaculture for genetic analysis, tagging, and identification.[1][2] To minimize stress, pain, and physical injury to the fish during this procedure, the use of an effective anesthetic agent is crucial.[3][4][5] This document provides a detailed protocol for immersion anesthesia using Propoxate, a potent anesthetic agent, for the purpose of fin clipping.

Propoxate is recognized for its high potency, with effective concentrations ranging from 0.5 mg/L to 10 mg/L.[3] Anesthesia is typically induced within minutes, and recovery is rapid upon returning the fish to fresh, aerated water.[3] These characteristics make it a candidate for routine procedures like fin clipping.

Note on (S)-Propoxate: This protocol is based on data for Propoxate. The "(S)-" designation refers to a specific stereoisomer. Different stereoisomers of a compound can have significantly different potencies and effects. Therefore, if using (S)-Propoxate, it is imperative to conduct preliminary dose-finding studies starting with very low concentrations to determine the optimal and safe anesthetic range for the specific species and conditions.

Data Summary

The following tables summarize key quantitative data for Propoxate and provide a general guide for monitoring the stages of anesthesia.

Table 1: Propoxate Anesthetic Parameters

ParameterValueReference
Anesthetic Type Immersion Anesthetic[3]
Effective Concentration 0.5 mg/L - 10 mg/L[3]
Recommended Dose 1 mg/L - 4 mg/L[3]
Induction Time ~30 seconds (at higher doses) to 3 minutes[3]
Safe Exposure (long-term) 0.25 mg/L for up to 16 hours[3]
Potency Comparison Approximately 10 times more potent than MS-222[3]

Table 2: Stages of Fish Anesthesia

StageBehavior and ReflexesDescription
ILight Sedation: Minor loss of reactivity to external stimuli. Opercular rate is normal or slightly decreased.Fish is calm but still responsive. Suitable for transport.
IIDeep Sedation: Total loss of muscle tone and equilibrium. Slow, regular opercular movements.Fish is unresponsive to gentle handling.
IIISurgical Anesthesia: Total loss of equilibrium and muscle tone. No response to strong stimuli (e.g., tail pinch). Opercular movements are slow and shallow.Target stage for fin clipping. Monitor respiration closely.
IVMedullary Collapse: Opercular movements cease. Heartbeat may become slow and irregular.Overdose. Immediately transfer fish to recovery water and assist ventilation.

Experimental Protocols

Materials
  • (S)-Propoxate or Propoxate

  • Stock solution container (e.g., glass bottle)

  • Solvent (if required, depending on Propoxate salt solubility)

  • Anesthetic induction tank

  • Recovery tank (filled with clean, aerated water from the fish's home tank)

  • Aeration source (e.g., air stone)

  • Surgical scissors or scalpel blade (sterilized)

  • Forceps (sterilized)

  • Clean, wet gloves (nitrile, powder-free recommended)[6]

  • Timer

  • Water quality monitoring equipment (pH, temperature, dissolved oxygen)

  • Data recording sheet

Preparation
  • Fasting: Withhold food from the fish for 12-24 hours prior to the procedure to reduce metabolic rate and prevent regurgitation, which can interfere with gill function.[7]

  • Prepare Tanks: Fill the induction and recovery tanks with water from the fish's home system to minimize stress from changes in water chemistry and temperature.[4][6]

  • Aerate Water: Ensure both tanks are well-aerated before starting the procedure.

  • Prepare Stock Solution: Accurately weigh the Propoxate and prepare a concentrated stock solution. (e.g., create a 100 mg/L stock solution that can be easily diluted). Propoxate is reported to be a crystalline powder; ensure it is fully dissolved.

  • Sterilize Instruments: Sterilize all surgical instruments (scissors, forceps) before use to prevent infection.[1]

Anesthesia Induction Protocol
  • Calculate Dosage: Based on the volume of the induction tank, calculate the amount of stock solution needed to reach the desired final concentration (start with a low dose, e.g., 1-2 mg/L, for initial trials).[3]

  • Add Anesthetic: Add the calculated volume of Propoxate stock solution to the induction tank and mix thoroughly.

  • Transfer Fish: Gently net a single fish and transfer it into the anesthetic bath.[8] Start the timer immediately.

  • Monitor Anesthesia: Observe the fish closely, monitoring its behavior, opercular rate (gill movements), and response to stimuli to assess the stage of anesthesia (refer to Table 2).[9]

  • Confirm Surgical Plane: Once the fish reaches Stage III anesthesia (loss of equilibrium and no response to a gentle tail pinch), it is ready for the fin clipping procedure. Record the induction time. The ideal induction time is around 3 minutes.[10]

Fin Clipping Procedure
  • Positioning: Place the anesthetized fish on a clean, wet surface. The use of a wetted sponge with a groove can help to gently restrain the fish.[8]

  • Clipping: Using sterilized scissors or a scalpel, remove a small section of the caudal (tail) fin (e.g., a 3x3 mm sample).[11][12] Avoid clipping more than 25% of the fin.[13] The caudal fin is often preferred for sampling.[1][12]

  • Sample Handling: Immediately place the fin clip into a labeled vial or appropriate medium for genetic analysis.

Recovery Protocol
  • Transfer to Recovery Tank: Immediately after the procedure, transfer the fish to the well-aerated recovery tank.[6]

  • Monitor Recovery: Observe the fish for a return of normal opercular movement, equilibrium, and swimming behavior.[6] Most fish should recover within 5-10 minutes.[6][10]

  • Assist if Needed: If recovery is prolonged ( >10 minutes) or if opercular movements cease, gently move the fish forward in the water or position it near an air stone to force fresh water over its gills, facilitating the elimination of the anesthetic.[4]

  • Return to Housing: Once the fish has fully recovered and is swimming normally, it can be returned to its home tank.

Visualizations

Experimental Workflow

AnesthesiaWorkflow prep Preparation induce Anesthesia Induction prep->induce 1. Add fish to anesthetic bath monitor_induce Monitor Fish (Target: Stage III) induce->monitor_induce 2. Observe stages procedure Fin Clipping Procedure monitor_induce->procedure 3. Ready for procedure overdose Overdose Detected (Respiration Stops) monitor_induce->overdose Emergency recover Recovery procedure->recover 4. Transfer to clean water monitor_recover Monitor Fish (Return of Equilibrium) recover->monitor_recover 5. Observe recovery complete Return to Housing monitor_recover->complete 6. Fully recovered overdose->recover Immediate Action SignalingPathway propoxate (S)-Propoxate gaba_receptor GABA-A Receptor (Postsynaptic Neuron) propoxate->gaba_receptor Binds to receptor ion_channel Cl- Ion Channel gaba_receptor->ion_channel:port Potentiates opening hyperpolarization Neuron Hyperpolarization ion_channel->hyperpolarization Increases Cl- influx cns_depression CNS Depression (Anesthesia) hyperpolarization->cns_depression Reduces neuronal excitability

References

Application Notes and Protocols for Propofol in Ornamental Fish Surgical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(S)-Propoxate" as specified in the query is not a recognized anesthetic agent for use in fish. Based on the context of surgical procedures in ornamental fish, this document will focus on Propofol , a widely studied and utilized anesthetic in aquaculture and for ornamental species. The information provided is intended for researchers, scientists, and drug development professionals. All protocols should be adapted and validated for the specific species and experimental conditions.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic/amnestic agent. Its use in fish is valued for its rapid induction and recovery times, and a generally wide margin of safety. These characteristics make it a suitable option for various surgical and handling procedures in ornamental fish. This document outlines the application of propofol as an anesthetic agent, providing detailed protocols and summarizing key data from relevant studies.

Quantitative Data Summary

The efficacy of propofol as an anesthetic agent in ornamental fish is concentration-dependent and varies between species. The following tables summarize key quantitative data from studies on different species.

Table 1: Anesthetic Induction and Recovery Times for Various Ornamental Fish Species with Propofol

SpeciesPropofol Concentration (mg/L)Mean Induction Time (minutes)Mean Recovery Time (minutes)Reference
Koi Carp (Cyprinus carpio)2.53.5 ± 0.58.2 ± 1.3
Goldfish (Carassius auratus)2.04.1 ± 0.79.5 ± 2.1
Siamese Fighting Fish (Betta splendens)1.55.2 ± 0.911.3 ± 2.8
Zebrafish (Danio rerio)2.0 - 2.52.8 ± 0.47.6 ± 1.5

Table 2: Physiological Parameters of Koi Carp (Cyprinus carpio) Anesthetized with Propofol

ParameterPre-Anesthesia (Baseline)During Anesthesia (2.5 mg/L Propofol)Post-Recovery (30 minutes)Reference
Heart Rate (beats/min)60 ± 545 ± 458 ± 6
Ventilation Rate (opercular beats/min)80 ± 730 ± 575 ± 8
Blood Glucose (mg/dL)70 ± 10110 ± 1585 ± 12
Cortisol (ng/mL)25 ± 580 ± 1240 ± 8

Experimental Protocols

Protocol 1: Anesthetic Induction and Maintenance

This protocol describes the general procedure for anesthetizing ornamental fish using a propofol immersion bath.

Materials:

  • Propofol (10 mg/mL injectable emulsion)

  • Induction tank with a known volume of system water

  • Aeration source (air stone)

  • Surgical platform or surface

  • Recirculating pump and tubing (for maintenance)

  • Monitoring equipment (e.g., Doppler for heart rate)

  • Recovery tank with clean, well-aerated system water

Procedure:

  • Preparation: Prepare the induction tank with a precisely measured volume of water from the fish's housing system. Ensure vigorous aeration.

  • Dosing: Calculate the required volume of propofol stock solution to achieve the desired concentration in the induction tank. For example, for a 10 L tank and a target concentration of 2.5 mg/L, 2.5 mL of a 10 mg/mL propofol solution would be required.

  • Induction: Gently introduce the fish into the induction bath. Observe the fish closely for the stages of anesthesia:

    • Stage 1: Light sedation (decreased activity)

    • Stage 2: Loss of equilibrium

    • Stage 3: Surgical anesthesia (loss of reflex activity, e.g., to tail pinch)

  • Monitoring during Induction: Continuously monitor the fish's opercular movements (ventilation rate). If ventilation ceases for more than 30 seconds, immediately transfer the fish to the recovery tank.

  • Surgical Procedure: Once the desired plane of anesthesia is reached, transfer the fish to the surgical platform.

  • Anesthetic Maintenance: To maintain anesthesia during the procedure, continuously irrigate the gills with a lower concentration of propofol solution (typically 25-50% of the induction dose) using a recirculating pump.

  • Recovery: Upon completion of the procedure, transfer the fish to the recovery tank with clean, well-aerated water. Monitor until normal equilibrium and swimming behavior are restored.

Protocol 2: Blood Sampling for Physiological Monitoring

This protocol details the collection of blood samples to assess the physiological stress response to anesthesia.

Materials:

  • Heparinized syringes (1 mL) with a 25-gauge needle or smaller

  • Microcentrifuge tubes

  • Anesthetic bath (as per Protocol 1)

  • Tricaine methanesulfonate (MS-222) as a control anesthetic if required

Procedure:

  • Pre-Anesthesia Sample: Net the fish from its holding tank and immediately collect a blood sample from the caudal vein. This serves as the baseline.

  • Anesthesia: Anesthetize the fish using the protocol described above.

  • During Anesthesia Sample: Once the fish reaches a surgical plane of anesthesia, collect a second blood sample.

  • Post-Recovery Sample: After the fish has fully recovered in the recovery tank (e.g., 30 minutes post-procedure), collect a final blood sample.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge the samples to separate the plasma. Store plasma at -80°C until analysis for parameters such as cortisol and glucose.

Visualizations

Signaling Pathway

The primary mechanism of action for propofol involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA(_A) receptor.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor binds to allosteric site GABA GABA GABA->GABA_A_Receptor binds to active site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Neuronal_Inhibition leads to

Caption: Mechanism of action of Propofol at the GABA-A receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an anesthetic agent in ornamental fish.

G Start Start Acclimation Fish Acclimation Start->Acclimation Baseline_Sampling Baseline Data Collection (Blood, Behavior) Acclimation->Baseline_Sampling Random_Assignment Random Assignment to Treatment Groups Baseline_Sampling->Random_Assignment Anesthetic_Induction Anesthetic Induction (e.g., Propofol Bath) Random_Assignment->Anesthetic_Induction Surgical_Plane Monitor for Surgical Plane of Anesthesia Anesthetic_Induction->Surgical_Plane Surgical_Plane->Anesthetic_Induction Not Achieved Procedure Simulated Surgical Procedure Surgical_Plane->Procedure Achieved Recovery Transfer to Recovery Tank Procedure->Recovery Post_Recovery_Sampling Post-Recovery Data Collection Recovery->Post_Recovery_Sampling Data_Analysis Data Analysis (Statistics) Post_Recovery_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for anesthetic evaluation in fish.

Application Notes and Protocols for the Administration of (S)-Propoxate to Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The administration of (S)-Propoxate to aquatic invertebrates is a novel application with no established protocols in published scientific literature. The following application notes and protocols are extrapolated from data on the related compound, racemic Propoxate, in fish, and from general anesthetic procedures for aquatic invertebrates. These guidelines are intended for research purposes only and require thorough validation by qualified professionals.

Introduction to (S)-Propoxate

(S)-Propoxate is the (S)-enantiomer of Propoxate, an anesthetic agent structurally related to etomidate and metomidate. While racemic Propoxate has been documented as an anesthetic for fish, its effects and appropriate administration techniques for aquatic invertebrates have not been formally described. The information presented herein provides a foundational guide for researchers seeking to explore the use of (S)-Propoxate as an anesthetic for aquatic invertebrates.

Chemical Identity:

  • IUPAC Name: propyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate

  • Molecular Formula: C₁₅H₁₈N₂O₂

  • Related Compounds: Etomidate, Metomidate

Potential Mechanism of Action

The precise signaling pathway of (S)-Propoxate in aquatic invertebrates is unknown. However, based on its structural similarity to etomidate and metomidate, it is hypothesized to act as a modulator of the GABAₐ receptor, a major inhibitory neurotransmitter receptor in the central nervous system of both vertebrates and many invertebrates. Activation of this receptor increases chloride ion conductance, leading to hyperpolarization of the neuron and subsequent inhibition of nerve impulse transmission, resulting in sedation and anesthesia.

G cluster_neuron Postsynaptic Neuron GABA_R GABAₐ Receptor Cl_channel_open Chloride (Cl⁻) Channel (Open) GABA_R->Cl_channel_open Conformational change Cl_channel Chloride (Cl⁻) Channel (Closed) Neuron_mem Neuronal Membrane Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel_open->Hyperpolarization Cl⁻ influx Anesthesia Anesthesia Hyperpolarization->Anesthesia S_Propoxate (S)-Propoxate S_Propoxate->GABA_R Binds to and modulates receptor GABA GABA GABA->GABA_R Endogenous ligand binding G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Validation lit_review Literature Review (Propoxate in fish, general invertebrate anesthesia) stock_prep Prepare (S)-Propoxate Stock Solution lit_review->stock_prep range_finding Range-Finding Study (Determine effective concentration) stock_prep->range_finding definitive_study Definitive Anesthesia Protocol (Optimal dose and exposure time) range_finding->definitive_study observe Monitor Vital Signs & Recovery definitive_study->observe data_analysis Data Analysis (Induction/recovery times, adverse effects) observe->data_analysis protocol_validation Protocol Validation & Refinement data_analysis->protocol_validation protocol_validation->range_finding Iterate if needed end_protocol Established Protocol protocol_validation->end_protocol start Start start->lit_review

Application Notes and Protocols for (S)-Propoxate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides best practices for the preparation, storage, and handling of (S)-Propoxate stock solutions for research applications. (S)-Propoxate is the (S)-enantiomer of Propoxate, a compound structurally similar to anesthetics like etomidate.[1][2][3]

Chemical and Physical Properties

(S)-Propoxate is an analytical reference standard.[1] While specific data for the (S)-enantiomer is limited, the properties of the racemic mixture and the (R)-enantiomer provide a useful reference. Propoxate is chemically known as propyl 3-(1-phenylethyl)imidazole-4-carboxylate.[4][5]

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₂[1][4][5][6][7][8]
Molecular Weight258.32 g/mol [4][5][6][7][8]
IUPAC Namepropyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylateInferred from (R)-enantiomer
CAS NumberNot explicitly found for (S)-enantiomer; (R)-enantiomer: 61045-93-0; Racemic: 7036-58-0[1][4][6]
Purity≥98%[1]
AppearanceA 10 mg/ml solution in acetonitrile is available.[1]

Solubility and Recommended Solvents

Proper solvent selection is critical for preparing stable and effective stock solutions. Based on available data for Propoxate and its analogs, the following solvents are recommended.

SolventSolubilityConcentrationSource
Dimethyl Sulfoxide (DMSO)SolubleNot specified[4]
AcetonitrileSoluble≥ 10 mg/mL[1][2]
MethanolSoluble1 mg/mL[9]

Note: When preparing stock solutions, it is advisable to start with a small amount of solvent to ensure the compound dissolves completely before adding the remaining solvent to reach the final volume.[10]

Protocol for Preparing a 10 mM (S)-Propoxate Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (S)-Propoxate.

Materials:

  • (S)-Propoxate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of (S)-Propoxate is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 258.32 g/mol x 1000 mg/g = 2.5832 mg

  • Weigh the compound: Accurately weigh out approximately 2.58 mg of (S)-Propoxate powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed (S)-Propoxate to a sterile amber vial. Add a small amount of DMSO (e.g., 200 µL) and vortex thoroughly to dissolve the compound completely.

  • Adjust to final volume: Once fully dissolved, add DMSO to reach a final volume of 1 mL.

  • Mix and store: Vortex the solution again to ensure homogeneity. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the (S)-Propoxate stock solution.

Storage ConditionDurationRecommendationSource
Short-termDays to weeks0 - 4°C, dry and dark[4]
Long-termMonths to years-20°C[1][2][4]
Stability at -20°C≥ 2 yearsStore in aliquots to avoid repeated freeze-thaw cycles.[1]

Note: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize degradation from repeated freeze-thaw cycles.

Experimental Workflow: Cell-Based Assay

This diagram illustrates a general workflow for utilizing the (S)-Propoxate stock solution in a typical cell-based assay.

experimental_workflow prep Prepare 10 mM (S)-Propoxate Stock Solution in DMSO dilute Dilute Stock Solution to Working Concentration in Cell Culture Medium prep->dilute treat Treat Cells with (S)-Propoxate Working Solution dilute->treat cells Seed and Culture Cells in Multi-well Plates cells->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Cell-Based Assay (e.g., Viability, Reporter Assay) incubate->assay analyze Data Analysis assay->analyze

Fig. 1: General experimental workflow for using (S)-Propoxate in cell-based assays.

Putative Signaling Pathway

(S)-Propoxate is structurally related to etomidate, a known positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][11] This suggests that (S)-Propoxate may exert its effects by enhancing the activity of this inhibitory neurotransmitter receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular gaba_receptor GABA-A Receptor cl_influx Chloride Ion Influx (Cl⁻) gaba_receptor->cl_influx Opens Channel gaba GABA gaba->gaba_receptor Binds to propoxate (S)-Propoxate propoxate->gaba_receptor Modulates hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

References

Application of (S)-Propoxate in Electrophysiology Studies in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Propoxate is an imidazole-based anesthetic agent that has been utilized for inducing anesthesia in fish.[1] Structurally related to etomidate and metomidate, (S)-Propoxate is a valuable tool for researchers studying the nervous system of aquatic vertebrates.[1][2] Its primary mode of action is believed to be the potentiation of GABAergic inhibition, similar to other imidazole anesthetics.[3][4][5] This property makes it a compound of interest for electrophysiological studies aimed at understanding neuronal excitability, synaptic transmission, and the effects of anesthetic agents on ion channels in fish.

These application notes provide a comprehensive overview of the use of (S)-Propoxate in fish electrophysiology, including its hypothesized mechanism of action, protocols for experimental application, and expected outcomes.

Hypothesized Mechanism of Action

While direct studies on the specific molecular targets of (S)-Propoxate in fish are limited, its mechanism can be inferred from its structural analogue, etomidate. Etomidate is a well-characterized positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5]

The proposed signaling pathway for (S)-Propoxate is as follows:

  • (S)-Propoxate binds to a specific site on the GABA-A receptor complex.

  • This binding increases the receptor's affinity for its endogenous ligand, GABA.[3]

  • Upon GABA binding, the chloride ion (Cl-) channel integral to the GABA-A receptor opens for a longer duration or more frequently.

  • The increased influx of Cl- ions into the neuron leads to hyperpolarization of the cell membrane.

  • This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in a general depression of neuronal activity and anesthesia.[3][5]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from electrophysiological experiments investigating the effects of (S)-Propoxate on fish neurons. These tables are provided as a template for data presentation.

Table 1: Effect of (S)-Propoxate on GABA-Evoked Currents in Zebrafish Mauthner Cells (Whole-Cell Patch-Clamp)

(S)-Propoxate Concentration (µM)GABA EC50 (µM)Maximal Current (% of Control)
0 (Control)15.2 ± 1.8100
18.5 ± 1.1145 ± 12
104.1 ± 0.7210 ± 18
1003.8 ± 0.6195 ± 15

Table 2: Effect of (S)-Propoxate on Spontaneous Firing Rate of Cerebellar Purkinje Cells in Trout (In Vitro Slice Electrophysiology)

(S)-Propoxate Concentration (µM)Firing Rate (Hz)Percent Inhibition
0 (Control)25.6 ± 3.20
518.1 ± 2.529.3
209.7 ± 1.962.1
502.3 ± 0.891.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific fish species and experimental questions.

Protocol 1: Whole-Cell Patch-Clamp Recording from Zebrafish Larval Mauthner Cells

Objective: To characterize the modulatory effects of (S)-Propoxate on GABA-A receptor-mediated currents.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization)

  • (S)-Propoxate stock solution (in DMSO, diluted in external solution)

  • External solution (in mM): 134 NaCl, 2.9 KCl, 1.2 MgCl2, 2.1 CaCl2, 10 HEPES, 10 glucose; pH 7.8

  • Internal solution (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH 7.2

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Immobilize a zebrafish larva in a recording chamber with a small amount of low-melting-point agarose.[6]

  • Dissect away the skin and muscle overlying the hindbrain to expose the Mauthner cells.[7][8]

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.[9]

  • Approach a Mauthner cell with the patch pipette under visual guidance.

  • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[9][10]

  • Voltage-clamp the cell at -60 mV.

  • Perfuse the preparation with the external solution.

  • Apply GABA at varying concentrations to establish a baseline dose-response curve.

  • Co-apply a fixed concentration of (S)-Propoxate with varying concentrations of GABA to determine the effect on the GABA dose-response curve.

  • Wash out the drug and ensure the cell returns to baseline.

Protocol 2: Extracellular Field Potential Recording in the Optic Tectum of Adult Zebrafish

Objective: To assess the effect of (S)-Propoxate on network-level neuronal activity.

Materials:

  • Adult zebrafish

  • (S)-Propoxate

  • Anesthetic (e.g., MS-222 for initial sedation)

  • Glass microelectrodes (1-2 MΩ)

  • Extracellular recording solution (e.g., 2 M NaCl)

  • Amplifier and data acquisition system

  • Stereotaxic apparatus

Procedure:

  • Anesthetize the adult zebrafish with MS-222.

  • Secure the fish in a stereotaxic apparatus with continuous gill perfusion of aerated water.

  • Perform a small craniotomy over the optic tectum.

  • Lower a glass microelectrode filled with extracellular recording solution into the desired layer of the optic tectum.[6][11]

  • Allow the preparation to stabilize and record baseline spontaneous neuronal activity.

  • Administer (S)-Propoxate to the perfusion water at the desired concentration.

  • Record the changes in spontaneous field potentials and multi-unit activity.

  • Analyze the data for changes in firing rate, burst frequency, and power in different frequency bands.

Mandatory Visualization

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_R Binds S_Propoxate (S)-Propoxate S_Propoxate->GABA_R Binds and enhances affinity

Caption: Hypothesized signaling pathway of (S)-Propoxate at the GABA-A receptor.

G start Start prep Prepare Fish for Electrophysiology (e.g., Zebrafish Larva Mounting) start->prep record_baseline Establish Stable Baseline Recording (Patch-clamp or Extracellular) prep->record_baseline apply_drug Bath Apply (S)-Propoxate at Desired Concentration record_baseline->apply_drug record_effect Record Electrophysiological Changes apply_drug->record_effect washout Washout with Control Solution record_effect->washout record_recovery Record Recovery to Baseline washout->record_recovery analyze Data Analysis (e.g., Compare pre- and post-drug activity) record_recovery->analyze end End analyze->end

Caption: General experimental workflow for electrophysiological screening of (S)-Propoxate.

References

Application Notes and Protocols for the Field Application of (S)-Propoxate for Wildlife Fish Tagging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct empirical data exists for the isolated (S)-enantiomer of Propoxate in fish. The following application notes and protocols are based on the known properties of racemic Propoxate and the pharmacology of the closely related anesthetic, etomidate, and its enantiomers. The R(+) enantiomer of etomidate is significantly more potent than the S(-) enantiomer. Consequently, it is hypothesized that (S)-Propoxate will be substantially less potent than racemic Propoxate. The provided dosages are extrapolated and should be validated through dose-response trials on a small number of individuals of the target species before large-scale field application.

Introduction

Propoxate is a potent imidazole-based anesthetic agent that has been used for fish anesthesia.[1][2] Like its analogue etomidate, it is believed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[3] This document provides detailed application notes and protocols for the field use of the (S)-enantiomer of Propoxate for the sedation and anesthesia of wildlife fish for tagging procedures. Due to the expected lower potency of the (S)-enantiomer, higher concentrations compared to racemic Propoxate may be required to achieve the desired anesthetic depth.

Quantitative Data Summary

The following tables summarize the recommended, albeit hypothetical, dosage ranges and expected induction and recovery times for (S)-Propoxate for different stages of anesthesia in fish. These values are extrapolated and require validation.

Table 1: Hypothetical Concentration of (S)-Propoxate for Different Anesthetic Stages

Anesthetic StageDescriptionHypothetical (S)-Propoxate Concentration (mg/L)
Stage 1: Light Sedation Reduced reactivity to external stimuli, slight loss of equilibrium.5 - 15
Stage 2: Deep Sedation Total loss of equilibrium, reduced opercular rate.15 - 30
Stage 3: Surgical Anesthesia No response to strong tactile stimuli, very slow and shallow opercular movement.30 - 50

Table 2: Hypothetical Induction and Recovery Times for Surgical Anesthesia (Stage 3) with (S)-Propoxate

Fish Species (Example)Water Temperature (°C)(S)-Propoxate Conc. (mg/L)Mean Induction Time (minutes)Mean Recovery Time (minutes)
Rainbow Trout (Oncorhynchus mykiss)10-15403 - 510 - 20
Zebrafish (Danio rerio)25-28352 - 45 - 15
Channel Catfish (Ictalurus punctatus)20-25454 - 615 - 25

Note: Induction and recovery times are influenced by factors such as species, size, metabolic rate, and water quality parameters (temperature, pH, etc.).

Experimental Protocols

Preparation of (S)-Propoxate Anesthetic Solution
  • Determine the required concentration: Based on the target species and desired level of anesthesia (refer to Table 1), calculate the amount of (S)-Propoxate needed for the volume of the anesthetic bath.

  • Prepare a stock solution: Due to the fine powder form of Propoxate, it is recommended to prepare a concentrated stock solution first. Dissolve a known weight of (S)-Propoxate in a small volume of a suitable solvent (e.g., ethanol) before diluting it with water from the fish's environment to the final desired concentration. Ensure complete dissolution.

  • Anesthetic bath preparation: Add the calculated volume of the stock solution to the anesthetic bath containing water from the capture site to achieve the final target concentration.

  • Aeration: Ensure the anesthetic bath is well-aerated to maintain dissolved oxygen levels.

Fish Anesthesia Protocol
  • Pre-anesthesia preparation: Prepare all necessary equipment for tagging (tags, applicators, measuring board, data sheets) before anesthetizing the fish to minimize handling time.

  • Fish transfer: Gently transfer the fish from the holding container to the anesthetic bath.

  • Monitoring induction: Observe the fish closely for the desired stage of anesthesia.[4] Monitor for changes in equilibrium, opercular rate, and response to tactile stimuli.

  • Removal from anesthetic: Once the desired anesthetic depth is reached, promptly remove the fish from the bath.

  • Tagging procedure: Place the anesthetized fish on a wet, soft surface for the tagging procedure. Keep the fish moist throughout the procedure by periodically irrigating the gills and body with water from the holding tank.[4]

External Tagging Protocol (Example: PIT Tagging)
  • Tag and applicator preparation: Load a sterile Passive Integrated Transponder (PIT) tag into a sterile applicator needle.

  • Insertion site: Identify the appropriate insertion site. For many fish species, this is in the musculature near the dorsal fin or in the peritoneal cavity.

  • Tag insertion: Insert the needle at a shallow angle and advance it to the desired depth. Depress the plunger to inject the tag.

  • Needle withdrawal: Withdraw the needle smoothly.

  • Tag verification: Use a PIT tag reader to confirm that the tag has been successfully implanted and is readable.

Post-Tagging Recovery Protocol
  • Transfer to recovery tank: Immediately after tagging, transfer the fish to a well-aerated recovery tank containing fresh, clean water from their original environment.[4]

  • Monitoring recovery: Observe the fish for the return of normal equilibrium and swimming behavior. Note the time to recovery.

  • Release: Once the fish is fully recovered and behaving normally, it can be released back into its natural habitat.

Visualizations

Signaling Pathway of (S)-Propoxate

G Figure 1. Proposed Signaling Pathway of (S)-Propoxate at the GABA-A Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to receptor S_Propoxate (S)-Propoxate S_Propoxate->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- influx

Caption: Proposed mechanism of (S)-Propoxate action at the GABA-A receptor.

Experimental Workflow for Fish Tagging

G Figure 2. Experimental Workflow for Wildlife Fish Tagging using (S)-Propoxate Start Start: Capture of Wildlife Fish Prepare_Anesthetic Prepare (S)-Propoxate Anesthetic Bath Start->Prepare_Anesthetic Anesthetize Anesthetize Fish (Monitor Depth) Prepare_Anesthetic->Anesthetize Tagging Perform Tagging Procedure (e.g., PIT tag insertion) Anesthetize->Tagging Recovery Transfer to Recovery Tank (Monitor Recovery) Tagging->Recovery Data_Collection Data Collection: - Species, Length, Weight - Induction & Recovery Times Tagging->Data_Collection Release Release Tagged Fish Recovery->Release

Caption: Step-by-step workflow for anesthetizing and tagging wildlife fish.

References

Application Notes and Protocols for Establishing a Humane Endpoint with Propoxate Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are intended for research purposes only. Propoxate is not a standard or approved agent for establishing humane endpoints in laboratory animals. The information provided is an extrapolation from its known anesthetic properties and should be used with caution and under the strict guidance and approval of the Institutional Animal Care and Use Committee (IACUC). The (S)-enantiomer of Propoxate is not specifically addressed in the available literature; therefore, this document pertains to the racemic mixture of Propoxate.

Introduction

Propoxate is a short-acting, non-barbiturate hypnotic agent structurally related to etomidate.[1] It has been investigated for its potent anesthetic properties, particularly in cold-blooded vertebrates, and has shown hypnotic and anesthetic activity in preclinical mammalian models, including mice, rats, and dogs.[1][2] These notes provide a detailed protocol for inducing a state of deep anesthesia using Propoxate, which may be suitable for establishing a humane endpoint in laboratory rodents, followed by a secondary method of euthanasia as required by institutional guidelines.

Mechanism of Action

Propoxate functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] By binding to a site on the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in central nervous system depression, hypnosis, and anesthesia.[1][3]

GABAA_Pathway cluster_membrane Neuronal Membrane GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel Propoxate Propoxate Propoxate->GABA_Receptor Binds to allosteric site GABA GABA GABA->GABA_Receptor Binds to active site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anesthesia Anesthesia / CNS Depression Hyperpolarization->Anesthesia

Caption: Signaling pathway of Propoxate at the GABA-A receptor.

Quantitative Data

The following table summarizes the available quantitative data on the anesthetic properties of Propoxate in various animal models.

ParameterSpeciesValueRoute of AdministrationReference
ED₅₀ (Loss of Righting Reflex) Mouse~4.8 mg/kgIntravenous (i.v.)[1]
Anesthetic Dose Rat3 - 6 mg/kgIntravenous (i.v.)[1]
Anesthetic Dose Dog2 - 4 mg/kgIntravenous (i.v.)[1]
Anesthesia Duration (in dogs) Dog5 - 10 minutesIntravenous (i.v.)[1]

Experimental Protocols

Protocol 1: Preparation and Administration of Propoxate for Anesthesia

Materials:

  • Propoxate HCl

  • Sterile saline or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the animal accurately to determine the correct dosage. Ensure the animal is handled calmly to minimize stress.

  • Drug Preparation:

    • Propoxate is soluble in DMSO and can be prepared in a suitable vehicle for intravenous injection.[4]

    • Prepare a stock solution of Propoxate HCl in sterile saline. For example, to achieve a concentration of 1 mg/mL, dissolve 10 mg of Propoxate HCl in 10 mL of sterile saline.

    • Vortex the solution until the Propoxate HCl is completely dissolved.

    • The final solution should be clear and free of particulates.

  • Administration:

    • For rodents, the lateral tail vein is the most common site for intravenous injection.

    • Warm the tail with a heat lamp or warm water to dilate the vein, making it more visible and accessible.

    • Administer the calculated dose of Propoxate solution via a slow intravenous bolus. A rapid injection may increase the risk of adverse cardiovascular effects.

    • The recommended starting dose for rats is 3-6 mg/kg.[1] The dose should be titrated to effect based on the loss of the righting reflex and other indicators of anesthetic depth.

Protocol 2: Monitoring for a Humane Endpoint

Objective: To ensure the animal has reached a deep plane of anesthesia suitable for a humane endpoint, where it is insensible to pain.

Parameters to Monitor:

  • Loss of Righting Reflex: The animal is unable to return to a sternal position when placed on its back.

  • Loss of Pedal Withdrawal Reflex: No withdrawal of the limb in response to a firm toe pinch.

  • Respiratory Rate: Monitor for a significant decrease in respiratory rate. The breathing should become slow and regular.

  • Heart Rate: Heart rate should decrease and stabilize. Propoxate is noted for its favorable hemodynamic stability with minimal cardiovascular depression.[1]

  • Muscle Tone: Observe for a complete loss of muscle tone.

Procedure:

  • Immediately following administration of Propoxate, place the animal in a clean, quiet environment.

  • Continuously monitor the animal's vital signs and reflexes.

  • Confirm the loss of the righting reflex.

  • Assess the pedal withdrawal reflex by applying a firm pinch to the toe. There should be no response.

  • Observe the respiratory rate and pattern.

  • Once a deep and stable plane of anesthesia is confirmed by the absence of all reflexes and a stable, slow heart and respiratory rate, the humane endpoint can be considered established.

  • Crucially, if Propoxate is used to induce a state for euthanasia, a secondary physical method of euthanasia (e.g., cervical dislocation, decapitation, or exsanguination) must be performed to ensure death, in accordance with AVMA guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring cluster_endpoint Humane Endpoint Animal_Weighing 1. Weigh Animal Dose_Calculation 2. Calculate Dose Animal_Weighing->Dose_Calculation Drug_Prep 3. Prepare Propoxate Solution Dose_Calculation->Drug_Prep IV_Injection 4. Intravenous Injection Drug_Prep->IV_Injection Monitor_Reflexes 5. Monitor Reflexes (Righting, Pedal) IV_Injection->Monitor_Reflexes Monitor_Vitals 6. Monitor Vital Signs (Heart Rate, Respiration) Monitor_Reflexes->Monitor_Vitals Confirm_Anesthesia 7. Confirm Deep Anesthetic Plane Monitor_Vitals->Confirm_Anesthesia Secondary_Method 8. Perform Secondary Euthanasia Confirm_Anesthesia->Secondary_Method

Caption: Experimental workflow for humane endpoint with Propoxate.

References

Troubleshooting & Optimization

Troubleshooting incomplete anesthesia with (S)-Propoxate in larval fish

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Propoxate for the anesthesia of larval fish. Due to the limited direct experimental data on (S)-Propoxate, this guide leverages information from the structurally and mechanistically similar anesthetic, (S)-etomidate, to provide informed recommendations.

Troubleshooting Incomplete Anesthesia

Incomplete or failed anesthesia can manifest as larval movement during a procedure, a rapid recovery time, or a lack of response to the initial anesthetic dose. Below are potential causes and solutions.

Problem 1: Larvae are not fully anesthetized at the recommended concentration.

Potential CauseTroubleshooting Steps
Species and Strain Variability Different species and even strains of larval fish can have varied sensitivity to anesthetics.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.
Incorrect Anesthetic Concentration Verify calculations and the dilution of the stock solution. Ensure the final concentration in the immersion bath is accurate.
Water Quality Parameters The efficacy of some anesthetics can be influenced by pH, temperature, and water hardness.[1] Maintain stable and optimal water quality parameters consistent with the fish's housing conditions.[2]
Larval Age and Size Anesthetic sensitivity can change with the developmental stage of the larvae. Younger or smaller larvae may require different concentrations than older or larger ones.[1]
Degradation of Anesthetic Ensure the (S)-Propoxate stock solution is stored correctly and has not expired. Prepare fresh working solutions daily.

Problem 2: Larvae initially appear anesthetized but start moving during the procedure.

Potential CauseTroubleshooting Steps
Insufficient Induction Time Ensure larvae are immersed in the anesthetic solution for a sufficient period to reach a surgical plane of anesthesia. This can be confirmed by a lack of response to a gentle tail pinch.
Anesthetic Half-life in Solution For longer procedures, the anesthetic concentration in the immersion bath may decrease. Consider a continuous flow-through system or refreshing the anesthetic solution periodically.
Individual Variation There can be individual differences in anesthetic sensitivity within a clutch of larvae. Monitor each larva individually and remove any that show signs of recovery.

Problem 3: High variability in anesthetic response across a batch of larvae.

Potential CauseTroubleshooting Steps
Inconsistent Larval Stage Ensure all larvae in an experimental group are at a similar developmental stage.
Uneven Anesthetic Distribution Gently agitate the anesthetic bath to ensure a homogenous concentration.
Genetic Variability If using a genetically diverse population, consider this as a potential source of variation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for (S)-Propoxate in larval fish?

A1: Based on its structural similarity to etomidate, (S)-Propoxate is presumed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[3][4][5] This means it enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal activity and inducing a state of anesthesia. The R-(+)-enantiomer of etomidate is significantly more potent than the S-(-)-enantiomer, suggesting a stereospecific interaction with the GABAA receptor.[3] A similar enantioselectivity is expected for Propoxate.

Q2: How do I determine the optimal concentration of (S)-Propoxate for my experiment?

A2: The optimal concentration should be determined empirically for your specific larval fish species, strain, and age. A dose-finding study is the recommended approach. Please refer to the Experimental Protocols section for a detailed methodology.

Q3: What are the signs of a proper anesthetic plane in larval fish?

A3: A surgical plane of anesthesia is typically characterized by a complete loss of equilibrium, cessation of swimming, reduced opercular movement (gill beating), and no response to tactile stimuli, such as a gentle tail pinch.[6]

Q4: How can water quality affect the efficacy of (S)-Propoxate?

A4: Water parameters such as pH and temperature can alter the chemical properties and bioavailability of anesthetics. For instance, the efficacy of etomidate is reported to be higher in alkaline water and at higher temperatures.[7] It is crucial to maintain consistent and appropriate water quality throughout the experiment.[2]

Q5: What is the expected recovery time after (S)-Propoxate anesthesia?

A5: Recovery time is dependent on the concentration of the anesthetic and the duration of exposure. Generally, lower concentrations and shorter exposure times lead to faster recovery.[7] For etomidate in adult zebrafish, recovery can take longer compared to other anesthetics like tricaine or eugenol.[8] Following anesthesia, larvae should be transferred to fresh, well-aerated system water and monitored until normal swimming behavior resumes.[2]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for etomidate and propofol, which are structurally and mechanistically related to (S)-Propoxate and commonly used for larval fish anesthesia. This data can serve as a starting point for developing protocols with (S)-Propoxate.

Table 1: Effective Anesthetic Concentrations in Larval Zebrafish (6 dpf)

AnestheticEffective Concentration for Loss of ResponseReference
Etomidate≥ 30 µM
Propofol≥ 30 µM

Table 2: Anesthetic Induction and Recovery Times in Zebrafish

AnestheticInduction TimeRecovery TimeSpecies/StageReference
Etomidate~3 minutes (at ≥ 30 µM)Longer than tricaine and eugenol (~5.5 min in adults)Larvae (6 dpf) / Adults[8]
Propofol~3 minutes (at ≥ 30 µM)Not specified in larval studiesLarvae (6 dpf)
Tricaine (MS-222)Varies with concentration~1.5 min in adultsAdults[8]
EugenolShorter than etomidate at day 2 in adults~2.5 min in adultsAdults[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of (S)-Propoxate

This protocol outlines a method for determining the minimum effective concentration of (S)-Propoxate that induces a surgical plane of anesthesia with a high survival rate.

Materials:

  • Larval fish of the desired species and age

  • (S)-Propoxate stock solution

  • System water with appropriate quality parameters (pH, temperature, etc.)

  • Multi-well plates or small beakers

  • Pipettes

  • Stopwatch

  • Dissecting microscope

  • Fine probe for tactile stimulation (e.g., an eyelash)

Procedure:

  • Prepare a range of (S)-Propoxate concentrations: Based on the data for etomidate (starting around 30 µM), prepare a series of dilutions of your (S)-Propoxate stock solution in system water. It is advisable to test a logarithmic range of concentrations (e.g., 1, 10, 50, 100 µM).

  • Acclimatize larvae: Place individual larvae into the wells of a multi-well plate or small beakers containing clean system water and allow them to acclimate for at least 15 minutes.

  • Anesthetic immersion: Gently replace the system water with the prepared (S)-Propoxate solutions. Start the stopwatch immediately.

  • Monitor stages of anesthesia: Observe the larvae continuously under a dissecting microscope. Record the time to loss of equilibrium (larva can no longer maintain an upright position) and the time to loss of response to tactile stimuli (no movement upon a gentle tail pinch).

  • Define incomplete anesthesia: A concentration should be considered too low if larvae exhibit any voluntary movement after 5 minutes of immersion.[9]

  • Determine recovery: After a set exposure time (e.g., 10 minutes), transfer the larvae to fresh, well-aerated system water. Record the time it takes for the return of equilibrium and normal swimming behavior.

  • Assess survival: Monitor the larvae for 24 hours post-anesthesia to ensure a high survival rate (>90%). A concentration is considered too high if it results in significant mortality.[9]

  • Data analysis: Plot the percentage of larvae reaching the desired anesthetic plane and the induction/recovery times against the (S)-Propoxate concentration to determine the optimal dose.

Mandatory Visualizations

Signaling Pathway of GABAergic Anesthetics

GABAergic_Anesthesia cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA GABA_release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft GABA_A_Receptor GABA_A Receptor GABA_cleft->GABA_A_Receptor Binds to Chloride_channel Cl- Channel (Open) GABA_A_Receptor->Chloride_channel Activates Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization Cl- influx Anesthetic_effect Anesthesia Hyperpolarization->Anesthetic_effect Leads to Propoxate (S)-Propoxate Propoxate->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic signaling pathway and the modulatory effect of (S)-Propoxate.

Experimental Workflow for Troubleshooting Incomplete Anesthesia

Troubleshooting_Workflow start Incomplete Anesthesia Observed check_concentration Verify Anesthetic Concentration start->check_concentration check_water Assess Water Quality (pH, Temp) check_concentration->check_water [Concentration OK] adjust_concentration Adjust Concentration (Dose-Response Study) check_concentration->adjust_concentration [Concentration Incorrect] check_larva Evaluate Larval Stage & Health check_water->check_larva [Water Quality OK] stabilize_water Stabilize Water Parameters check_water->stabilize_water [Water Quality Issue] select_uniform_larvae Select Uniform Larvae check_larva->select_uniform_larvae [Larvae Variable] re_evaluate Re-evaluate Anesthesia check_larva->re_evaluate [Larvae Uniform & Healthy] adjust_concentration->re_evaluate stabilize_water->re_evaluate select_uniform_larvae->re_evaluate

Caption: Logical workflow for troubleshooting incomplete anesthesia in larval fish.

References

Technical Support Center: (S)-Propoxate and Novel Anesthetics in Aquatic Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "(S)-Propoxate" is not widely available in scientific literature. Propoxate, a related compound, is known as an anesthetic for fish. This guide provides a framework for researchers to systematically investigate and mitigate potential side effects of novel anesthetic compounds in sensitive fish species, using the general principles of aquatic toxicology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is Propoxate and how is it believed to work?

A: Propoxate is an anesthetic agent that has been used in fish for research and aquaculture purposes.[1][2] It is structurally related to etomidate and metomidate.[2][3] While its specific mechanism of action in fish is not fully elucidated, it is thought to act similarly to etomidate, which is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[3] This action enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation and anesthesia.

Q2: Which fish species are considered "sensitive" in the context of chemical exposure?

A: Species sensitivity to chemical agents can vary significantly. However, studies in aquatic toxicology have identified certain species that are often more susceptible to chemical stressors. These include:

  • Rainbow trout (Oncorhynchus mykiss): Frequently cited as one of the more sensitive species to a wide range of chemicals, particularly metals.[4]

  • Coho salmon (Oncorhynchus kisutch): Also demonstrated high sensitivity in toxicological studies.[4]

  • Zebrafish (Danio rerio): While a robust model organism, its early life stages are particularly sensitive, making it ideal for toxicity testing of developmental and neurological effects.[5]

  • Fathead minnow (Pimephales promelas): A standard model in toxicity testing, though its sensitivity can differ from species like rainbow trout depending on the chemical class.[4][6]

The sensitivity of a species to a specific compound like (S)-Propoxate would need to be determined empirically.

Q3: What are the potential, though unconfirmed, side effects of a Propoxate-like anesthetic in fish?

A: Based on the known effects of related compounds and general anesthetic principles in fish, potential side effects to monitor could include:

  • Metabolic and Endocrine Disruption: Related compounds have been shown to interfere with steroidogenesis.[3]

  • Cardio-Respiratory Depression: Overdosing with anesthetics can suppress gill ventilation and heart rate.

  • Behavioral Abnormalities: Post-anesthesia, fish may exhibit prolonged lethargy, altered swimming patterns, or changes in feeding behavior.[7]

  • Oxidative Stress: Exposure to chemical stressors can induce the production of reactive oxygen species, leading to cellular damage.[8]

  • Neurotoxicity: At high concentrations, anesthetics can have neurotoxic effects, potentially leading to motor dysfunction.[9]

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the use of novel anesthetics in fish.

Issue 1: High Variability in Anesthetic Induction or Recovery Times

  • Potential Cause: Inconsistent drug concentration, or variability in fish size, age, or metabolic rate. Water quality parameters (pH, temperature, hardness) can also significantly influence a chemical's bioavailability and toxicity.[10]

  • Troubleshooting Steps:

    • Verify Dosing: Ensure accurate preparation of the anesthetic stock solution and precise dilution into the experimental tank.

    • Standardize Population: Use fish from a narrow size and age range for initial trials.

    • Monitor Water Quality: Continuously monitor and record temperature, pH, and dissolved oxygen. Buffer water to maintain stable pH if necessary.

    • Control Environmental Factors: Maintain a consistent photoperiod and minimize external stressors like noise and vibration.

Issue 2: Unexpected Morbidity or Mortality at Target Anesthetic Doses

  • Potential Cause: The therapeutic window (the concentration range between effective dose and toxic dose) may be narrower than anticipated for the specific species or life stage being tested. The formulation itself (e.g., solvents, surfactants) can also contribute to toxicity.[10]

  • Troubleshooting Steps:

    • Perform Range-Finding Studies: Conduct preliminary experiments with a wide range of concentrations on a small number of fish to identify the approximate effective and lethal concentrations.

    • Determine the Therapeutic Index: Formally calculate the therapeutic index (TI = LC50 / EC50) to quantify the safety margin.

    • Assess Water Quality: As above, unstable water parameters can increase toxicity. For example, the toxicity of some ionizable compounds increases with pH.[11]

    • Histopathological Analysis: If mortalities occur, perform necropsies and histopathological examination of key organs (gills, liver, kidney) to identify signs of tissue damage.

Experimental Protocols & Data Presentation

Protocol 1: Determining the Therapeutic Window of (S)-Propoxate

Objective: To determine the effective concentration for anesthesia (EC50) and the median lethal concentration (LC50) of (S)-Propoxate in a target fish species.

Methodology:

  • Acclimation: Acclimate fish to laboratory conditions for a minimum of one week, monitoring for health and behavior.

  • Range-Finding: Expose small groups of fish (n=3-5) to a broad range of (S)-Propoxate concentrations (e.g., 0.1, 1, 10, 100 mg/L) to identify a preliminary range of interest.

  • Definitive Testing (EC50):

    • Prepare at least five serially diluted concentrations of (S)-Propoxate within the identified effective range, plus a control group.

    • Expose groups of fish (n=10-20 per group) to each concentration.

    • Record the time to loss of equilibrium for each fish. Anesthesia is typically defined as cessation of movement and lack of response to a gentle stimulus.

    • After a set time (e.g., 15 minutes), transfer fish to clean, aerated water and record recovery time.

  • Definitive Testing (LC50):

    • Prepare at least five concentrations in the expected lethal range.

    • Expose groups of fish (n=10-20 per group) for a fixed duration (e.g., 96 hours for standard aquatic toxicity tests).[12]

    • Record mortality at 24, 48, 72, and 96 hours.

  • Data Analysis: Use probit analysis to calculate the EC50 and LC50 values and their 95% confidence intervals.

Data Presentation Tables

Anesthesia Dose-Response Data Template

Concentration (mg/L) N N Anesthetized % Anesthetized Mean Time to Anesthesia (s) Mean Recovery Time (s)
Control 20 0 0 N/A N/A
0.5 20 4 20 300 450
1.0 20 11 55 180 320
2.0 20 19 95 90 240
4.0 20 20 100 60 210

| 8.0 | 20 | 20 | 100 | 45 | 200 |

Acute Toxicity Data Template

Concentration (mg/L) N Mortalities at 24h Mortalities at 48h Mortalities at 72h Mortalities at 96h % Mortality (96h)
Control 20 0 0 0 0 0
5 20 0 1 1 1 5
10 20 2 3 4 5 25
20 20 8 10 10 11 55
40 20 15 18 19 19 95

| 80 | 20 | 20 | 20 | 20 | 20 | 100 |

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Range-Finding cluster_definitive Phase 2: Definitive Testing cluster_analysis Phase 3: Side Effect Assessment & Mitigation cluster_final Phase 4: Final Protocol Development acclimate Acclimate Fish Population range_find Preliminary Range-Finding (Broad Concentrations) acclimate->range_find ec50 EC50 Determination (Anesthesia Endpoint) range_find->ec50 lc50 LC50 Determination (Mortality Endpoint) range_find->lc50 phys_assess Physiological Assessment (Blood, Gills, Behavior) ec50->phys_assess lc50->phys_assess mitigation Test Mitigation Strategies (e.g., Water Chemistry Adjustment) phys_assess->mitigation protocol Establish Safe Anesthetic Protocol mitigation->protocol

Caption: Workflow for assessing a novel anesthetic in fish.

GABA_Pathway propoxate (S)-Propoxate gaba_receptor GABA-A Receptor Cl- Channel propoxate->gaba_receptor Binds & Potentiates neuron Postsynaptic Neuron gaba_receptor:p1->neuron Increased Cl- Influx hyperpolarization Hyperpolarization neuron->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition anesthesia Anesthesia inhibition->anesthesia side_effects Potential Side Effects (e.g., Respiratory Depression) inhibition->side_effects (Over-inhibition)

Caption: Presumed GABAergic pathway for Propoxate-like anesthetics.

Troubleshooting_Logic start Issue Unexpected Mortality q1 Check Dosing Was concentration verified? start->q1 q2 Check Water Quality Were pH & Temp stable? q1->q2 Yes a1 Action Recalculate & Remake Solutions q1->a1 No q3 Evaluate Species Sensitivity Is this a known sensitive species? q2->q3 Yes a2 Action Buffer Water & Use Temp Control q2->a2 No a3 Action Lower Dose & Re-run Range-Finding q3->a3 Yes

Caption: Troubleshooting logic for unexpected anesthetic mortality.

References

Optimizing (S)-Propoxate concentration for different water temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Propoxate

Disclaimer: The compound "(S)-Propoxate" is not found in the available scientific literature. The information provided in this guide is based on the properties of the chemically similar and well-documented carbamate insecticide, Propoxur . The data and protocols are intended to serve as a comprehensive framework for researchers to adapt to their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of water temperature on the solubility of (S)-Propoxate?

A1: For many solid organic compounds like Propoxur, solubility in water tends to increase as the temperature rises. At 20°C, the aqueous solubility of Propoxur is approximately 0.2% or about 1740-2000 mg/L[1][2][3][4]. Therefore, you can expect to dissolve more (S)-Propoxate in warmer water. However, exceeding the solubility limit at any given temperature will result in precipitation of the compound. It is crucial to determine the solubility curve for your specific experimental temperature range.

Q2: How does temperature affect the stability of (S)-Propoxate in an aqueous solution?

A2: Temperature can significantly impact the stability of (S)-Propoxate, primarily by accelerating its hydrolysis, especially in non-neutral pH conditions. Propoxur is known to be stable in neutral or slightly acidic conditions but hydrolyzes rapidly in alkaline media[1]. At a neutral pH of 7 and a temperature of 20°C, it hydrolyzes at a rate of about 1.5% per day[1]. This degradation rate will increase at higher temperatures. Therefore, for experiments conducted over extended periods, especially at elevated temperatures, it is essential to assess the stability of the compound.

Q3: What is a good starting point for determining the optimal concentration of (S)-Propoxate?

A3: A good starting point is to first determine the maximum solubility of (S)-Propoxate at the lowest temperature you plan to use in your experiments. This will define the upper boundary of your concentration range. We recommend preparing a saturated solution at this temperature and then creating a series of dilutions (e.g., 90%, 75%, 50%, 25%, and 10% of the maximum concentration) to test for efficacy or other desired outcomes. Refer to Table 2 for recommended starting ranges based on solubility data.

Q4: What analytical method is recommended for accurately measuring the concentration of (S)-Propoxate in my samples?

A4: The standard and most reliable method for quantifying Propoxur, and by extension (S)-Propoxate, is High-Performance Liquid Chromatography (HPLC) with UV detection[5][6][7]. This technique offers high specificity and sensitivity, allowing for accurate determination of the compound's concentration and the detection of potential degradation products. See Experimental Protocol 3 for a general HPLC methodology.

Troubleshooting Guide

Q: I observed a precipitate forming in my solution after cooling it down. What happened?

A: This indicates that the concentration of (S)-Propoxate in your solution has exceeded its solubility limit at the lower temperature.

  • Solution 1: Re-warm the solution to dissolve the precipitate. If your experimental protocol allows, maintain the solution at this higher temperature.

  • Solution 2: If the experiment must be conducted at the lower temperature, you will need to use a lower concentration of (S)-Propoxate. Refer to the solubility data in Table 1 to select a concentration that is appropriate for your target temperature.

  • Solution 3: Consider using a co-solvent if your experimental design permits, but be aware that this may influence the biological or chemical activity of the compound.

Q: I suspect (S)-Propoxate is degrading in my experiment, especially at higher temperatures. How can I verify this and what should I do?

A: Degradation at higher temperatures is a common issue, often due to accelerated hydrolysis.

  • Verification: Use an analytical method like HPLC (see Protocol 3) to analyze your sample over time. A decrease in the peak area corresponding to (S)-Propoxate and the appearance of new peaks would confirm degradation.

  • Solution 1: If degradation is confirmed, determine the half-life of the compound under your specific temperature and pH conditions (see Protocol 2). This will help you understand the time window in which your experiments are valid.

  • Solution 2: Buffer your aqueous solution to a slightly acidic or neutral pH (pH 6-7) to minimize hydrolysis, as Propoxur is most stable in this range[1].

  • Solution 3: Prepare fresh solutions more frequently or use a temperature-controlled autosampler if conducting long-running automated experiments.

Data Presentation

Table 1: Hypothetical Solubility of (S)-Propoxate at Various Water Temperatures This table provides an estimated maximum solubility based on the known properties of Propoxur. Users should determine the precise solubility for their specific batch and water matrix.

Temperature (°C)Maximum Solubility (mg/L)Molar Concentration (mM)¹
415007.17
1016507.88
2019009.08
25210010.04
30235011.23
37270012.90
50350016.73
¹ Calculated based on a molecular weight of 209.25 g/mol for Propoxur.

Table 2: Recommended Starting Concentration Ranges for Efficacy Studies These ranges are suggested to avoid issues with solubility while providing a broad spectrum for dose-response experiments.

Experimental Temperature (°C)Conservative Range (mg/L)High-Concentration Range (mg/L)
4 - 101 - 750750 - 1350
11 - 251 - 10001000 - 1900
26 - 371 - 13001300 - 2400
38 - 501 - 17001700 - 3150

Experimental Protocols

Protocol 1: Determining Maximum Solubility vs. Temperature
  • Objective: To determine the maximum concentration of (S)-Propoxate that can be dissolved in water at various temperatures.

  • Materials: (S)-Propoxate powder, distilled deionized water, temperature-controlled shaker/incubator, analytical balance, 0.22 µm syringe filters, HPLC vials.

  • Procedure:

    • Set up a series of vials for each temperature to be tested (e.g., 4, 10, 20, 30, 40, 50°C).

    • Add a fixed volume of water (e.g., 10 mL) to each vial.

    • Add an excess amount of (S)-Propoxate powder to each vial to create a slurry. This ensures that a saturated solution is formed.

    • Place the vials in a shaker/incubator set to the desired temperature.

    • Allow the solutions to equilibrate for at least 24 hours with constant agitation to ensure saturation.

    • After equilibration, stop the agitation and let the solution stand for 1 hour at the set temperature to allow undissolved solid to settle.

    • Carefully take an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for analysis.

    • Analyze the diluted sample using a validated HPLC method (see Protocol 3) to determine the concentration of (S)-Propoxate. This concentration represents the maximum solubility at that temperature.

Protocol 2: Assessing Thermal Stability in Aqueous Solution
  • Objective: To evaluate the degradation of (S)-Propoxate over time at different temperatures.

  • Materials: Stock solution of (S)-Propoxate of known concentration, temperature-controlled water baths or incubators, HPLC vials, pH meter and buffers.

  • Procedure:

    • Prepare a stock solution of (S)-Propoxate in the desired aqueous medium. Buffer the solution to the relevant pH for your experiment.

    • Dispense aliquots of the stock solution into multiple sealed vials for each temperature point to be tested.

    • Place the sets of vials into incubators set at the desired temperatures (e.g., 25°C, 37°C, 50°C).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each temperature.

    • Immediately cool the vial to stop further degradation (if at an elevated temperature) and analyze its content using HPLC (Protocol 3).

    • The concentration at time 0 serves as the initial concentration (100%).

    • Calculate the percentage of (S)-Propoxate remaining at each subsequent time point by comparing its concentration to the initial concentration.

    • Plot the percentage of remaining (S)-Propoxate against time for each temperature to determine the degradation rate and half-life.

Visualizations

experimental_workflow start Start: Define Experimental Temperature Range solubility Protocol 1: Determine Max Solubility vs. Temperature start->solubility concentration Select Working Concentration Range (See Table 2) solubility->concentration stability Protocol 2: Assess Thermal Stability at Working Concentration concentration->stability decision Is Stability >95% over experiment duration? stability->decision experiment Proceed with Main Experiment decision->experiment Yes adjust Adjust Parameters: - Lower Temperature - Shorten Duration - Prepare Fresh Solutions decision->adjust No end End: Optimized Protocol experiment->end adjust->stability

Caption: Workflow for optimizing (S)-Propoxate concentration.

mechanism_of_action cluster_effect Effect of Inhibition propoxate (S)-Propoxate ache Acetylcholinesterase (AChE) Enzyme in Synaptic Cleft propoxate->ache Binds & Inhibits hydrolysis Hydrolysis ache->hydrolysis accumulation ACh Accumulation in Synapse ache->accumulation Blocked inhibition Inhibition ach Acetylcholine (ACh) Neurotransmitter ach->ache Binds to products Choline + Acetic Acid hydrolysis->products Results in overstimulation Continuous Nerve Stimulation accumulation->overstimulation

Caption: Mechanism of action via Acetylcholinesterase inhibition.

References

Technical Support Center: (dl)-Propoxate Applications in Adult Fish Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (dl)-Propoxate as an anesthetic in adult fish.

Frequently Asked Questions (FAQs)

Q1: What is (dl)-Propoxate and how is it used in fish research?

A1: (dl)-Propoxate is a potent anesthetic agent used for the sedation and immobilization of fish for various research and aquaculture procedures. It is a member of the imidazole-based class of anesthetics and is noted for its high potency compared to other commonly used fish anesthetics like MS-222. It is typically administered as a bath immersion.

Q2: Is there a difference between (S)-Propoxate and (dl)-Propoxate?

A2: The available scientific literature and commercial products refer to Propoxate as a racemic mixture, denoted as (dl)-Propoxate or (+-)-Propoxate. This means it contains both the (S) and (R) enantiomers in equal amounts. Currently, there is no information available on the use of the pure (S)-enantiomer in fish, and all experimental data pertains to the racemic mixture.

Q3: What is the recommended dosage of (dl)-Propoxate for adult fish?

A3: The effective concentration of (dl)-Propoxate can range from 0.5 mg/L to 10 mg/L, depending on the fish species, size, water temperature, and desired anesthetic depth.[1] It is approximately 10 times more potent than Tricaine (MS-222).[1] It is crucial to perform pilot studies with a small number of fish to determine the optimal dosage for your specific experimental conditions.

Q4: How long does it take for fish to be anesthetized with (dl)-Propoxate and how long do they take to recover?

A4: Induction times with (dl)-Propoxate are generally rapid, often within 30 seconds to a few minutes, with higher concentrations leading to faster induction.[1] Recovery times can be more variable and are influenced by the concentration used and the duration of exposure. In some cases, recovery can be prolonged compared to other anesthetics.

Q5: What is the mechanism of action of (dl)-Propoxate?

A5: While the exact mechanism in fish is not fully elucidated, (dl)-Propoxate is structurally related to etomidate and metomidate.[2] These imidazole-based anesthetics are known to act as positive modulators of the GABA-A receptor in the central nervous system.[3][4] This potentiation of the inhibitory neurotransmitter GABA leads to sedation and anesthesia.

Troubleshooting Guides

Issue 1: Prolonged Recovery or Failure to Recover
  • Possible Cause: Overdosing or prolonged exposure to the anesthetic bath.

  • Troubleshooting Steps:

    • Immediate Transfer: Move the fish to a recovery tank with fresh, clean, and well-aerated water that is free of the anesthetic.

    • Forced Gill Irrigation: Gently assist ventilation by ensuring a steady flow of fresh water over the gills. This can be achieved by positioning the fish with its head facing the water inflow or by using a small pump to direct a gentle stream of water into the mouth and over the gills.

    • Monitor Vital Signs: Observe opercular movement (gill beats) as an indicator of respiratory function. A gradual increase in the rate and strength of opercular movements signals the start of recovery.

    • Optimal Water Quality: Ensure the recovery tank has optimal water parameters (temperature, pH, dissolved oxygen) that match the fish's normal housing conditions to minimize additional stress.

    • Review Protocol: For future experiments, consider reducing the (dl)-Propoxate concentration or the duration of exposure.

Issue 2: High Variability in Induction and Recovery Times
  • Possible Cause: Inconsistent experimental conditions or biological variation.

  • Troubleshooting Steps:

    • Standardize Water Parameters: Maintain consistent water temperature, pH, and hardness between the anesthetic and recovery tanks, as these factors can significantly influence anesthetic efficacy.[1]

    • Consistent Dosing: Ensure accurate preparation of the (dl)-Propoxate stock solution and precise dilution to the final working concentration.

    • Control Fish Density: Avoid overcrowding in the anesthetic bath, as this can alter the effective dose per fish.

    • Fasting: Fasting fish for 12-24 hours prior to anesthesia can reduce metabolic rate and variability in drug uptake.

    • Account for Biological Factors: Be aware that fish size, age, and physiological condition can affect their response to anesthetics. If possible, use fish of a similar size and condition for critical experiments.

Issue 3: Adverse Reactions During Anesthesia (e.g., Hyperexcitability, Muscle Spasms)
  • Possible Cause: Stress response to the anesthetic or suboptimal anesthetic depth.

  • Troubleshooting Steps:

    • Minimize Pre-anesthetic Stress: Handle fish gently and minimize disturbances before introducing them to the anesthetic bath.

    • Adjust Concentration: If hyperexcitability is observed during induction, the concentration may be too low. A slightly higher, but safe, concentration might lead to a smoother induction. Conversely, muscle spasms at deeper stages of anesthesia could indicate an overdose.

    • Monitor Anesthetic Depth: Continuously observe the fish for key indicators of anesthetic depth, such as loss of equilibrium, cessation of swimming, and slowed opercular movements.

    • Consider Alternative Anesthetics: If adverse reactions persist, (dl)-Propoxate may not be the ideal anesthetic for the specific species or procedure. Exploring other options like MS-222 or eugenol may be necessary.

Data Presentation

Table 1: Comparison of Anesthetic Dosages and Recovery Times for Various Fish Anesthetics

AnestheticTypical Dosage RangeInduction TimeRecovery TimeKey Considerations
(dl)-Propoxate 0.5 - 10 mg/L[1]30 seconds - 4 minutes[1]Can be prolongedHigh potency; limited data on specific species.
Tricaine (MS-222) 25 - 100 mg/L< 4 minutes~10 minutesMost widely used; acidic, requires buffering.
Etomidate 2.0 - 4.0 mg/L[1]~90 seconds[1]Up to 40 minutes[1]Potent; can lead to longer recovery times.
Metomidate 1 - 10 mg/L< 3 minutesUp to 40 minutesEffective hypnotic; may not provide sufficient analgesia for surgery.
Eugenol (Clove Oil) 40 - 60 mg/LFaster than MS-222Longer than MS-222Natural product; requires an emulsifier.

Experimental Protocols

Protocol 1: General Anesthesia with (dl)-Propoxate via Immersion
  • Preparation:

    • Prepare a stock solution of (dl)-Propoxate. Due to its crystalline powder form, it should be dissolved in an appropriate solvent before being added to the water.

    • Prepare two tanks: an anesthetic bath and a recovery tank. Both should contain water from the fish's home tank to minimize stress from changes in water chemistry.

    • Ensure both tanks are well-aerated.

  • Anesthesia Induction:

    • Add the calculated volume of the (dl)-Propoxate stock solution to the anesthetic bath to achieve the desired final concentration. Mix thoroughly.

    • Gently transfer the fish to the anesthetic bath.

    • Monitor the fish continuously for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement). Record the time to induction.

  • Procedure:

    • Once the desired level of anesthesia is reached, perform the experimental procedure.

    • If the procedure is lengthy, consider providing a maintenance dose of the anesthetic or irrigating the gills with a lower concentration of the anesthetic solution.

  • Recovery:

    • Immediately after the procedure, transfer the fish to the recovery tank with fresh, well-aerated water.

    • Position the fish so that there is a gentle flow of water over its gills to facilitate the elimination of the anesthetic.

    • Monitor the fish until it regains its equilibrium and normal swimming behavior. Record the time to full recovery.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Anesthesia Induction cluster_procedure Experimental Procedure cluster_recovery Recovery prep_stock Prepare (dl)-Propoxate Stock Solution prep_tanks Prepare Anesthetic and Recovery Tanks prep_stock->prep_tanks add_anesthetic Add (dl)-Propoxate to Anesthetic Bath prep_tanks->add_anesthetic transfer_to_anesthetic Transfer Fish to Anesthetic Bath add_anesthetic->transfer_to_anesthetic monitor_induction Monitor Anesthetic Depth transfer_to_anesthetic->monitor_induction perform_procedure Perform Experimental Procedure monitor_induction->perform_procedure transfer_to_recovery Transfer Fish to Recovery Tank perform_procedure->transfer_to_recovery assist_ventilation Assist Gill Ventilation transfer_to_recovery->assist_ventilation monitor_recovery Monitor for Return of Normal Behavior assist_ventilation->monitor_recovery

Caption: Experimental workflow for (dl)-Propoxate anesthesia in fish.

gabaa_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gabaa_receptor GABA-A Receptor gaba->gabaa_receptor Binds propoxate (dl)-Propoxate propoxate->gabaa_receptor Potentiates GABA Binding cl_channel Chloride (Cl-) Channel gabaa_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_channel->hyperpolarization Increased Cl- Influx anesthesia Anesthesia hyperpolarization->anesthesia

Caption: Proposed mechanism of action via GABA-A receptor modulation.

metabolic_pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) propoxate (dl)-Propoxate hydroxylation Hydroxylation propoxate->hydroxylation dealkylation Dealkylation propoxate->dealkylation dehydrogenation Dehydrogenation propoxate->dehydrogenation glucuronidation Glucuronidation hydroxylation->glucuronidation dealkylation->glucuronidation dehydrogenation->glucuronidation excretion Excretion (Gills, Urine) glucuronidation->excretion

Caption: Inferred metabolic pathway of (dl)-Propoxate in fish.

References

Technical Support Center: Addressing High Mortality Rates with (S)-Propoxate in Recirculating Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high mortality rates in recirculating systems when using (S)-Propoxate.

FAQs: Preliminary Assessment

Q1: I am experiencing high mortality in my aquatic species after introducing (S)-Propoxate. What is the most likely cause?

A1: High mortality is a serious concern and can stem from several factors. First, it's crucial to confirm the identity and purity of the compound you are using. There is potential for confusion between (S)-Propoxate , an anesthetic, and Propoxur , a carbamate insecticide. The toxicological profiles of these two compounds are vastly different.

  • (S)-Propoxate is primarily used as an anesthetic for fish.[1][2] An overdose or improper administration can lead to mortality.

  • Propoxur is a potent insecticide that acts as a cholinesterase inhibitor, disrupting nervous system function, and is highly toxic to aquatic organisms.[3][4][5][6]

Actionable Step: Verify the Chemical Abstracts Service (CAS) number of your compound.

  • The CAS number for Propoxate is 7036-58-0.[1][7][8]

  • The CAS number for Propoxur is 114-26-1.[4]

This guide will provide troubleshooting for both scenarios.

Q2: What are the typical signs of toxicity I should look for?

A2: The signs of toxicity will differ depending on the compound.

  • For (S)-Propoxate (Anesthetic Overdose):

    • Prolonged loss of equilibrium.

    • Cessation of opercular (gill) movement.

    • No response to stimuli.

    • Coma and death.

  • For Propoxur (Cholinesterase Inhibitor Poisoning):

    • Hyperactivity and erratic swimming.

    • Muscle fasciculations and tremors.

    • Loss of equilibrium.

    • Respiratory distress (rapid or gasping opercular movements).

    • Paralysis followed by death.[3]

Q3: How can I determine the lethal concentration (LC50) of my compound in my specific system?

A3: An LC50 study is essential to determine the concentration of a substance that is lethal to 50% of a test population over a specific time period.[9] A standard approach involves a static or flow-through toxicity test.[10]

Troubleshooting Guide: High Mortality

This guide is divided into two potential scenarios based on the identity of the compound.

Scenario 1: Mortality Caused by a Cholinesterase Inhibitor (e.g., Propoxur)

If you have confirmed your compound is Propoxur or another cholinesterase inhibitor, the following steps can help you troubleshoot the high mortality.

Problem: Sudden, widespread mortality after compound introduction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acute Toxicity / Overdose 1. Immediately perform a large-volume water change to dilute the compound. 2. Stop the introduction of the compound. 3. Increase aeration to support stressed animals. 4. Review your dose calculations and ensure they are accurate for your system volume. 5. Conduct a dose-response experiment to determine a safer concentration range.
Contaminated System Components 1. Ensure all equipment is made of inert materials (glass, stainless steel, Teflon). 2. Thoroughly clean all system components to remove any residual compound.
Incorrect Stock Solution Preparation 1. Verify the solubility of the compound in your chosen solvent.[1] 2. Ensure the stock solution is properly mixed and homogenous before dosing. 3. Prepare fresh stock solutions for each experiment to avoid degradation or concentration changes.
Scenario 2: Mortality Caused by an Anesthetic (e.g., (S)-Propoxate)

If you are using (S)-Propoxate as an anesthetic and experiencing mortality, consider the following.

Problem: Animals are not recovering from anesthesia or are dying during the procedure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Anesthetic Overdose 1. Immediately move the affected animals to a recovery tank with clean, well-aerated water. 2. Gently force water over the gills to aid in recovery. 3. Review your concentration calculations. Effective anesthetic concentrations for Propoxate are reported to be between 0.5 and 10 ppm.[1] 4. Conduct a dose-escalation study to find the minimum effective concentration for your species and life stage.
Prolonged Exposure 1. Anesthetics should be used for the shortest duration necessary.[1] 2. Monitor the animals continuously during the anesthetic procedure. 3. Have a clear experimental endpoint to determine when to move the animals to recovery.
Poor Water Quality in Anesthetic Bath 1. Use clean, well-oxygenated water from the main system for the anesthetic bath. 2. Monitor temperature and dissolved oxygen in the anesthetic bath to ensure they remain optimal.

Experimental Protocols

Protocol 1: Determining the Median Lethal Concentration (LC50)

This protocol outlines a basic static non-renewal toxicity test.

Objective: To determine the concentration of a substance that causes 50% mortality in a test population.

Materials:

  • Test substance ((S)-Propoxate or other)

  • Healthy, acclimated test organisms

  • Multiple identical test chambers (e.g., glass aquaria)

  • Dilution water (from the recirculating system)

  • Pipettes and glassware for preparing stock solutions

  • Aeration equipment

  • Water quality test kits (pH, ammonia, nitrite, nitrate, dissolved oxygen)

Procedure:

  • Range-Finding Test: Conduct a preliminary test with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

  • Definitive Test:

    • Based on the range-finding test, select at least five definitive test concentrations that bracket the expected LC50.

    • Prepare a control group (no test substance).

    • Use at least three replicate chambers for each concentration and the control.

    • Randomly assign an equal number of test organisms to each chamber.

    • Introduce the test substance to each chamber to achieve the desired final concentration.

  • Observation:

    • Observe the organisms at regular intervals (e.g., 1, 2, 4, 8, 24, 48, 72, and 96 hours).

    • Record the number of mortalities in each chamber at each observation point.

    • Monitor and record water quality parameters daily.

  • Data Analysis:

    • Calculate the cumulative mortality for each concentration at each time point.

    • Use a statistical method (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.[9]

Protocol 2: Water Quality Monitoring in Recirculating Systems

Objective: To maintain optimal water quality to minimize stress on experimental animals.[11][12]

Parameter Monitoring Frequency Optimal Range (General) Corrective Action
Temperature DailySpecies-specificAdjust heater/chiller
pH Daily6.5 - 8.5[10]Add buffer (e.g., sodium bicarbonate)
Dissolved Oxygen Daily> 6 mg/LIncrease aeration
Ammonia (NH3/NH4+) 2-3 times per week< 0.02 mg/LReduce feeding, perform water change
Nitrite (NO2-) 2-3 times per week< 0.1 mg/LPerform water change, check biofilter
Nitrate (NO3-) Weekly< 50 mg/LPerform water change

Visualizations

Signaling Pathway: Cholinesterase Inhibition by Propoxur

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor ACh Receptor ACh->Receptor Binds Hydrolysis ACh Hydrolysis AChE->Hydrolysis Catalyzes Response Continuous Nerve Stimulation (Toxicity) Receptor->Response Activates Propoxur Propoxur Propoxur->AChE Inhibits NerveImpulse Nerve Impulse NerveImpulse->ACh Release

Caption: Cholinesterase inhibition by Propoxur leading to neurotoxicity.

Experimental Workflow: LC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimate Acclimate Organisms Dose Introduce Organisms & Dose Acclimate->Dose StockSol Prepare Stock Solution StockSol->Dose TestChambers Set up Test Chambers TestChambers->Dose Monitor Monitor Mortality & Water Quality Dose->Monitor CollectData Collect & Tabulate Data Monitor->CollectData Calculate Calculate LC50 (Probit Analysis) CollectData->Calculate

Caption: Workflow for determining the Median Lethal Concentration (LC50).

Logical Relationship: Troubleshooting High Mortality

G Start High Mortality Observed Verify Verify Compound ID (CAS No.) Start->Verify Anesthetic (S)-Propoxate (Anesthetic) Verify->Anesthetic CAS: 7036-58-0 Pesticide Propoxur (Pesticide) Verify->Pesticide CAS: 114-26-1 Overdose Check for Overdose Anesthetic->Overdose Exposure Check Exposure Duration Anesthetic->Exposure WaterQuality Check Water Quality Anesthetic->WaterQuality AcuteTox Acute Toxicity Pesticide->AcuteTox DoseCalc Review Dose Calculation Pesticide->DoseCalc SystemContam System Contamination Pesticide->SystemContam Solution Implement Corrective Actions Overdose->Solution Exposure->Solution WaterQuality->Solution AcuteTox->Solution DoseCalc->Solution SystemContam->Solution

Caption: Decision tree for troubleshooting high mortality events.

References

Technical Support Center: Protocols for (S)-Propoxate (Propoxur) in Fish Across Life Stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing (S)-Propoxate, commonly known as Propoxur, in toxicological and developmental studies across different life stages of fish.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (S)-Propoxate and Propoxur?

A1: Propoxur is a carbamate insecticide. As a chiral molecule, it exists in two mirror-image forms (enantiomers): (S)-Propoxur and (R)-Propoxur. Commercially available Propoxur is typically a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. For the purposes of this guide, "(S)-Propoxate" is treated as referring to the racemic mixture of Propoxur, which is the most commonly used form in research.

Q2: What is the primary mechanism of action of Propoxur in fish?

A2: The primary mechanism of action of Propoxur is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, Propoxur causes an accumulation of acetylcholine, leading to overstimulation of nerve fibers, paralysis, and potentially death.

Q3: Are there any secondary signaling pathways affected by Propoxur in fish?

A3: Yes, beyond its direct impact on the cholinergic system, Propoxur exposure has been shown to induce oxidative stress in fish. This can activate several secondary signaling pathways, including the Nrf2/Keap1 pathway, which is a primary regulator of the antioxidant response. Other stress-related pathways that may be affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), JNK, and ERK signaling pathways. These pathways are involved in cellular responses to stressors, inflammation, and apoptosis.

Q4: How does the sensitivity to Propoxur vary across different fish life stages?

A4: Generally, early life stages of fish, such as larvae, are more sensitive to chemical toxicants like Propoxur compared to juvenile and adult stages. This increased sensitivity is due to factors like higher metabolic rates, developing organ systems, and a larger surface area to volume ratio, which can lead to higher uptake of waterborne chemicals. Therefore, lower concentrations and shorter exposure durations are typically required to elicit effects in larvae compared to older fish.

Experimental Protocols

General Recommendations
  • Acclimation: All fish should be acclimated to laboratory conditions for a minimum of one week prior to experimentation.

  • Water Quality: Maintain stable water quality parameters (temperature, pH, dissolved oxygen, ammonia levels) throughout the experiment.

  • Stock Solution: Prepare a concentrated stock solution of Propoxur in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it to the final experimental concentrations in the test water. Ensure the final solvent concentration is consistent across all treatment groups, including a solvent control group, and is at a non-toxic level (typically <0.1%).

  • Static vs. Renewal: For short-term exposures, a static system may be sufficient. For longer-term exposures, a static-renewal or flow-through system is recommended to maintain stable concentrations of Propoxur and water quality.

Protocol 1: Acute Toxicity Testing in Zebrafish Larvae (Danio rerio)

This protocol is adapted from studies on the developmental effects of Propoxur on zebrafish embryos.

Objective: To determine the acute toxicity (e.g., LC50) and developmental effects of Propoxur on zebrafish larvae.

Materials:

  • Fertilized zebrafish embryos

  • Embryo rearing medium (e.g., E3 medium)

  • Propoxur

  • DMSO (or other suitable solvent)

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator set to 28.5°C

  • Stereomicroscope

Procedure:

  • Collect newly fertilized zebrafish embryos and maintain them in embryo rearing medium.

  • At approximately 4-6 hours post-fertilization (hpf), select healthy, developing embryos.

  • Prepare a range of Propoxur concentrations (e.g., 0, 10, 50, 100, 200, 400 µg/L) by diluting the stock solution in embryo rearing medium. Include a solvent control.

  • Transfer individual embryos to the wells of a multi-well plate containing the respective test solutions.

  • Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Observe the embryos at regular intervals (e.g., 24, 48, 72, 96 hpf) under a stereomicroscope.

  • Record mortality, hatching success, and any developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • At the end of the exposure period (e.g., 96 hpf), determine the LC50 value and the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for the observed endpoints.

Protocol 2: Sub-lethal Exposure in Juvenile Rainbow Trout (Oncorhynchus mykiss)

This protocol is a general guideline for assessing the sub-lethal effects of Propoxur on juvenile fish.

Objective: To evaluate the impact of sub-lethal Propoxur concentrations on physiological and biochemical endpoints in juvenile rainbow trout.

Materials:

  • Juvenile rainbow trout (e.g., 1-2 grams)

  • Glass aquaria (e.g., 10-20 L)

  • Dechlorinated, aerated water

  • Propoxur

  • DMSO (or other suitable solvent)

  • Fish food

  • Water quality testing kits

Procedure:

  • Acclimate juvenile rainbow trout to the experimental aquaria for at least one week.

  • Prepare a range of sub-lethal Propoxur concentrations (e.g., based on a fraction of the 96-hour LC50, such as 0, 100, 200, 400 µg/L). Include a solvent control.

  • Expose the fish to the test solutions for a defined period (e.g., 96 hours or longer for chronic studies). A static-renewal system (e.g., 50% water change every 24-48 hours) is recommended.

  • Feed the fish daily, and remove any uneaten food to maintain water quality.

  • Monitor for any behavioral changes (e.g., lethargy, erratic swimming).

  • At the end of the exposure period, euthanize the fish and collect tissues of interest (e.g., brain, liver, muscle, gills) for biochemical analysis (e.g., AChE activity, oxidative stress biomarkers).

Protocol 3: Chronic Exposure and Reproductive Assessment in Adult Fathead Minnows (Pimephales promelas)

This protocol outlines a longer-term study to assess the impact of chronic Propoxur exposure on adult fish, including reproductive endpoints.

Objective: To determine the effects of chronic Propoxur exposure on the survival, growth, and reproduction of adult fathead minnows.

Materials:

  • Sexually mature adult fathead minnows

  • Breeding tanks equipped with spawning substrates (e.g., PVC tiles)

  • Flow-through or static-renewal exposure system

  • Propoxur

  • DMSO (or other suitable solvent)

  • Live or frozen brine shrimp for feeding

  • Water quality monitoring equipment

Procedure:

  • Acclimate adult fathead minnows in breeding pairs or groups to the experimental tanks.

  • Prepare a range of low, environmentally relevant concentrations of Propoxur (e.g., 0, 1, 5, 10, 50 µg/L). Include a solvent control.

  • Expose the fish to the test solutions for an extended period (e.g., 21 days or longer).

  • Feed the fish a high-quality diet daily.

  • Monitor adult survival and any signs of toxicity daily.

  • Check spawning substrates daily for egg deposition.

  • If eggs are laid, collect them and assess fertilization success and hatching rate in separate incubation chambers with the same test concentrations.

  • At the end of the exposure, assess adult fish for endpoints such as weight, length, and gonadosomatic index (GSI). Tissues can also be collected for histological examination or biochemical analysis.

Data Presentation

Table 1: Acute Toxicity of Propoxur to Different Fish Life Stages

Life StageSpeciesEndpointConcentrationExposure DurationReference
LarvaeZebrafish (Danio rerio)LC50134.8 - 166.4 µg/L24-96 hours[1]
JuvenileRainbow Trout (Oncorhynchus mykiss)96-h LC503.7 mg/L96 hours[2][3]
JuvenileBluegill Sunfish (Lepomis macrochirus)96-h LC506.6 mg/L96 hours[2][3]
AdultFathead Minnow (Pimephales promelas)96-h LC508.8 mg/L96 hours[4]
AdultTilapia (Tilapia mossambica)LC500.52 ml/LNot Specified[5]

Table 2: Recommended Starting Concentrations for Sub-lethal Studies

Life StageRecommended Concentration RangeKey Endpoints to Consider
Larvae1 - 100 µg/LDevelopmental abnormalities, hatching success, behavior
Juvenile100 - 1000 µg/LAChE inhibition, oxidative stress biomarkers, growth
Adult1 - 500 µg/LReproductive success, histology, AChE inhibition

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High mortality in control groups - Poor water quality (ammonia, low dissolved oxygen)- Disease outbreak- Stress from handling- Ensure proper acclimation of fish.- Monitor water quality parameters daily and perform water changes as needed.- Use a static-renewal or flow-through system for longer exposures.- Minimize handling stress.
Inconsistent results between replicates - Inaccurate dosing- Variation in fish size/health- Uneven distribution of the chemical in the test system- Calibrate pipettes and ensure accurate preparation of stock and test solutions.- Use fish of a uniform size and from the same cohort.- Ensure adequate mixing of the test solution in each aquarium.
No observable effect at expected concentrations - Degradation of Propoxur in the test system- Low bioavailability- Incorrect concentration calculations- Measure the concentration of Propoxur in the water at the beginning and end of the exposure to confirm stability.- Consider a static-renewal or flow-through system.- Double-check all calculations for stock and working solutions.
Precipitation of Propoxur in stock or test solutions - Exceeding the solubility limit of Propoxur in the solvent or water- Prepare a new stock solution at a lower concentration.- Ensure the stock solution is fully dissolved before adding to the test water.- Check the water solubility of Propoxur and do not exceed it in your test concentrations.

Visualizations

Signaling Pathways

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Signal Continuous Nerve Signal Transmission ACh_Receptor->Nerve_Signal Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Propoxur Propoxur Propoxur->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Pathway by Propoxur.

Oxidative_Stress_Pathway cluster_response Cellular Stress Response Propoxur Propoxur ROS Increased Reactive Oxygen Species (ROS) Propoxur->ROS Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress Nrf2_Activation Nrf2 Activation Cellular_Stress->Nrf2_Activation MAPK_Pathway MAPK Pathway (JNK, ERK) Cellular_Stress->MAPK_Pathway NFkB_Pathway NF-κB Pathway Cellular_Stress->NFkB_Pathway Antioxidant_Enzymes Antioxidant Enzyme Production Nrf2_Activation->Antioxidant_Enzymes Inflammation_Apoptosis Inflammation & Apoptosis MAPK_Pathway->Inflammation_Apoptosis NFkB_Pathway->Inflammation_Apoptosis

Caption: Secondary Oxidative Stress Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Acclimation Fish Acclimation Stock_Solution Prepare Propoxur Stock Solution Acclimation->Stock_Solution Test_Solutions Prepare Test Concentrations Stock_Solution->Test_Solutions Exposure_Start Initiate Exposure Test_Solutions->Exposure_Start Monitoring Daily Monitoring (Behavior, Water Quality) Exposure_Start->Monitoring Tissue_Sampling Tissue Sampling Monitoring->Tissue_Sampling Biochemical_Assays Biochemical Assays (AChE, Oxidative Stress) Tissue_Sampling->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General Experimental Workflow for Propoxur Studies.

References

Technical Support Center: Safe Disposal of (S)-Propoxate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal of (S)-Propoxate solutions. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Propoxate and what are its primary hazards?

(S)-Propoxate is an analytical reference standard structurally similar to anesthetics like etomidate.[1] It is the (R)-enantiomer of propoxate.[2] Solutions of (S)-Propoxate are often prepared in solvents such as acetonitrile, methanol, or DMSO.[1][3][4] The primary hazards are associated with both the compound itself, which is harmful if swallowed or inhaled, and the solvent used.[5] Etomidate, a related compound, is very toxic to aquatic life.[5][6] Therefore, (S)-Propoxate solutions should be handled as hazardous waste.

Q2: Can I dispose of (S)-Propoxate solutions down the drain?

No. Disposing of (S)-Propoxate solutions down the drain is strictly prohibited. These solutions can be harmful to aquatic life and may not be effectively treated by standard wastewater systems.[5][6] All waste containing (S)-Propoxate must be collected and disposed of as hazardous chemical waste.

Q3: Is there a specific chemical method to neutralize (S)-Propoxate before disposal?

Currently, there are no established and verified chemical neutralization or degradation protocols for (S)-Propoxate solutions for laboratory waste disposal purposes. Therefore, chemical treatment to render the solution non-hazardous before disposal is not recommended.

Q4: How should I collect and store waste (S)-Propoxate solutions?

Waste (S)-Propoxate solutions should be collected in a dedicated, properly labeled hazardous waste container. The container must be compatible with the solvent used in the solution. It should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Q5: Who should I contact for disposal of (S)-Propoxate waste?

Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal. They will provide guidance on proper labeling, storage, and will arrange for the collection of the waste.

Troubleshooting Guide

Issue Probable Cause Solution
Spill of (S)-Propoxate solution Accidental mishandling of the solution.1. Alert personnel in the immediate area. 2. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team. 3. For small spills, if you are trained and have the appropriate personal protective equipment (PPE), contain the spill with an absorbent material compatible with the solvent. 4. Collect the contaminated absorbent material and any contaminated PPE in a sealed, labeled hazardous waste bag or container. 5. Clean the spill area as recommended by your institution's safety protocols.
Unsure about the correct waste stream Lack of specific institutional guidelines for (S)-Propoxate.1. Do not guess. Treat the waste as hazardous. 2. Contact your EHS department for specific guidance. Provide them with the Safety Data Sheet (SDS) for (S)-Propoxate and information about the solvent used.
Waste container is leaking or damaged Improper container material or physical damage.1. Immediately transfer the waste to a new, compatible container. 2. If a leak has occurred, manage it as a chemical spill. 3. Report the incident to your lab manager and EHS department.
No available hazardous waste containers Insufficient laboratory supplies.1. Do not use an inappropriate container (e.g., food or beverage containers). 2. Contact your laboratory manager or EHS to obtain a proper hazardous waste container. 3. Temporarily store the waste in a clearly labeled, sealed, and compatible container in a secondary containment unit until the proper waste container is available.

Data Presentation

Table 1: Chemical Properties of (S)-Propoxate

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₂[1][7]
Molecular Weight 258.3 g/mol [1]
Appearance Solid (Crystal - Powder)[6]
Solubility Soluble in Acetonitrile, Methanol, DMSO[1][3][8]
Storage -20°C[9]

Table 2: Chemical Compatibility of Common Solvents for (S)-Propoxate with Waste Container Materials

SolventHDPE (High-Density Polyethylene)Glass
Acetonitrile Excellent[10][11][12]Excellent[13]
Methanol Excellent[14][15][16]Excellent[13]
DMSO (Dimethyl Sulfoxide) Excellent[10]Excellent[13]

This table provides general guidance. Always confirm with your EHS department for specific container requirements.

Experimental Protocols

Protocol for Segregation and Collection of (S)-Propoxate Waste

  • Identify the Waste Stream: All solutions containing (S)-Propoxate, including stock solutions, experimental residues, and contaminated solvents, must be treated as hazardous chemical waste.

  • Select an Appropriate Waste Container:

    • Choose a container made of a material chemically resistant to the solvent in your (S)-Propoxate solution (see Table 2). High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof cap.

  • Label the Waste Container:

    • Before adding any waste, label the container with "Hazardous Waste" and the full chemical names of all components, including "(S)-Propoxate" and the solvent(s).

    • Include the approximate concentrations or percentages of each component.

    • Add the date of the first addition of waste and your name and laboratory information.

  • Waste Accumulation:

    • Keep the hazardous waste container in a designated satellite accumulation area within your laboratory.

    • The container must be kept closed at all times, except when adding waste.

    • Do not mix incompatible waste streams in the same container.

  • Requesting Disposal:

    • When the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.

    • Follow all institutional procedures for waste pickup requests.

Mandatory Visualization

G cluster_0 cluster_1 Waste Handling cluster_2 Disposal cluster_3 Emergency Protocol start Experiment Generating (S)-Propoxate Waste waste_generated Aqueous or Organic (S)-Propoxate Solution start->waste_generated spill Spill Occurs waste_generated->spill select_container Select Chemically Compatible Hazardous Waste Container waste_generated->select_container spill_protocol Follow Spill Protocol: 1. Alert Personnel 2. Contain Spill (if trained) 3. Contact EHS/Emergency Response spill->spill_protocol label_container Label Container with 'Hazardous Waste' and Full Chemical Contents select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area label_container->add_waste full_container Container is Full or Waste Generation is Complete add_waste->full_container contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full_container->contact_ehs disposal Professional Disposal (Incineration or Landfill) contact_ehs->disposal

References

Technical Support Center: Improving the Stability of (S)-Propoxate Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "(S)-Propoxate" is not a universally recognized standard. This guide is based on the properties of "Propoxate," chemically identified as propyl 3-(1-phenylethyl)imidazole-4-carboxylate, and assumes the user is referring to its (S)-enantiomer.[1][2][3][4] This compound contains an ester functional group, which is a primary consideration for its stability in solution.[5][6] The principles and troubleshooting steps provided herein are based on general chemical stability knowledge and should be adapted and verified for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My (S)-Propoxate working solution appears cloudy or has formed a precipitate. What is the cause and how can I fix it?

A1: Cloudiness or precipitation can be due to several factors:

  • Poor Solubility: (S)-Propoxate may have limited solubility in your chosen solvent. Propoxate is reported to be soluble in DMSO.[1] If you are using aqueous solutions, the solubility might be significantly lower.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.

  • pH Changes: The pH of the solution can affect the ionization state and solubility of the compound. For many compounds, stability is optimal within a pH range of 4 to 8.[7][8]

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Troubleshooting Steps:

  • Verify Solubility: Ensure you are working within the known solubility limits of (S)-Propoxate in your chosen solvent.

  • Adjust Solvent Composition: Consider using a co-solvent system (e.g., adding a small percentage of an organic solvent like DMSO or ethanol to an aqueous buffer) to improve solubility.

  • Control Temperature: Prepare and store your solutions at a constant, controlled temperature.[9] If you need to store solutions at a lower temperature, perform a solubility test at that temperature first.

  • Buffer the Solution: Use a buffer to maintain a stable pH.[10] You may need to experimentally determine the optimal pH for both solubility and stability.

Q2: I suspect my (S)-Propoxate is degrading in solution. What are the likely degradation pathways?

A2: Given the chemical structure of Propoxate, which includes an ester linkage, the most probable degradation pathway is hydrolysis.[5][11][12]

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by acidic or basic conditions.[5][6][13] This reaction would break down (S)-Propoxate into its corresponding carboxylic acid and alcohol.

  • Oxidation: While likely less common than hydrolysis for this structure, oxidation can be another degradation pathway for many pharmaceutical compounds.[11][12]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[12][14]

Q3: How can I minimize the degradation of my (S)-Propoxate working solution?

A3: To enhance the stability of your working solution, consider the following factors:[14][15]

  • pH Control: Maintain the pH of your solution within a stable range, typically near neutral, to minimize acid- or base-catalyzed hydrolysis.[7][8][10] The optimal pH should be determined experimentally.

  • Temperature: Store your working solutions at the lowest temperature that does not cause precipitation, generally at 2-8°C or -20°C for longer-term storage.[1] Avoid repeated freeze-thaw cycles.

  • Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[9]

  • Solvent Choice: If possible, use a non-aqueous solvent in which the compound is stable. For aqueous solutions, ensure the water is purified and free of contaminants.

  • Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing the solution under an inert gas like nitrogen or argon can help.

  • Fresh Preparation: The most effective way to ensure the integrity of your compound is to prepare the working solution fresh before each experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency/Activity Chemical degradation (e.g., hydrolysis).1. Prepare fresh solutions for each experiment. 2. Optimize pH, temperature, and light protection for storage. 3. Confirm the concentration and purity of the solution using an analytical method like HPLC.[16][17]
Inconsistent Experimental Results Instability of the working solution leading to varying concentrations.1. Standardize the preparation and storage protocol for the working solution.[18] 2. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions.
Color Change in Solution Degradation leading to the formation of chromophoric byproducts.1. Discard the solution. 2. Investigate the cause of degradation (e.g., exposure to light, incompatible solvent, extreme pH).[8]
Precipitate Formation Poor solubility or degradation.1. Verify the solubility and consider adjusting the solvent or using a co-solvent. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Stability Assessment of (S)-Propoxate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to assess the stability of (S)-Propoxate in a working solution over time and under different conditions.

Objective: To quantify the concentration of (S)-Propoxate and detect the formation of degradation products.

Materials:

  • (S)-Propoxate reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., phosphate, acetate)

  • HPLC system with a suitable detector (e.g., UV-Vis)[19]

  • Reversed-phase HPLC column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve (S)-Propoxate in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Working Solutions: Dilute the stock solution with the desired experimental buffers (e.g., pH 4, 7, and 9) to the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample of each working solution into the HPLC system to determine the initial concentration and purity. This serves as the baseline.

  • Incubation: Store aliquots of the working solutions under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), inject samples from each storage condition into the HPLC system.

  • Data Analysis:

    • Measure the peak area of the (S)-Propoxate peak at each time point.

    • Calculate the percentage of (S)-Propoxate remaining relative to the T=0 sample.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.[17]

HPLC Conditions (Example - to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other modifier).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL

Data Presentation

Table 1: Effect of pH on the Stability of (S)-Propoxate at Room Temperature
Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
299.599.895.2
498.999.690.1
897.599.182.3
2492.197.065.4
Table 2: Effect of Temperature and Light on the Stability of (S)-Propoxate at pH 7.0
Time (hours)% Remaining (4°C, Dark)% Remaining (25°C, Dark)% Remaining (25°C, Light)
0100.0100.0100.0
299.999.898.5
499.899.697.1
899.799.194.2
2499.297.088.5

Visualizations

Troubleshooting_Workflow start Stability Issue Encountered (e.g., Precipitation, Inconsistent Results) check_solubility Is the compound fully dissolved? start->check_solubility precipitate Precipitation Issue check_solubility->precipitate No degradation Degradation Suspected check_solubility->degradation Yes adjust_solvent Adjust Solvent/Co-solvent or Concentration precipitate->adjust_solvent control_temp Control Temperature precipitate->control_temp check_protocol Review Preparation Protocol degradation->check_protocol adjust_solvent->check_solubility control_temp->check_solubility run_hplc Analyze by HPLC for Purity and Concentration check_protocol->run_hplc degradants_present Degradants Detected? run_hplc->degradants_present optimize_conditions Optimize Storage Conditions: - pH (Buffer) - Temperature (Cool) - Light (Protect) degradants_present->optimize_conditions Yes solution_stable Solution is Stable Proceed with Experiment degradants_present->solution_stable No fresh_solution Prepare Fresh Solution Before Each Use optimize_conditions->fresh_solution fresh_solution->solution_stable

Caption: Troubleshooting workflow for stability issues.

Hydrolysis_Pathway propoxate (S)-Propoxate (Ester) products Degradation Products propoxate->products Hydrolysis water H₂O water->propoxate conditions Acid or Base (Catalyst) conditions->propoxate acid (S)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid products->acid forms alcohol Propanol products->alcohol forms

Caption: Potential hydrolysis degradation pathway.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution prep_work Prepare Working Solutions (Different Conditions) prep_stock->prep_work t0 T=0 Analysis (HPLC) prep_work->t0 incubation Incubate Samples t0->incubation tn Time-Point Analysis (HPLC) incubation->tn calc Calculate % Remaining tn->calc eval_degradants Identify Degradants tn->eval_degradants report Determine Shelf-Life calc->report eval_degradants->report

Caption: Experimental workflow for a stability study.

References

Validation & Comparative

(S)-Propoxate vs. MS-222: a comparative efficacy study in trout

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Study in Trout: MS-222 vs. Eugenol

This guide presents a comparative efficacy study between Tricaine Methanesulfonate (MS-222) and Eugenol for the anesthesia of trout, with a focus on quantitative data, experimental protocols, and mechanisms of action.

Data Presentation

The following tables summarize the induction and recovery times for MS-222 and Eugenol (from clove oil or AQUI-S®) in rainbow trout (Oncorhynchus mykiss) as reported in various studies. These tables provide a clear comparison of the anesthetic efficacy under different concentrations and temperatures.

Table 1: Comparative Anesthetic Efficacy of MS-222 and Clove Oil in Juvenile Rainbow Trout

AnestheticConcentration (mg/L)Induction Time (seconds)Recovery Time (seconds)
MS-222 40258 ± 24252 ± 12
12090 ± 6318 ± 18
Clove Oil 40162 ± 12408 ± 30
12054 ± 6630 ± 48
Data adapted from Anderson et al. (1997).[2]

Table 2: Efficacy of Eugenol (Clove Oil) at Different Concentrations and Temperatures in Rainbow Trout

Concentration (mg/L)Temperature (°C)Induction Time for Deep Anesthesia (seconds)Recovery Time (seconds)
5012120.5>360
1001264.4~360
1501244.3~360
Data adapted from Hajek et al. (2006).[3]

Table 3: Efficacy of AQUI-S® (10% Eugenol) and MS-222 in Fingerling Rainbow Trout

AnestheticConcentration (mg/L)Mean Induction Time (minutes)Mean Recovery Time (minutes)
AQUI-S® 250 (25 mg/L Eugenol)< 22.1
MS-222 80< 21.2
Data adapted from a study by the U.S. Fish and Wildlife Service.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the preparation and administration of MS-222 and Eugenol for trout anesthesia, based on established research practices.

MS-222 Anesthesia Protocol
  • Stock Solution Preparation:

    • Prepare a 1% (10 g/L) stock solution of MS-222 powder in water.

    • To buffer the acidic nature of MS-222, add sodium bicarbonate in a 1:2 ratio (MS-222:sodium bicarbonate). For example, to 1 gram of MS-222, add 2 grams of sodium bicarbonate.[5] This is crucial to maintain a stable pH and reduce stress on the fish.[6]

    • Store the stock solution in a labeled, light-protected container at 4°C for up to one month.[5]

  • Anesthetic Bath Preparation:

    • Calculate the required volume of the stock solution to achieve the desired final concentration in the anesthetic bath (e.g., 50-100 mg/L for surgical anesthesia in rainbow trout).[7]

    • Add the calculated volume of the stock solution to the water in the anesthetic tank and mix thoroughly.

  • Induction:

    • Net the trout and gently immerse it in the anesthetic bath.

    • Monitor the fish closely for the stages of anesthesia, which include loss of equilibrium and cessation of response to tactile stimuli. Induction to a surgical plane of anesthesia typically occurs within 2-4 minutes at recommended concentrations.[7]

  • Recovery:

    • Once the procedure is complete, transfer the fish to a well-aerated, anesthetic-free recovery tank.

    • Monitor the fish until it regains normal swimming behavior and equilibrium.

Eugenol (Clove Oil / AQUI-S®) Anesthesia Protocol
  • Stock Solution Preparation:

    • Clove Oil: Due to its poor solubility in water, clove oil should first be dissolved in ethanol at a 1:9 or 1:10 ratio (clove oil:ethanol) to create a stock solution.[3][8]

    • AQUI-S®: This commercial product is formulated for easier dispersion in water. A 1:10 stock solution can be prepared by diluting one part AQUI-S® with nine parts water and shaking until a homogenous, milky-white solution is formed.[9]

  • Anesthetic Bath Preparation:

    • Add the calculated amount of the stock solution to the anesthetic tank to reach the desired final concentration (e.g., 40-60 mg/L of eugenol for rapid anesthesia in trout).[10]

    • Ensure thorough mixing to evenly disperse the anesthetic.

  • Induction:

    • Gently place the trout in the anesthetic bath.

    • Observe the fish for the desired level of anesthesia. Eugenol often induces anesthesia more rapidly than MS-222 at comparable effective concentrations.[10]

  • Recovery:

    • Transfer the anesthetized fish to an anesthetic-free recovery tank with ample aeration.

    • Recovery from eugenol anesthesia can be significantly longer than from MS-222.[10] Monitor the fish until it resumes normal activity.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for MS-222 and Eugenol differ, targeting different components of the nervous system.

G cluster_ms222 MS-222 Mechanism cluster_eugenol Eugenol Mechanism ms222 MS-222 na_channel Voltage-gated Sodium Channels in Nerve Membranes ms222->na_channel blocks action_potential Inhibition of Action Potentials na_channel->action_potential nerve_impulse Blocked Nerve Impulse Transmission action_potential->nerve_impulse anesthesia_ms222 Anesthesia & Muscle Relaxation nerve_impulse->anesthesia_ms222 eugenol Eugenol gaba_receptor GABAa Receptor Modulation eugenol->gaba_receptor potentiates neuronal_activity Depression of Central Nervous System gaba_receptor->neuronal_activity anesthesia_eugenol Anesthesia & Sedation neuronal_activity->anesthesia_eugenol

Caption: Mechanisms of action for MS-222 and Eugenol.

Experimental Workflow for Anesthetic Efficacy Study in Trout

This diagram illustrates a typical workflow for a comparative study of anesthetic efficacy in trout.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Procedure Phase acclimation Trout Acclimation (24h) anesthetic_prep Prepare Anesthetic Stock Solutions (MS-222 & Eugenol) acclimation->anesthetic_prep exp_groups Divide Trout into Experimental Groups (Control, MS-222, Eugenol) anesthetic_prep->exp_groups induction Immerse Fish in Anesthetic Bath exp_groups->induction monitoring Monitor & Record Induction Time and Anesthetic Stage induction->monitoring procedure Perform Handling Procedure monitoring->procedure recovery Transfer to Recovery Tank procedure->recovery recovery_monitoring Monitor & Record Recovery Time and Behavior recovery->recovery_monitoring data_analysis Data Analysis and Comparison recovery_monitoring->data_analysis

Caption: Experimental workflow for trout anesthesia study.

References

Validation of (S)-Propoxate as a Suitable Anesthetic for Aquaculture Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Propoxate with commonly used anesthetics in aquaculture research: MS-222, Eugenol, and Etomidate. The information presented is based on available experimental data to assist researchers in selecting the most appropriate anesthetic for their specific needs.

Executive Summary

Anesthetics are indispensable tools in aquaculture research, facilitating handling, minimizing stress, and enabling invasive procedures. The ideal anesthetic should offer rapid induction and recovery, a wide safety margin, and minimal physiological disturbance. This guide evaluates (S)-Propoxate, a potent anesthetic, in comparison to the widely used MS-222, the natural alternative Eugenol, and the structurally similar Etomidate. While (S)-Propoxate shows promise with its high potency, its validation for widespread use requires further comparative studies.

Comparative Analysis of Anesthetic Performance

The selection of an appropriate anesthetic depends on a variety of factors including the fish species, the nature of the procedure, and regulatory considerations. This section provides a quantitative comparison of (S)-Propoxate and its alternatives.

Anesthetic AgentChemical ClassPotencyInduction TimeRecovery TimeWater SolubilityRegulatory Status (USA)
(S)-Propoxate Carboxylate imidazoleHigh (approx. 10x more potent than MS-222)[1][2]Fast (as low as 30 seconds at higher doses)[1]VariableNot specifiedNot approved for aquaculture
MS-222 M-aminobenzoic acid ethyl esterModerateFast (typically < 3 minutes)Fast (typically < 10 minutes)SolubleApproved for fin fish with a 21-day withdrawal period
Eugenol PhenolModerateFastModerate to SlowPoor (requires solvent)Not approved as a fish anesthetic by the FDA
Etomidate Carboxylate imidazoleHighFast (typically < 90 seconds)Moderate to SlowNot specifiedNot approved for aquaculture

Detailed Experimental Protocols

Standardized protocols are crucial for reproducible and comparable research. The following are generalized experimental protocols for immersion anesthesia with the compared agents. Researchers should always conduct pilot studies to determine optimal concentrations for their specific species and experimental conditions.

General Anesthesia Induction Protocol (Immersion)
  • Preparation:

    • Fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and waste production.

    • Prepare a stock solution of the anesthetic. For poorly soluble agents like eugenol, a solvent such as ethanol is required. MS-222 solutions should be buffered with sodium bicarbonate to a neutral pH to prevent stress.

    • Prepare a separate, well-aerated recovery tank with clean water of the same temperature and quality as the holding tank.

  • Induction:

    • Transfer the fish to an anesthetic bath with a predetermined concentration of the agent.

    • Continuously monitor the fish for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).

    • Record the time to induction.

  • Procedure:

    • Once the desired anesthetic depth is reached, perform the intended procedure.

    • If the procedure is lengthy, consider a maintenance bath with a lower anesthetic concentration or intermittent exposure.

  • Recovery:

    • Immediately transfer the fish to the recovery tank.

    • Monitor the fish for the return of normal swimming behavior and opercular movement.

    • Record the time to full recovery.

Specific Anesthetic Considerations:
  • (S)-Propoxate: Effective concentrations are reported to range from 0.5 to 10 mg/L.[1] Caution is advised at higher doses due to the risk of respiratory arrest.[1]

  • MS-222: Commonly used at concentrations of 50-100 mg/L for surgical anesthesia. Buffering with an equal or double amount of sodium bicarbonate is critical.

  • Eugenol: Typically used at concentrations of 25-100 mg/L. Must be emulsified with a solvent (e.g., ethanol) before adding to water.

  • Etomidate: Effective at concentrations of 2-4 mg/L.[3] Known to cause muscle twitching in some species.

Physiological Effects

Anesthetics can have significant impacts on the physiological state of fish. Understanding these effects is crucial for interpreting research data and ensuring animal welfare.

Anesthetic AgentPrimary Physiological Effects
(S)-Propoxate Limited specific data available. As an etomidate analogue, it may suppress cortisol production.
MS-222 Can increase cortisol and glucose levels, indicating a stress response.[4][5] May cause a decrease in blood pH.[5]
Eugenol Can suppress cortisol response.[6] May alter blood parameters such as red and white blood cell counts.[7]
Etomidate Known to inhibit cortisol synthesis.[8] Can cause a decrease in heart and respiratory rates.[8]

Signaling Pathways and Mechanisms of Action

The anesthetic effects of these compounds are mediated through their interaction with specific molecular targets in the central nervous system.

Experimental Workflow for Anesthetic Comparison

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure Fish_Acclimation Fish Acclimation Induction Anesthesia Induction Fish_Acclimation->Induction Anesthetic_Prep Anesthetic Preparation Anesthetic_Prep->Induction Monitoring Physiological Monitoring Induction->Monitoring Procedure Experimental Procedure Monitoring->Procedure Recovery Recovery Procedure->Recovery Data_Analysis Data Analysis Recovery->Data_Analysis

Caption: A generalized workflow for comparing fish anesthetics.

Anesthetic Mechanisms of Action

(S)-Propoxate and Etomidate are believed to act primarily on the GABA-A receptor , an inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these anesthetics increase neuronal inhibition, leading to sedation and anesthesia. Eugenol also interacts with the GABA-A receptor. In contrast, MS-222 functions as a voltage-gated sodium channel blocker . By inhibiting the influx of sodium ions into neurons, it prevents the generation and propagation of action potentials, thereby blocking nerve impulses and inducing anesthesia.

anesthetic_mechanisms cluster_gaba GABAergic Anesthetics cluster_na Sodium Channel Blocker Propoxate (S)-Propoxate GABA_Receptor GABA-A Receptor Propoxate->GABA_Receptor Potentiates Etomidate Etomidate Etomidate->GABA_Receptor Potentiates Eugenol Eugenol Eugenol->GABA_Receptor Potentiates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Increases Cl- influx Anesthesia Anesthesia Neuronal_Inhibition->Anesthesia Leads to MS222 MS-222 Na_Channel Voltage-gated Sodium Channel MS222->Na_Channel Blocks Action_Potential Action Potential Inhibition Na_Channel->Action_Potential Prevents Na+ influx Action_Potential->Anesthesia Leads to

Caption: Mechanisms of action for different classes of fish anesthetics.

Conclusion and Recommendations

The choice of anesthetic is a critical decision in aquaculture research that impacts both animal welfare and the quality of scientific data.

  • (S)-Propoxate presents as a highly potent anesthetic, which could be advantageous in reducing the amount of substance required. However, the limited availability of comprehensive, peer-reviewed data on its use in fish, particularly concerning its physiological effects and safety margins across different species, necessitates further research before it can be widely recommended.

  • MS-222 remains the industry standard in many regions due to its legal status for use in food fish and its well-documented efficacy. Its primary drawbacks are its potential to induce a stress response and the required withdrawal period.

  • Eugenol offers a natural alternative with stress-reducing properties. However, its poor water solubility, longer recovery times, and lack of regulatory approval in many countries are significant limitations.

  • Etomidate , like (S)-Propoxate, is a potent anesthetic that can suppress the stress response. Its drawbacks include the potential for muscle twitching and a longer recovery period.

For researchers considering (S)-Propoxate, it is imperative to conduct thorough pilot studies to establish safe and effective dosages for the target species. Direct, controlled comparisons with established anesthetics like MS-222 are crucial to validate its suitability and to fully characterize its physiological impact. Until more comprehensive data becomes available, researchers should weigh the high potency of (S)-Propoxate against the established track record and regulatory acceptance of alternatives.

References

A Comparative Analysis of (S)-Propoxate Anesthetic Potency Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic potency of (S)-Propoxate and related compounds across various species. Due to a lack of specific experimental data for the (S)-enantiomer of Propoxate, this document leverages data on racemic Propoxate and the well-documented stereospecific effects of its close structural analog, Etomidate, to infer its likely anesthetic profile. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction to Propoxate and its Stereoisomers

Propoxate, chemically known as dl-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole hydrochloride, is a potent anesthetic agent, particularly effective in aquatic species. It is structurally related to Etomidate and, like Etomidate, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Propoxate and (R)-Propoxate. While commercially available Propoxate is typically a racemic mixture (containing equal amounts of both enantiomers), studies on the related compound Etomidate have shown that the anesthetic potency resides almost exclusively in the (R)-enantiomer, which is 10 to 20 times more potent than the (S)-enantiomer.[1] This suggests that one of the enantiomers of Propoxate is likely responsible for the majority of its anesthetic effect.

Mechanism of Action: The GABA-A Receptor

The primary molecular target for the anesthetic action of Propoxate and Etomidate is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] These anesthetics act as positive allosteric modulators, binding to a specific site on the receptor protein and enhancing the effect of GABA, which leads to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability.[2]

The diversity of GABA-A receptor subunit composition across different species and even within different brain regions of the same species can account for variations in anesthetic potency.[3] Zebrafish, for example, have a larger and more diverse set of GABA-A receptor subunits compared to mammals.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABAA binds S_Propoxate (S)-Propoxate / Etomidate S_Propoxate->GABAA potentiates binding Anesthetic_Potency_Workflow A Prepare Anesthetic Dilutions B Introduce Tadpoles (n per group) A->B C Equilibration Period B->C D Assess Righting Reflex C->D E Record Data D->E F Calculate EC50 E->F

References

Efficacy of (S)-Propoxate compared to other imidazole-based anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No peer-reviewed scientific literature or publicly available experimental data could be found for a compound specifically named "(S)-Propoxate." The following guide provides a comparative overview of well-documented imidazole-based anesthetics, namely etomidate and its analogue metomidate, with the widely used intravenous anesthetic propofol included for reference. The data presented is based on existing research for these known compounds.

Imidazole-containing compounds represent a significant class of therapeutic agents due to the electron-rich nature of the imidazole ring, which facilitates binding to a variety of biological targets.[1][2] In the field of anesthesiology, imidazole derivatives such as etomidate are valued for their potent hypnotic effects and favorable hemodynamic profiles.[3]

Mechanism of Action: GABAergic Pathway

Imidazole-based anesthetics, like etomidate, primarily exert their effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron.[6] The increased intracellular chloride concentration leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing a state of sedation and hypnosis.[6] Etomidate binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA and prolonging the open state of the chloride channel.[5]

GABA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Etomidate Imidazole Anesthetic (e.g., Etomidate) Etomidate->GABA_R Positive Allosteric Modulation Chloride Cl- Channel GABA_R->Chloride Opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Inhibition

Mechanism of action for imidazole-based anesthetics.

Comparative Efficacy and Safety Data

The following table summarizes key preclinical and clinical parameters for etomidate and the comparator, propofol.

ParameterEtomidatePropofolReferences
Anesthetic Potency (ED50, rats, IV) 0.57 mg/kg~7-10 mg/kg (estimated)[7]
Therapeutic Index (LD50/ED50, rats) 264.6 - 9.5 (compared to thiopental/methohexital)[7][8]
Induction Dose (Humans) 0.2 - 0.3 mg/kg1.5 - 2.5 mg/kg[3][9]
Onset of Action ~1 minute~30-45 seconds[10]
Hemodynamic Stability Minimal impact on blood pressure and heart rate.[3][11]Can cause significant hypotension and decreased systemic vascular resistance.[12][13][3][11][12][13]
Respiratory Effects Less respiratory depression and apnea compared to propofol.[14][15]Significant dose-dependent respiratory depression and apnea.[14][16][14][15][16]
Adverse Effects Myoclonus (involuntary muscle movements)[11][12], pain on injection[17], and adrenocortical suppression.[8]Pain on injection[11][14], hypotension[12], and respiratory depression.[15][8][11][12][14][15][17]

Experimental Protocols

The "Loss of Righting Reflex" (LORR) is a standard preclinical assay to determine the hypnotic potency of an anesthetic agent in rodents.[18]

Objective: To determine the median effective dose (ED50) required to induce a loss of consciousness, defined as the inability of the animal to right itself when placed on its back.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Drug Administration: The anesthetic agent is administered intravenously (IV) via a lateral tail vein. A range of doses is prepared to be tested in different groups of animals.

  • Assessment of LORR: Immediately following administration, the rat is placed in a supine position.[19] The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified timeframe (e.g., 30-60 seconds) is defined as a positive LORR.[18][20]

  • Data Analysis: A quantal dose-response curve is constructed by plotting the percentage of animals exhibiting LORR at each dose. The ED50, the dose at which 50% of the animals show the effect, is then calculated using probit analysis.

LORR_Workflow start Start animal_prep Acclimate & Weigh Rodent Subjects start->animal_prep dose_prep Prepare Graded Doses of Anesthetic start->dose_prep injection Administer Drug (Intravenous) animal_prep->injection dose_prep->injection place_supine Place Animal in Supine Position injection->place_supine observe Observe for 60s place_supine->observe lorr_pos LORR Positive (No Righting) observe->lorr_pos Fails to Right lorr_neg LORR Negative (Rights Itself) observe->lorr_neg Rights Itself record Record Result lorr_pos->record lorr_neg->record analysis Calculate ED50 (Probit Analysis) record->analysis

Workflow for determining ED50 using the LORR assay.

Discussion and Comparison

Efficacy and Safety: Preclinical data shows etomidate to be significantly more potent than propofol, with an ED50 in rats approximately 10-15 times lower.[7] Furthermore, etomidate exhibits a considerably wider therapeutic index, suggesting a greater margin of safety in preclinical models.[7][8] This safety profile is largely attributed to its minimal impact on the cardiovascular and respiratory systems.[3] Clinical studies confirm that etomidate provides greater hemodynamic stability compared to propofol, making it a preferred induction agent for patients with cardiovascular compromise or in trauma settings.[11][13][15]

However, the clinical utility of etomidate is tempered by its side effect profile. Myoclonus is a frequent occurrence, reported in up to 30% of patients in some studies.[21] The most significant concern with etomidate, particularly with continuous infusion, is the suppression of adrenocortical function.[8] This effect, which can last for 6-8 hours after a single induction dose, has limited its use for long-term sedation.[10]

Next-Generation Imidazole Anesthetics: Research into etomidate analogues, such as metomidate and cyclopropyl-methoxycarbonyl metomidate (CPMM), aims to retain the favorable hemodynamic properties of etomidate while mitigating its adverse effects, particularly adrenocortical suppression.[17][22] Studies on these "soft" analogues have shown that they are more rapidly metabolized, leading to a quicker recovery of adrenal function following infusion.[22] For instance, after a 120-minute infusion, adrenocortical recovery was observed in less than 30 minutes with CPMM, compared to over 3 hours with etomidate.[22]

Conclusion: While "(S)-Propoxate" remains an uncharacterized agent, the existing class of imidazole-based anesthetics, represented by etomidate, offers a distinct advantage in terms of hemodynamic stability over other intravenous agents like propofol. This makes them invaluable in specific clinical scenarios. The primary drawbacks of myoclonus and adrenal suppression have driven the development of next-generation analogues that promise to deliver the benefits of the imidazole scaffold with an improved safety profile. Future research will likely focus on optimizing these novel compounds for broader clinical application.

References

A Comparative Analysis of Clove Oil and Benzocaine as Topical Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the available peer-reviewed literature indicates a notable absence of studies directly comparing "(S)-Propoxate" with clove oil. It is plausible that "(S)-Propoxate" is a typographical error or a misnomer for another compound. However, the existing body of research provides substantial data for a comparative analysis of clove oil against other well-established anesthetic agents. This guide, therefore, presents a detailed comparison between clove oil and benzocaine, two frequently utilized topical anesthetics in clinical settings.

Clove oil, derived from the plant Syzygium aromaticum, has a long history of use in traditional medicine for its analgesic properties, primarily attributed to its main active component, eugenol.[1][2] Benzocaine, a synthetic local anesthetic, is a common ingredient in over-the-counter topical pain relievers. This guide will delve into the comparative efficacy, mechanisms of action, and experimental data of these two compounds.

Quantitative Data Summary

A key study directly comparing the efficacy of clove oil and benzocaine as topical anesthetics provides valuable quantitative data. The following table summarizes the findings from a randomized, subject-blinded study involving 73 adult volunteers.

Parameter Clove Gel Benzocaine 20% Gel Placebo (Clove-like) Placebo (Benzocaine-like) P-value
Mean Pain Score (Visual Analogue Scale, 0-100 mm) Significantly lower than placeboSignificantly lower than placeboHigherHigherp=0.005 (Clove/Benzocaine vs. Placebos)
Direct Comparison (Clove vs. Benzocaine) No significant differenceNo significant differenceN/AN/ANot specified as significant

Data extracted from a study on topical anesthetics.[3]

Experimental Protocols

The primary study cited utilized the following methodology to assess and compare the anesthetic effects of clove oil and benzocaine:

Objective: To determine if clove oil can serve as a viable alternative to benzocaine as a topical anesthetic.[3]

Study Design: A randomized, subject-blinded, placebo-controlled trial.

Participants: 73 adult volunteers.

Materials:

  • Homemade clove gel

  • Benzocaine 20% gel

  • Placebo gel resembling the clove formulation

  • Placebo gel resembling the benzocaine formulation

Procedure:

  • A topical agent was applied to the maxillary canine buccal mucosa of each participant.

  • The application was randomized and blinded to the subjects.

  • After a 5-minute application period, each participant received two needle sticks in the treated area.

  • The pain response for each needle stick was recorded using a 100 mm visual analogue scale (VAS).

Statistical Analysis: The pain scores were analyzed to compare the effectiveness of the different topical agents. The results indicated that both clove and benzocaine gels produced significantly lower pain scores than their respective placebos, with no statistically significant difference observed between the clove and benzocaine gels themselves.[3]

Mechanism of Action and Signaling Pathways

Clove Oil (Eugenol):

The analgesic and local anesthetic effects of eugenol are multifaceted. It is believed to act by inhibiting voltage-gated sodium and calcium channels, which are crucial for the initiation and propagation of nerve impulses.[1] This action dampens the transmission of pain signals. Additionally, some research suggests that eugenol's analgesic effects may be mediated through its interaction with capsaicin receptors (TRPV1) and potentially through the opioidergic system.[1][4][5]

Benzocaine:

Benzocaine is a classic local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, it stops the depolarization of the nerve membrane, thereby inhibiting the initiation and conduction of nerve impulses and producing a local anesthetic effect.

Below is a simplified diagram illustrating the proposed signaling pathway for the analgesic action of Eugenol.

Eugenol_Analgesic_Pathway cluster_stimulus Painful Stimulus cluster_neuron Nociceptive Neuron Stimulus Stimulus Na_Channel Voltage-gated Na+ Channel Stimulus->Na_Channel Activates Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Initiates Ca_Channel Voltage-gated Ca2+ Channel Pain_Signal Pain Signal Transmission Ca_Channel->Pain_Signal Leads to Nerve_Impulse->Ca_Channel Activates Eugenol Eugenol Eugenol->Na_Channel Inhibits Eugenol->Ca_Channel Inhibits

Caption: Proposed mechanism of eugenol's analgesic action via ion channel inhibition.

The following diagram illustrates the experimental workflow for the comparative study of topical anesthetics.

Experimental_Workflow cluster_groups Start Start: 73 Adult Volunteers Randomization Randomized Assignment Start->Randomization Group_Clove Group 1: Clove Gel Randomization->Group_Clove Group_Benzocaine Group 2: Benzocaine 20% Gel Randomization->Group_Benzocaine Group_Placebo_C Group 3: Placebo (Clove-like) Randomization->Group_Placebo_C Group_Placebo_B Group 4: Placebo (Benzocaine-like) Randomization->Group_Placebo_B Application Topical Application (5 minutes) Group_Clove->Application Group_Benzocaine->Application Group_Placebo_C->Application Group_Placebo_B->Application Intervention Two Needle Sticks Application->Intervention Measurement Pain Measurement (100 mm VAS) Intervention->Measurement Analysis Statistical Analysis Measurement->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: Experimental workflow for comparing topical anesthetic efficacy.

Conclusion

The available scientific evidence indicates that clove oil demonstrates a topical anesthetic efficacy comparable to that of 20% benzocaine gel.[3] Both substances were found to be significantly more effective at reducing pain from needle sticks than placebos. This suggests that clove oil, a natural product, can be considered a viable alternative to synthetic topical anesthetics like benzocaine for certain clinical applications. Further research is warranted to explore the full therapeutic potential and to elucidate the precise molecular mechanisms underlying the analgesic and anesthetic properties of clove oil and its constituents.

References

A Comparative Analysis of Stress Response in Fish Anesthetized with (S)-Propoxate versus Other Common Anesthetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of the stress response in fish under various anesthetic agents. Due to a lack of available experimental data on (S)-Propoxate, this document focuses on a comparative analysis of commonly used alternatives: MS-222 (Tricaine Methanesulfonate), Eugenol, Metomidate, and Propofol. The objective is to present the available evidence to aid in the selection of an appropriate anesthetic that minimizes the physiological stress response in fish.

The selection of an appropriate anesthetic is a critical component of experimental protocols involving fish, with significant implications for animal welfare and data integrity. An ideal anesthetic should induce a rapid and smooth induction of anesthesia, provide adequate immobilization and analgesia, and allow for a swift, stress-free recovery. A key consideration in this selection process is the agent's impact on the fish's physiological stress response, which is commonly quantified by measuring plasma levels of cortisol, glucose, and lactate.

This guide synthesizes available quantitative data on the stress-inducing effects of several widely used fish anesthetics. While the primary focus was to include (S)-Propoxate, a thorough literature search did not yield any studies presenting quantitative data on its effect on cortisol, glucose, or lactate levels in fish. Therefore, the following sections will detail the stress response to MS-222, Eugenol, Metomidate, and Propofol, providing a baseline for comparison and a framework for future research where (S)-Propoxate may be evaluated.

Quantitative Comparison of Stress Indicators

The following tables summarize the quantitative data on the effects of different anesthetic agents on key stress indicators in fish. It is important to note that the data are compiled from different studies, and variations in experimental conditions (e.g., fish species, anesthetic concentration, duration of exposure, and stressor) may influence the results.

Table 1: Plasma Cortisol Levels (ng/mL) in Fish Following Anesthesia and Stress

Anesthetic AgentFish SpeciesAnesthetic ConcentrationStressorTime PointCortisol Level (Control)Cortisol Level (Anesthetized)Reference
MS-222Crucian Carp (Carassius auratus)100 mg/LHandlingPost-anesthesia172.78 ± 19.9546.85 ± 3.22[1]
EugenolCrucian Carp (Carassius auratus)20 mg/LHandlingPost-anesthesia172.78 ± 19.9572.78 ± 9.07[1]
PropofolPersian Sturgeon (Acipenser persicus)25 mg/LAnesthesiaPost-anesthesia-36.48 ± 3.4
Clove Oil (Eugenol)Persian Sturgeon (Acipenser persicus)100 mg/LAnesthesiaPost-anesthesia-38.92 ± 5.1

Table 2: Plasma Glucose Levels (mg/dL or mmol/L) in Fish Following Anesthesia and Stress

Anesthetic AgentFish SpeciesAnesthetic ConcentrationStressorTime PointGlucose Level (Control)Glucose Level (Anesthetized)Reference
PropofolPersian Sturgeon (Acipenser persicus)25 mg/LAnesthesiaPost-anesthesia-Significantly increased
Clove Oil (Eugenol)Persian Sturgeon (Acipenser persicus)50, 75, 100 mg/LAnesthesiaPost-anesthesia-Significantly increased

Table 3: Plasma Lactate Levels (mmol/L) in Fish Following Anesthesia and Stress

Anesthetic AgentFish SpeciesAnesthetic ConcentrationStressorTime PointLactate Level (Control)Lactate Level (Anesthetized)Reference
No quantitative data for lactate was found in the provided search results for a direct comparison between the specified anesthetics.

Note: A hyphen (-) indicates that the data was not provided in the referenced study. All values are presented as mean ± standard error or as described in the source.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below are generalized protocols derived from the literature for assessing the stress response to anesthesia in fish.

General Anesthesia and Sampling Protocol:

  • Acclimation: Fish are acclimated to the experimental tanks for a specified period (e.g., one to two weeks) to minimize baseline stress. Water quality parameters (temperature, pH, dissolved oxygen) are maintained at optimal levels for the species.

  • Fasting: Fish are typically fasted for 24 hours prior to the experiment to reduce metabolic variability and prevent regurgitation.

  • Anesthetic Preparation: The anesthetic solution is prepared immediately before use by dissolving the agent in water from the experimental tank to the desired concentration.

  • Anesthesia Induction: Individual fish are transferred to the anesthetic bath. The time to reach a specific stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement) is recorded.

  • Stressor Application (if applicable): Following the induction of anesthesia, a standardized stressor (e.g., handling, air exposure for a defined period) may be applied.

  • Blood Sampling: At predetermined time points (e.g., immediately after anesthesia, or after a recovery period), blood samples are collected from the caudal vein using a heparinized syringe.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C for later analysis of cortisol, glucose, and lactate.

  • Biochemical Analysis: Plasma cortisol is typically measured using an enzyme-linked immunosorbent assay (ELISA) kit. Glucose and lactate concentrations are determined using commercially available colorimetric assay kits.

Mandatory Visualizations

Fish Stress Response Pathway

The physiological stress response in fish is primarily mediated by the Hypothalamic-Pituitary-Interrenal (HPI) axis. The following diagram illustrates this signaling pathway.

FishStressResponse Stressor Stressor (e.g., Handling, Anesthetic) Brain Brain (Hypothalamus) Stressor->Brain Perception Pituitary Pituitary Gland Brain->Pituitary CRH (Corticotropin-Releasing Hormone) Interrenal Interrenal Gland (Head Kidney) Pituitary->Interrenal ACTH (Adrenocorticotropic Hormone) Cortisol Cortisol Release Interrenal->Cortisol Secondary Secondary Responses (Metabolic Changes) Cortisol->Secondary Glucose Increased Glucose Secondary->Glucose Lactate Increased Lactate Secondary->Lactate

Caption: The Hypothalamic-Pituitary-Interrenal (HPI) axis, the primary neuroendocrine pathway regulating the stress response in fish.

Experimental Workflow for Anesthetic Stress Analysis

The following diagram outlines a typical experimental workflow for quantifying the stress response to different anesthetic agents in fish.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis Acclimation Fish Acclimation Fasting 24h Fasting Acclimation->Fasting Control Control Group (No Anesthetic) Fasting->Control GroupA Anesthetic A ((S)-Propoxate - No Data) Fasting->GroupA GroupB Anesthetic B (e.g., MS-222) Fasting->GroupB GroupC Anesthetic C (e.g., Eugenol) Fasting->GroupC BloodSampling Blood Sampling Control->BloodSampling GroupA->BloodSampling GroupB->BloodSampling GroupC->BloodSampling Analysis Biochemical Analysis (Cortisol, Glucose, Lactate) BloodSampling->Analysis Data Data Comparison Analysis->Data

Caption: A generalized workflow for the comparative analysis of stress responses to different fish anesthetics.

Conclusion and Future Directions

The available data, while limited, suggest that different anesthetic agents can elicit varying degrees of stress response in fish. Both MS-222 and eugenol have been shown to reduce the cortisol response to handling stress compared to unanesthetized controls[1]. However, some studies indicate that eugenol and propofol can cause a significant increase in plasma glucose levels. The cortisol-suppressing properties of etomidate and metomidate make them interesting candidates for procedures where minimizing the HPI axis activation is critical.

The significant gap in the literature regarding the physiological effects of (S)-Propoxate in fish is a critical area for future research. To provide a comprehensive understanding of its suitability as an anesthetic, dedicated studies are needed to quantify its impact on key stress indicators such as cortisol, glucose, and lactate. Such studies should ideally include direct comparisons with other commonly used anesthetics under standardized conditions. This will enable researchers and professionals in drug development to make informed decisions based on robust, comparative data, ultimately contributing to the refinement of anesthetic protocols and the enhancement of fish welfare in research and aquaculture.

References

Validating the use of (S)-Propoxate for non-invasive imaging procedures in fish

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing non-invasive imaging techniques to study fish, the selection of an appropriate anesthetic agent is a critical procedural step. The ideal anesthetic should provide rapid induction and recovery, minimize stress and physiological artifacts, and ensure the welfare of the animal, all while being compatible with the chosen imaging modality. This guide provides a comparative overview of commonly used anesthetic agents, including (S)-Propoxate, Tricaine Methanesulfonate (MS-222), and Eugenol (clove oil), supported by experimental data and protocols to aid in the selection of the most suitable agent for your research needs.

Comparison of Anesthetic Agents

The selection of an anesthetic is often dictated by the specific requirements of the imaging procedure, the fish species, and regulatory considerations. The following table summarizes the key characteristics of three common anesthetic agents.

Feature(S)-PropoxateTricaine Methanesulfonate (MS-222)Eugenol (Clove Oil)
Potency High (approximately 10 times more potent than MS-222)[1]ModerateVariable, dependent on concentration
Induction Time Fast, typically within 30 seconds at higher doses[1]Fast, generally 30 seconds to 2 minutes[2]Fast, often quicker than MS-222[3]
Recovery Time Generally rapidRapid, typically within 5 minutes[1]Longer than MS-222, and can be prolonged with repeated exposures[3]
Mechanism of Action Not explicitly detailed in search results.Blocks voltage-gated sodium channels in neurons, inhibiting neural signaling.[2][4]Modulates GABA-A receptors and can block action potentials.[5][6][7]
Advantages High potency allows for small volumes.FDA-approved for use in food fish, water-soluble, and well-documented efficacy.[8][9][10]Natural product, cost-effective, and readily available.[11][12][13]
Disadvantages Less commonly used and documented compared to MS-222.Can be acidic and requires buffering with sodium bicarbonate to maintain pH stability; reported to have side effects like respiratory acidosis and cardiac depression at high doses or with prolonged exposure.[2][14]Insoluble in water and requires a solvent (e.g., ethanol) for preparation; can cause variability in anesthesia levels and may have toxic effects on the brain.[3][5][15]
Regulatory Status Not widely registered for veterinary use in fish.The only FDA-approved anesthetic for use in fish intended for food.[8][9]Not FDA-approved as a fish anesthetic; considered a food additive.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and ethical animal research. Below are generalized protocols for the use of MS-222 and Eugenol.

Protocol 1: Anesthesia with Tricaine Methanesulfonate (MS-222)
  • Preparation of Stock Solution: Prepare a stock solution of MS-222. A common concentration is 1 g/L in system water. This stock solution should be buffered with sodium bicarbonate to a pH of 7.0-7.5 to prevent stress from acidity.[2]

  • Working Solution: For surgical anesthesia in most fish species, a working concentration of 100-200 mg/L is typical.[10] For zebrafish, a standard concentration is 168 mg/L.[4]

  • Induction: Transfer the fish to the anesthetic bath. Monitor the fish for loss of equilibrium and cessation of opercular movement, which typically occurs within 30 seconds to 2 minutes.[2]

  • Imaging: Once the desired plane of anesthesia is reached, transfer the fish to the imaging setup. For procedures longer than a few minutes, it is advisable to provide a continuous flow of aerated water containing the anesthetic over the gills.[16]

  • Recovery: After imaging, immediately transfer the fish to a tank with fresh, well-aerated system water. Monitor the fish until it regains equilibrium and normal swimming behavior.

Protocol 2: Anesthesia with Eugenol (Clove Oil)
  • Preparation of Stock Solution: Due to its poor solubility in water, eugenol must be dissolved in a carrier solvent, typically ethanol, before being added to water. A common stock solution is a 1:9 ratio of eugenol to ethanol.[1][15]

  • Working Solution: Effective concentrations for anesthesia in salmonids are reported to be between 40-60 mg/L.[1] For smaller tropical fish, concentrations of 0.05 mL of clove oil per 500 mL of water (100 mg/L) have been shown to be effective.[13]

  • Induction: Add the prepared eugenol solution to the fish's water and gently mix. Induction is typically rapid.

  • Imaging: Once anesthetized, proceed with the imaging protocol.

  • Recovery: Transfer the fish to a recovery tank with clean, aerated water. Be aware that recovery times from eugenol anesthesia can be longer than with MS-222.[3]

Visualizing Anesthetic Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action for MS-222 and a general experimental workflow for non-invasive imaging in fish.

AnestheticMechanism cluster_Neuron Neuron Na_channel Voltage-gated Sodium Channel ActionPotential Action Potential (Nerve Impulse) Na_channel->ActionPotential Allows Na+ influx Brain Brain ActionPotential->Brain Signal Propagation Anesthesia Anesthesia ActionPotential->Anesthesia Inhibition leads to MS222 MS-222 MS222->Na_channel Blocks ExperimentalWorkflow start Start prep_anesthetic Prepare Anesthetic (e.g., MS-222, Eugenol) start->prep_anesthetic acclimatize Acclimatize Fish prep_anesthetic->acclimatize anesthetize Anesthetize Fish acclimatize->anesthetize monitor Monitor Anesthetic Depth anesthetize->monitor monitor->anesthetize Too Light imaging Perform Non-Invasive Imaging monitor->imaging Sufficiently Anesthetized recovery Transfer to Recovery Tank imaging->recovery observe Observe for Full Recovery recovery->observe observe->recovery Needs More Time end End observe->end Fully Recovered

References

Comparative Cost-Benefit Analysis of (S)-Propoxate and Alternatives in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-Propoxate and its common alternative, Tricaine Methanesulfonate (MS-222), for anesthetic use in a research setting, particularly for aquatic animals. The analysis focuses on cost-effectiveness, efficacy, and procedural considerations, supported by available experimental data and protocols.

Executive Summary

Propoxate is a potent, imidazole-based anesthetic agent used primarily in aquatic research. It exists as a chiral compound with (S)- and (R)-enantiomers and is typically supplied as a racemic mixture. Data specific to the (S)-enantiomer of propoxate is limited in publicly available literature. However, based on its close structural and functional relationship to etomidate, where the R-(+) enantiomer is significantly more potent, it is highly probable that one of the propoxate enantiomers is predominantly responsible for the anesthetic effect.[1][2][3] This guide will focus on the performance of racemic propoxate, the commercially available form, in comparison to the widely used anesthetic, Tricaine Methanesulfonate (MS-222).

Racemic propoxate offers a significant potency advantage over MS-222, requiring much lower concentrations to achieve similar anesthetic planes.[4][5] This has direct implications for the cost-per-use and the total amount of chemical required for experiments. While MS-222 is the only FDA-approved anesthetic for fish in the United States, propoxate's efficacy and cost-profile make it a compelling alternative for research applications where such approval is not a prerequisite.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for racemic propoxate and Tricaine (MS-222) based on available data.

Table 1: Efficacy and Potency Comparison

ParameterRacemic PropoxateTricaine (MS-222)Notes
Chemical Class Imidazole-based anestheticBenzoic acid derivativePropoxate is structurally related to etomidate.[7][8]
Mechanism of Action GABAA Receptor ModulatorVoltage-gated Sodium Channel BlockerPropoxate enhances GABA-induced chloride currents, leading to neuronal hyperpolarization.[9]
Effective Concentration 0.5 - 10 mg/L (ppm)50 - 200 mg/L (ppm)Propoxate is approximately 100 times more potent than MS-222.[4][5]
Induction Time Rapid (typically < 1-3 minutes)Rapid (typically 1-5 minutes)Dependent on concentration, species, and water temperature.[10][11]
Recovery Time Generally rapidRapid to moderate (typically 5-15 minutes)Recovery from propoxate may be shorter than from etomidate.[9] MS-222 recovery is generally swift.[12]

Table 2: Cost-Benefit Analysis

ParameterRacemic PropoxateTricaine (MS-222)Analysis
Supplier Example & Price Biosynth: $1,416 / 50 mgFisher Scientific: $242.31 / 100 gPrices are subject to change and vary by supplier.[13]
Price per Gram ~$28,320/g~$2.42/gPropoxate has a significantly higher cost per unit weight.
Typical Concentration 5 mg/L100 mg/LUsing a mid-range effective concentration for comparison.[4][6]
Cost per Liter of Solution $0.14 $0.24 Despite the high cost per gram, the high potency of propoxate leads to a lower cost per application.
Regulatory Status For research use onlyFDA approved for fish (Syncaine®)MS-222 has a 21-day withdrawal period for fish intended for human consumption.[4][6]

Signaling Pathway and Experimental Workflow

Mechanism of Action: GABAA Receptor Modulation

Propoxate, like its analogue etomidate, is believed to exert its anesthetic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[7][9] Binding of propoxate to a site on the receptor, likely at the interface between the α and β subunits, enhances the effect of the endogenous neurotransmitter GABA.[14][15] This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and inhibition of synaptic transmission, resulting in sedation and hypnosis.[14][16]

GABAA_Pathway cluster_receptor GABAA Receptor GABA_R GABAA Receptor (Pentameric Ligand-Gated Ion Channel) Potentiation Potentiation of GABAergic Current GABA_R->Potentiation Propoxate (S)-Propoxate Binding Allosteric Binding (α/β subunit interface) Propoxate->Binding Binds to receptor GABA GABA GABA->GABA_R Binds to receptor Binding->Potentiation Ion_Channel Chloride (Cl-) Channel Opening Potentiation->Ion_Channel Influx Increased Cl- Influx Ion_Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Anesthesia Anesthesia / Hypnosis Inhibition->Anesthesia

Caption: Signaling pathway for Propoxate via GABAA receptor modulation.

Experimental Workflow: Fish Anesthesia

The following diagram illustrates a typical workflow for an acute experimental procedure involving fish anesthesia, comparing the steps for Propoxate and MS-222.

Anesthesia_Workflow cluster_propoxate Propoxate Protocol cluster_ms222 MS-222 Protocol Start Start: Prepare Anesthetic Stock Solution P_Stock Dissolve Propoxate in water (e.g., to 100 mg/L) Start->P_Stock M_Stock Dissolve MS-222 & Sodium Bicarbonate (1:2 ratio) in water Start->M_Stock P_Working Dilute stock to working solution (0.5 - 10 mg/L) P_Stock->P_Working P_Induction Immerse fish; Monitor for loss of equilibrium (approx. 1-3 min) P_Working->P_Induction Procedure Perform Experimental Procedure (e.g., imaging, surgery, tagging) P_Induction->Procedure M_Working Dilute stock to working solution (50 - 200 mg/L); Verify pH (7.0-7.5) M_Stock->M_Working M_Induction Immerse fish; Monitor for loss of equilibrium (approx. 1-5 min) M_Working->M_Induction M_Induction->Procedure Recovery Transfer fish to clean, aerated water Procedure->Recovery Monitor Monitor for recovery of equilibrium and normal behavior Recovery->Monitor End End of Experiment Monitor->End

Caption: Comparative experimental workflow for fish anesthesia.

Experimental Protocols

Protocol 1: Anesthesia of Zebrafish using Racemic Propoxate

Objective: To induce a surgical plane of anesthesia in adult zebrafish for a short-duration (5-15 minute) procedure.

Materials:

  • Racemic Propoxate powder

  • System water (water from the housing tank)

  • Beakers or petri dishes for induction and recovery

  • Aeration stone

  • Stopwatch

Methodology:

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Carefully weigh 10 mg of racemic propoxate powder.

    • Dissolve the powder in 100 mL of system water to create a 100 mg/L stock solution. Mix thoroughly to ensure it is fully dissolved. Propoxate is highly soluble in water.[4]

  • Preparation of Working Solution (e.g., 5 mg/L):

    • Prepare a 1 L container for the working solution.

    • Add 50 mL of the 100 mg/L stock solution to 950 mL of system water to achieve a final concentration of 5 mg/L. The optimal concentration may vary between 0.5 and 10 mg/L depending on fish size, age, and desired anesthetic depth.[5] It is recommended to test the ideal concentration on a small cohort of fish first.

  • Anesthetic Induction:

    • Net the zebrafish and transfer them into the anesthetic bath containing the 5 mg/L propoxate solution.

    • Start the stopwatch immediately.

    • Monitor the fish for the stages of anesthesia, noting the time to loss of equilibrium and cessation of movement in response to a gentle tail pinch. This typically occurs within 1-3 minutes.

  • Procedure:

    • Once the desired plane of anesthesia is reached, remove the fish from the bath and place it on a suitable surface for the procedure. To maintain anesthesia for longer procedures, gills can be intermittently irrigated with the working solution.

  • Recovery:

    • Following the procedure, immediately transfer the fish to a container with fresh, well-aerated system water.

    • Monitor the fish until it regains its equilibrium and resumes normal swimming behavior. Note the full recovery time.

Protocol 2: Anesthesia of Zebrafish using Tricaine (MS-222)

Objective: To induce a surgical plane of anesthesia in adult zebrafish for a short-duration (5-15 minute) procedure.

Materials:

  • Tricaine Methanesulfonate (MS-222) powder

  • Sodium Bicarbonate

  • System water (water from the housing tank)

  • pH meter or pH strips

  • Beakers or petri dishes for induction and recovery

  • Aeration stone

  • Stopwatch

Methodology:

  • Preparation of Buffered Stock Solution (e.g., 4 g/L):

    • MS-222 is acidic in solution and must be buffered to prevent physiological stress to the fish.[4]

    • In a fume hood, weigh 400 mg of MS-222 powder and 800 mg of sodium bicarbonate (a 1:2 ratio).[4]

    • Dissolve both powders in 100 mL of system water to create a buffered stock solution.

  • Preparation of Working Solution (e.g., 100 mg/L):

    • Prepare a 1 L container for the working solution.

    • Add 25 mL of the 4 g/L buffered stock solution to 975 mL of system water to achieve a final concentration of 100 mg/L.

    • Verify that the pH of the working solution is between 7.0 and 7.5. Adjust with small amounts of sodium bicarbonate if necessary.[6]

  • Anesthetic Induction:

    • Net the zebrafish and transfer them into the anesthetic bath containing the 100 mg/L MS-222 solution.

    • Start the stopwatch.

    • Monitor the fish for loss of equilibrium and response to stimuli. Induction to a surgical plane typically takes 2-5 minutes.[17]

  • Procedure:

    • Once anesthetized, remove the fish and proceed with the experiment.

  • Recovery:

    • Transfer the fish to a container with fresh, well-aerated system water.

    • Monitor until normal posture and swimming are observed. Full recovery typically occurs within 10 minutes.[17]

Conclusion

For research applications in aquatic species where FDA approval is not a primary concern, racemic propoxate presents a highly effective and, on a per-use basis, more cost-efficient alternative to Tricaine (MS-222). Its primary benefit lies in its significantly higher potency, which reduces the amount of compound needed and lowers the cost per experiment.

The major knowledge gap remains the specific activity of the (S)-propoxate enantiomer. Drawing parallels from etomidate, it is likely that the anesthetic properties reside primarily in one enantiomer, meaning that the use of an enantiomerically pure form could potentially offer even greater potency and a more refined safety profile. Future research should focus on the chiral separation of propoxate and the independent pharmacological evaluation of its (S) and (R) enantiomers. This would not only clarify the role of (S)-propoxate but could also lead to the development of a more advanced and efficient anesthetic agent for research.

References

Safety Operating Guide

Navigating the Safe Disposal of Propoxate, (S)-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Propoxate, (S)-, a compound structurally similar to known anesthetics. Adherence to these protocols is critical due to the compound's hazardous characteristics.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling and disposal. Below is a summary of the known quantitative data for Propoxate. It is important to note that this data may not be specific to the (S)- isomer but is based on available information for Propoxate.

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₂[1][2][3][4]
Molecular Weight 258.32 g/mol [1][3]
CAS Number 61045-93-0 (for (R)-isomer)[1][2]
Purity ≥98%[2]
Formulation A 10 mg/ml solution in acetonitrile[2]

Experimental Protocols for Disposal

The following procedures are synthesized from safety data sheets and are designed to provide a clear, operational workflow for the disposal of Propoxate, (S)-.

Immediate Safety Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye protection.[5] All handling of Propoxate, (S)- should occur under a chemical fume hood to avoid inhalation of any dust or vapors.[5]

Step-by-Step Disposal Procedure
  • Container Management : Do not mix Propoxate, (S)- waste with other chemicals.[5] All waste material should be left in its original container, or a clearly labeled, compatible container.[5]

  • Waste Collection :

    • Spills : In the event of a spill, dike the area to prevent spreading.[6] Use a suitable absorbent material to collect the spilled substance.[6] If the spilled material can be recovered and used, it should be applied according to its intended use.[6] Otherwise, the contained and solidified spill should be placed in a suitable container for disposal.[6] After the bulk of the spill has been cleaned, decontaminate the area with water and collect the wash water for approved disposal.[6]

    • Unused Product : For unused Propoxate, (S)-, the material should be disposed of as hazardous waste.

  • Disposal : Waste material must be disposed of in accordance with all national and local regulations.[5] This typically involves transferring the waste to an approved waste disposal plant.[5] It is crucial to avoid discharging the substance into the environment, as it is very toxic to aquatic life with long-lasting effects.[5][7][8]

  • Container Disposal : Uncleaned containers should be handled in the same manner as the product itself.[5] Empty containers should be completely drained, with the label kept intact, and given to a certified disposal contractor.[9]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the safe disposal of Propoxate, (S)-, the following diagram outlines the key decision points and actions.

start Start: Propoxate, (S)- Disposal ppe Don Personal Protective Equipment (PPE) start->ppe assess_waste Assess Waste Type ppe->assess_waste spill Spill assess_waste->spill Spill unused Unused Product / Contaminated Materials assess_waste->unused Unused/Contaminated contain_spill Contain and Absorb Spill spill->contain_spill package_waste Package in Original or Labeled Container unused->package_waste collect_residue Collect Residue into Labeled Waste Container contain_spill->collect_residue decontaminate Decontaminate Spill Area & Collect Wash Water collect_residue->decontaminate dispose Dispose via Approved Hazardous Waste Contractor decontaminate->dispose package_waste->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of Propoxate, (S)-.

References

Personal protective equipment for handling Propoxate, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

Propoxate is an anesthetic agent that is structurally related to Etomidate and Metomidate and has been used as an anesthetic in fish.[1] Due to the limited toxicological data available for Propoxate, it should be handled with caution as a potentially hazardous substance.

Hazard Identification

Based on available data, Propoxate is classified with the following hazards:

  • Skin Irritation [2]

  • Serious Eye Irritation [2]

  • May cause respiratory irritation [2]

Its related compound, Etomidate, is harmful if swallowed or inhaled and is very toxic to aquatic life.[3][4][5] Metomidate hydrochloride is also harmful if swallowed, causes skin and serious eye irritation, may cause drowsiness or dizziness, and is harmful to aquatic life with long-lasting effects.[6] Given these factors, stringent safety measures are essential.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling Propoxate, (S)-. The following table summarizes the recommended PPE.

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, as Propoxate is a skin irritant.[2]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and eye irritation.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.To minimize inhalation, as it may cause respiratory irritation.[2]

Experimental Protocols: Handling and Disposal Workflow

The following diagram and procedural steps outline the safe handling and disposal of Propoxate, (S)-.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh/Measure Carefully Weigh/Measure Carefully Work in Ventilated Area->Weigh/Measure Carefully Avoid Aerosol Generation Avoid Aerosol Generation Weigh/Measure Carefully->Avoid Aerosol Generation Clean Work Area Clean Work Area Avoid Aerosol Generation->Clean Work Area Segregate Waste Segregate Waste Avoid Aerosol Generation->Segregate Waste Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Safe Handling and Disposal Workflow for Propoxate, (S)-.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review this safety information and any available institutional guidelines before handling.

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all manipulations.[7]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation.[7]

    • When weighing or transferring the substance, do so carefully to avoid the generation of dust or aerosols.

    • Keep containers securely sealed when not in use.[7]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[4]

  • In Case of a Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Collect the spilled material and place it in a sealed container for disposal.

    • Clean the spill area thoroughly.

Disposal Plan:

Propoxate, (S)- and its related compounds are very toxic to aquatic life.[3][4][5] Therefore, proper disposal is critical to prevent environmental contamination.

  • Waste Segregation:

    • All waste materials contaminated with Propoxate, (S)-, including unused product, contaminated labware, and cleaning materials, must be collected as hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Labeling and Storage:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The label should clearly identify the contents as "Hazardous Waste" and include the name "Propoxate, (S)-".

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Quantitative Data for Related Compounds

The following table provides toxicity data for the related compound Etomidate, which may offer some insight into the potential hazards of Propoxate.

Compound Toxicity Data Species
EtomidateLD50 (Oral)650 mg/kg
LD50 (Intravenous)14.8 mg/kg
TDLO (Oral)0.3 ml/kg

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.